Biacetyl monoxime
描述
Diacetylmonoxime is a ketoxime obtained via formal condensation of butane-2,3-dione with hydroxylamine. It is a reversible myosin ATPase inhibitor. It has a role as a cholinesterase reactivator, a chromogenic compound and an EC 3.6.1.3 (adenosinetriphosphatase) inhibitor.
used diagnostically for determining urea in blood; structure; myosin ATPase antagonist
Structure
3D Structure
属性
IUPAC Name |
(3E)-3-hydroxyiminobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEUPUDHEBLWJY-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Record name | 2-OXIME 2,3-BUTANEDIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992), Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-OXIME 2,3-BUTANEDIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diacetylmonoxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13703 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
365 to 367 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-OXIME 2,3-BUTANEDIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 2-OXIME 2,3-BUTANEDIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
57-71-6, 17019-25-9 | |
| Record name | 2-OXIME 2,3-BUTANEDIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diacetylmonoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetyl monoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017019259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetyl monoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacetyl monoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Butanedione, 2-oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-butanedione monoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYL MONOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19SQ93LM6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
171 to 172 °F (NTP, 1992) | |
| Record name | 2-OXIME 2,3-BUTANEDIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
what is the mechanism of action of Biacetyl monoxime
An In-depth Technical Guide to the Mechanism of Action of Diacetyl Monoxime
Introduction
Diacetyl monoxime (DAM), also known as biacetyl monoxime or 2,3-butanedione monoxime (BDM), is a versatile small molecule with a range of biological effects.[1] While historically investigated as a potential acetylcholinesterase (AChE) reactivator for organophosphate poisoning, its primary and more profound pharmacological actions are now understood to be the inhibition of myosin ATPase and the modulation of intracellular calcium dynamics, leading to its widespread use as a reversible inhibitor of muscle contraction in research settings.[2][3][4] This technical guide provides a comprehensive overview of the multifaceted mechanism of action of diacetyl monoxime, detailing its effects on various cellular processes, presenting quantitative data from key studies, and outlining relevant experimental methodologies.
Core Mechanisms of Action
Diacetyl monoxime does not have a single, targeted mechanism of action but rather interacts with several cellular components, leading to a cascade of effects. The principal mechanisms are detailed below.
Inhibition of Myosin ATPase
The most well-characterized effect of diacetyl monoxime is its direct, reversible inhibition of myosin ATPase activity.[2][3][4] This inhibition is central to its ability to uncouple excitation from contraction in muscle tissue.
-
Direct Interaction with Myosin: DAM acts directly on the myosin head, interfering with its enzymatic cycle.[3] This interaction prevents the efficient hydrolysis of ATP, which is essential for the conformational changes in the myosin head that lead to the power stroke and muscle contraction.[3][5]
-
Effects on Muscle Contraction: As a consequence of myosin ATPase inhibition, DAM reversibly reduces isometric tension, shortening speed, and the instantaneous stiffness of muscle fibers.[3] This effect is observed in both skeletal and cardiac muscle.[2][3][6]
Modulation of Intracellular Calcium Dynamics
Diacetyl monoxime significantly alters the handling of calcium within muscle cells, although these effects can appear contradictory and are not fully elucidated.
-
Sarcoplasmic Reticulum Calcium Release: DAM has been shown to induce the release of calcium from the sarcoplasmic reticulum (SR) in cardiac muscle.[2]
-
Opposing Effects on Contraction and Calcium Transients: In isolated cardiac papillary muscles, DAM leads to a dose-dependent decrease in contractile force while simultaneously causing an increase in intracellular calcium transients.[7] This suggests that DAM's primary inhibitory effect is not due to a lack of available calcium but rather to the desensitization of the myofilaments to calcium, likely through its action on myosin.
Acetylcholinesterase Reactivation
Diacetyl monoxime is an oxime, a class of compounds known to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates.[8][9]
-
Nucleophilic Attack: The oxime group of DAM can act as a nucleophile, attacking the phosphorus atom of the organophosphate bound to the serine residue in the active site of AChE.[9][10] This can lead to the formation of an organophosphate-oxime complex and the regeneration of the active enzyme.[9]
-
Limited Efficacy: Despite its classification as an oxime, the efficacy of diacetyl monoxime as an AChE reactivator in vivo is considered weak, and it is less potent than other oximes like pralidoxime and obidoxime.[11] Some studies have shown that it does not effectively reverse the neuromuscular block caused by anticholinesterases.[12]
Electrophysiological Effects
Diacetyl monoxime also exerts effects on the electrical properties of cardiac cells.
-
Ion Channel Modulation: In ventricular myocytes, DAM has been shown to cause a small, reversible, and non-selective reduction of several membrane conductances.[13] This includes a reduction in the L-type calcium current (ICa), the delayed rectifier potassium current (IK), and the inward rectifier background current.[13]
-
Action Potential Shortening: A consequence of these ionic effects is a dose-dependent decrease in the action potential duration at both 50% and 90% repolarization levels (APD50 and APD90).[13]
"Phosphatase-Like" Activity
Diacetyl monoxime is described as a nucleophilic agent with "phosphatase-like" activity.[13] This suggests it may be capable of removing phosphate groups from proteins, although the specific targets and the physiological relevance of this activity are not well-defined.
Quantitative Data
The following table summarizes quantitative data from various studies on the effects of diacetyl monoxime.
| Parameter | Preparation | Concentration of DAM | Effect | Reference |
| Myocardial Contraction | Guinea-pig papillary muscles | 0.2-20 mM | Concentration-dependent inhibition of contractile force | [6] |
| Isolated, paced papillary muscles | 2, 10, 30 mM | 27%, 58%, and 87% decrease in contractile force, respectively | [7] | |
| Isolated, perfused guinea pig hearts | 0.2-5 mM | Dose-dependent decreases in LVSP (up to 51%) | [7] | |
| Calcium Transients | Isolated, paced papillary muscles | 2, 10, 30 mM | -9%, 38%, and 225% increase in calcium transients, respectively | [7] |
| Myosin ATPase Activity | Rabbit skeletal muscle myofibrils and HMM | 0-20 mM | Inhibition of ATPase activity | [3] |
| Action Potential Duration | Guinea pig ventricular myocytes | 15 mM | 35% decrease in APD50 and 29% decrease in APD90 | [13] |
| Ion Currents | Guinea pig ventricular myocytes | 15 mM | 35% reduction of ICa | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Excitation-Contraction Coupling and DAM's Points of Intervention
Caption: Diacetyl Monoxime's multifaceted intervention in muscle excitation-contraction coupling.
Logical Relationship of Diacetyl Monoxime's Primary Effects
Caption: The primary molecular effects of Diacetyl Monoxime and their physiological consequences.
Experimental Protocols
Measurement of Myofibrillar ATPase Activity
This protocol is adapted from studies investigating the direct effect of diacetyl monoxime on the enzymatic activity of myosin.[3]
-
Preparation of Myofibrils:
-
Excise skeletal or cardiac muscle and place in an ice-cold relaxing solution.
-
Homogenize the tissue and centrifuge to pellet the myofibrils.
-
Wash the pellet multiple times with a skinning solution containing a non-ionic detergent (e.g., Triton X-100) to remove membranes.
-
Resuspend the final myofibril pellet in a storage solution containing glycerol and store at -20°C.
-
-
ATPase Assay:
-
Prepare a reaction buffer containing KCl, MgCl₂, ATP, and a pH buffer (e.g., imidazole).
-
Add a known concentration of myofibrils to the reaction buffer.
-
Add diacetyl monoxime to the desired final concentration. A vehicle control (buffer without DAM) must be run in parallel.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at a constant temperature (e.g., 20°C).
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Calculate the ATPase activity as the rate of Pi release per unit of protein per unit of time.
-
Measurement of Intracellular Calcium Transients and Contractile Force
This protocol is based on experiments using isolated cardiac muscle preparations to simultaneously measure electrical and mechanical activity.[7]
-
Preparation of Papillary Muscle:
-
Excise the heart from a suitable animal model (e.g., guinea pig) and place it in oxygenated Tyrode's solution.
-
Isolate a papillary muscle from the right ventricle.
-
Mount the muscle vertically in a perfusion chamber between a force transducer and a fixed hook.
-
Perfuse the muscle with oxygenated Tyrode's solution at a constant temperature.
-
Stimulate the muscle electrically at a fixed frequency (e.g., 1 Hz).
-
-
Aequorin Loading:
-
Microinject the calcium-sensitive photoprotein aequorin into the muscle fibers.
-
Allow time for the aequorin to distribute within the cytoplasm.
-
-
Data Acquisition:
-
Position a photomultiplier tube adjacent to the muscle to detect the light emitted by the aequorin-Ca²⁺ complex.
-
Simultaneously record the isometric contractile force from the force transducer and the aequorin light signal (representing the calcium transient).
-
After obtaining a stable baseline, perfuse the muscle with solutions containing increasing concentrations of diacetyl monoxime.
-
Record the changes in both the contractile force and the calcium transient at each concentration.
-
Perform a washout with the control solution to assess the reversibility of the effects.
-
Conclusion
The mechanism of action of diacetyl monoxime is complex and multifaceted, extending beyond its initial consideration as a simple acetylcholinesterase reactivator. Its primary pharmacological relevance in a research context stems from its potent and reversible inhibition of myosin ATPase, which effectively uncouples muscle excitation from contraction. Additionally, its influence on intracellular calcium handling and ion channel function contributes to its overall physiological effects. A thorough understanding of these diverse mechanisms is crucial for the appropriate application of diacetyl monoxime as a tool in physiological and pharmacological research and for interpreting the results obtained from its use.
References
- 1. Diacetyl monoxime - Wikipedia [en.wikipedia.org]
- 2. Diacetyl monoxime | CAS#:57-71-6 | Chemsrc [chemsrc.com]
- 3. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diacetylmonoxime (CHEBI:4480) [ebi.ac.uk]
- 5. Cardiac myosin contraction and mechanotransduction in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of diacetyl monoxime on cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opposing effects of diacetyl monoxime on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cholinesterase reactivator - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Obidoxime - Wikipedia [en.wikipedia.org]
- 12. Effects of diacetyl monoxime on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of diacetyl monoxime on the electrical properties of sheep and guinea pig ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Diacetyl Monoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetyl monoxime (CHO), also known as 2,3-butanedione monoxime, is a versatile organic compound with significant applications in both analytical chemistry and pharmacology. It serves as a crucial reagent in the colorimetric determination of urea and exhibits important biological activity as a non-competitive inhibitor of myosin ATPase and a reactivator of inhibited cholinesterase. This technical guide provides a comprehensive overview of the chemical and physical properties of Diacetyl monoxime, detailed experimental protocols, and a description of its role in relevant biological pathways.
Chemical and Physical Properties
Diacetyl monoxime is a white to pale yellow crystalline powder. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.
| Identifier | Value |
| IUPAC Name | (2E)-3-(Hydroxyimino)butan-2-one |
| Synonyms | 2,3-Butanedione monoxime, Biacetyl monoxime, BDM |
| CAS Number | 57-71-6 |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Odor | Odorless |
| Property | Value | Reference |
| Melting Point | 75-78 °C | [1] |
| Boiling Point | 185-186 °C | [1] |
| Solubility | Soluble in water, ethanol, ether, acetone, benzene, and chloroform. |
Spectroscopic Data
¹H NMR Spectrum
The ¹H NMR spectrum of Diacetyl monoxime is expected to show two singlets corresponding to the two methyl groups. Due to the presence of the oxime group, these methyl groups are in different chemical environments.
¹³C NMR Spectrum
The ¹³C NMR spectrum will exhibit four distinct signals corresponding to the four carbon atoms in the molecule: two methyl carbons, a carbonyl carbon, and a carbon involved in the oxime double bond.
FT-IR Spectrum
The FT-IR spectrum of Diacetyl monoxime displays characteristic absorption bands that confirm its functional groups. Key peaks include:
-
A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the oxime group.
-
A strong, sharp peak around 1680-1700 cm⁻¹ attributed to the C=O (carbonyl) stretching vibration.
-
A peak in the 1640-1660 cm⁻¹ region due to the C=N stretching of the oxime.
-
Peaks in the 2850-3000 cm⁻¹ range corresponding to C-H stretching of the methyl groups.
Mass Spectrum
The electron ionization (EI) mass spectrum of Diacetyl monoxime will show a molecular ion peak (M⁺) at m/z 101. The fragmentation pattern would likely involve the loss of small neutral molecules such as NO, CO, and methyl groups.
Experimental Protocols
Synthesis of Diacetyl Monoxime
Principle: Diacetyl monoxime can be synthesized by the reaction of 2,3-butanedione with hydroxylamine hydrochloride. The reaction involves the nucleophilic addition of hydroxylamine to one of the carbonyl groups of the diketone, followed by dehydration to form the oxime.
Materials:
-
2,3-Butanedione
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve hydroxylamine hydrochloride in water.
-
In a separate flask, dissolve 2,3-butanedione in ethanol.
-
Add the sodium acetate solution to the hydroxylamine hydrochloride solution and stir.
-
Slowly add the 2,3-butanedione solution to the hydroxylamine/acetate mixture with continuous stirring.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crude Diacetyl monoxime crystals by vacuum filtration and wash with cold water.
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
Solvent Selection: A suitable solvent for recrystallization of Diacetyl monoxime is a mixture of ethanol and water.
Procedure:
-
Dissolve the crude Diacetyl monoxime in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Slowly add hot water to the filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a desiccator.
Colorimetric Determination of Urea
Principle: In a hot acidic medium, Diacetyl monoxime reacts with urea to form a colored diazine derivative. The intensity of the color, which is proportional to the urea concentration, is measured spectrophotometrically. Thiosemicarbazide and ferric ions are often added to enhance and stabilize the color.[2]
Materials:
-
Diacetyl monoxime solution
-
Acid reagent (e.g., a mixture of sulfuric and phosphoric acid)
-
Thiosemicarbazide solution
-
Ferric chloride solution
-
Urea standards
-
Spectrophotometer
-
Water bath
Procedure:
-
Prepare a protein-free filtrate of the sample (e.g., serum or urine).
-
Set up a series of test tubes for the blank, standards, and samples.
-
To each tube, add the color reagent (a mixture of Diacetyl monoxime, thiosemicarbazide, and ferric chloride solutions) and the acid reagent.
-
Add a specific volume of the blank (distilled water), urea standards, or sample filtrate to the respective tubes.
-
Mix the contents of each tube thoroughly.
-
Incubate all tubes in a boiling water bath for a precise amount of time (e.g., 10-15 minutes) to allow for color development.[3]
-
Cool the tubes rapidly in an ice bath to stop the reaction.
-
Measure the absorbance of the solutions at the wavelength of maximum absorption (typically around 520-540 nm) using a spectrophotometer, zeroing the instrument with the blank.[2]
-
Construct a calibration curve from the absorbance values of the urea standards and determine the urea concentration in the samples.
Biological Signaling Pathways and Mechanisms
Myosin ATPase Inhibition
Diacetyl monoxime is known to be a non-competitive inhibitor of skeletal muscle myosin II ATPase.[4][5] The myosin ATPase cycle is a fundamental process for muscle contraction. Diacetyl monoxime is thought to interfere with this cycle by affecting the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex, thereby stabilizing this intermediate and inhibiting the power stroke of the myosin motor.[6]
References
- 1. Diacetyl monoxime - Wikipedia [en.wikipedia.org]
- 2. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 3. Home Page [chem.ualberta.ca]
- 4. Effect of 2,3-butanedione monoxime on myosin and myofibrillar ATPases. An example of an uncompetitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Diacetyl Monoxime Urea Assay
For researchers, scientists, and drug development professionals, the accurate quantification of urea is crucial in a multitude of biological and chemical contexts. The diacetyl monoxime (DAM) urea assay is a robust and widely utilized colorimetric method for this purpose. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and key quantitative parameters of this assay.
Core Principles of the Assay
The diacetyl monoxime urea assay is based on the condensation reaction of urea with diacetyl monoxime in a hot, acidic environment. This reaction, often catalyzed by ferric ions and stabilized by thiosemicarbazide, results in the formation of a colored chromophore, diazine. The intensity of the resulting pink or red color is directly proportional to the urea concentration in the sample and is quantified spectrophotometrically. The peak absorbance of the colored product is typically measured between 520 nm and 540 nm.[1][2][3]
The overall chemical reaction can be summarized in the following signaling pathway:
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the diacetyl monoxime urea assay based on various established protocols.
| Parameter | Value | Source |
| Wavelength of Max Absorbance | 520 nm | [1][4][5] |
| 530 nm | [2] | |
| 540 nm | [3] | |
| Linear Range | 0.4 - 5.0 mM | [1][4][5] |
| Lower Limit of Detection | 440 µM | [4] |
| Reagent | Concentration/Preparation | Source |
| Trichloroacetic Acid (TCA) | 5% (w/v) | [2] |
| Diacetyl Monoxime | 2% in 2% acetic acid (w/v) | |
| 2g in 500ml distilled water | [2] | |
| Acid Reagent | Conc. H₂SO₄ and 85% H₃PO₄ | [2] |
| Urea Stock Solution | 125 mmol/l | [2] |
| Urea Working Solution | 10 mmol/l | [2] |
Experimental Protocols
A generalized experimental workflow for the diacetyl monoxime urea assay is presented below. Specific concentrations and volumes may vary based on the protocol being followed.
Detailed Methodology
1. Sample Preparation (for biological fluids like blood/serum):
-
To remove protein interference, a deproteinization step is often necessary.
-
A common method involves the addition of trichloroacetic acid (TCA) to the sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant is used for the assay.[2][3]
2. Reagent Preparation:
-
Diacetyl Monoxime Solution: Prepare a solution of diacetyl monoxime in distilled water or a weak acetic acid solution.
-
Acid Reagent: A mixture of concentrated sulfuric acid and phosphoric acid is typically used.
-
Color Reagent: In some protocols, the diacetyl monoxime and acid reagent are combined to form a single color reagent.
-
Urea Standards: A stock solution of urea is prepared and then serially diluted to create a standard curve.
3. Assay Procedure:
-
Pipette the blank (distilled water), urea standards, and samples into appropriately labeled test tubes.
-
Add the diacetyl monoxime solution to each tube.
-
Add the acid reagent to each tube and mix thoroughly.
-
Incubate all tubes in a boiling water bath for a specified time (e.g., 15 minutes).[2]
-
After incubation, cool the tubes in a cold water bath to stop the reaction.
-
Measure the absorbance of the standards and samples at the appropriate wavelength (e.g., 520 nm) using a spectrophotometer, with the blank used to zero the instrument.
4. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the urea standards against their known concentrations.
-
Determine the concentration of urea in the samples by interpolating their absorbance values on the standard curve.
Conclusion
The diacetyl monoxime urea assay remains a cornerstone technique for urea quantification due to its reliability and straightforwardness. By understanding the fundamental principles, adhering to meticulous experimental protocols, and being cognizant of the key quantitative parameters, researchers can achieve accurate and reproducible results. This guide serves as a comprehensive resource to facilitate the successful implementation of this assay in various scientific and developmental endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 3. Colorimetric determination of urea [protocols.io]
- 4. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
2,3-Butanedione Monoxime (BDM) in Muscle Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,3-butanedione monoxime (BDM), a widely used small molecule inhibitor in the study of muscle physiology. Initially recognized for its ability to reactivate acetylcholinesterase, BDM has been repurposed in research as a tool to reversibly inhibit muscle contraction. Its primary utility lies in its capacity to uncouple excitation from contraction, allowing for the investigation of cellular processes independent of mechanical force generation. However, its mechanism of action is complex and not entirely specific, necessitating a thorough understanding for proper experimental design and data interpretation. This document details BDM's mechanisms of action, summarizes its quantitative effects on various muscle parameters, outlines common experimental protocols, and visualizes its functional pathways.
Core Mechanisms of Action
2,3-Butanedione monoxime exerts its inhibitory effects on muscle contraction through several mechanisms, with its primary target being the actin-myosin cross-bridge cycle. However, it also influences calcium handling and exhibits other non-specific effects that are critical for researchers to consider.
1. Direct Inhibition of Myosin ATPase Activity: The most well-characterized action of BDM is its role as a low-affinity, non-competitive inhibitor of myosin II ATPase.[1] It does not act as a general inhibitor for all myosin superfamily members.[1] BDM is thought to stabilize the myosin head in a state that has a weak affinity for actin, thereby inhibiting the formation of force-generating cross-bridges.[2][3] Specifically, BDM slows the rate of phosphate (Pi) release from the myosin-ADP-Pi complex, which is a critical step preceding the power stroke.[3][4][5] This traps the myosin in a weakly bound pre-power stroke state, reducing the number of strongly bound, force-producing cross-bridges.[3][5] This direct action on the contractile machinery is evident in studies on skinned muscle fibers, where the cell membrane has been removed.[6][7][8]
2. Alteration of Calcium Dynamics: BDM's effects extend beyond the myofilaments to the machinery of excitation-contraction coupling.
-
Sarcoplasmic Reticulum (SR) Calcium Release: At higher concentrations (typically >5 mM), BDM can directly affect the sarcoplasmic reticulum.[9][10] It has been shown to induce Ca2+ release from the SR, potentially by acting on ryanodine receptors, and can also decrease the total amount of Ca2+ released in response to stimuli like caffeine.[9][10] This can reduce the Ca2+ available for contraction, contributing to its negative inotropic effect, particularly in cardiac muscle.[9]
-
Calcium Sensitivity: In skinned muscle preparations, BDM has been observed to decrease the Ca2+ sensitivity of the contractile apparatus, meaning a higher concentration of Ca2+ is required to achieve a given level of force.[11][12]
-
Ion Channels: BDM can inhibit L-type Ca2+ channels, which would reduce Ca2+ influx during an action potential, further contributing to the reduction in force.[13][14][15]
3. Putative Phosphatase Activity: BDM has been referred to as a "chemical phosphatase" due to its ability to act as a nucleophile and potentially dephosphorylate proteins.[13][14][16] In cardiac muscle, BDM has been shown to decrease the phosphorylation of regulatory proteins like troponin I and phospholamban, which could be due to the activation of protein phosphatases (Type 1 or 2A).[17] In smooth muscle, BDM can increase protein phosphatase activity, leading to the dephosphorylation of myosin light chain 20 (MLC20) and subsequent relaxation.[18] However, some of BDM's inhibitory effects on ion channels persist even when phosphorylation sites are removed, suggesting this mechanism is not universally applicable.[14][19]
4. Other Non-Specific Effects: It is crucial to recognize that BDM has several "off-target" effects. It has been reported to inhibit the Na+/Ca2+ exchanger, transient outward K+ channels, and other cellular proteins.[1][14] These widespread effects mean that results from whole-cell or in-vivo experiments using BDM should be interpreted with caution, as the observed phenomena may not be solely due to myosin II inhibition.[1]
Quantitative Data Presentation
The following tables summarize the quantitative effects of BDM across different muscle types and experimental conditions as reported in the literature.
Table 1: Effects of BDM on Muscle Contraction Parameters
| Muscle Type/Preparation | BDM Concentration | Parameter | Effect | Reference(s) |
| Rat Soleus (Skeletal) | 2-20 mM | Twitch & Tetanic Contraction | Reversible, dose-dependent inhibition | [13] |
| Frog Sartorius (Skeletal) | 3 mM | Tetanic Tension | 40-70% suppression | [20] |
| Rabbit Psoas (Glycerinated Skeletal Fibers) | 0-20 mM | Isometric Tension, Shortening Speed, Stiffness | Reversible reduction | [7][8][21] |
| Frog Tibialis Anterior (Single Skeletal Fibers) | 3 mM | Tetanic Tension & Max. Shortening Velocity | Reduction | [22] |
| Guinea Pig Taenia Coli (Intact Smooth Muscle) | 1 mM | Active Force (High-K+ induced) | ~10% inhibition | [11] |
| Guinea Pig Taenia Coli (Intact Smooth Muscle) | 10 mM | Active Force (High-K+ induced) | ~70% inhibition | [11] |
| Guinea Pig Papillary (Cardiac) | 100 µM - 10 mM | Force of Contraction | Dose-dependent reduction to 18.3% of control | [17] |
| Guinea Pig Papillary (Cardiac) | 30 mM | Force of Contraction | Total, reversible abolition | [17] |
| Rat Cardiac Trabeculae | 5 mM | Peak Twitch Force | Reduced to 35% of control | [23] |
| Rat Cardiac Trabeculae | 20 mM | Peak Twitch Force | Reduced to 1% of control | [23] |
| Canine Isolated Heart | 2.4 ± 0.3 mM | Contractile State (P25) | 50% reduction | [24] |
Table 2: Effects of BDM on Myosin ATPase and Cross-Bridge Kinetics
| Preparation | BDM Concentration | Parameter | Effect | Reference(s) |
| Skeletal Muscle Myosin II | 5 mM | Myosin ATPase Activity | Ki (inhibition constant) | [15] |
| Myosin Subfragment-1 (S1) | 20 mM | Pi Release Rate (k4) | Slowed by an order of magnitude (0.054 to 0.004 s⁻¹) | [5] |
| Myosin Subfragment-1 (S1) | 20 mM | ATP Binding (k) & ADP Release (k6) | Little to no effect | [5] |
| Frog Single Muscle Fibers | 3 mM | Rate Constant for Cross-Bridge Attachment | Conspicuous decrease | [22] |
| Rat Skinned Cardiac Trabeculae | 20 mM | Rate of Tension Redevelopment | Decreased from 29 s⁻¹ to 22 s⁻¹ | [25] |
| Rat Skinned Cardiac Trabeculae | ≥ 20 mM | Apparent Rate of Cross-Bridge Detachment | Marked increase | [25] |
| Porcine Skinned Cardiac Fibers | 10 mM | Tension Cost (ATPase/Force) | Increased | [12] |
Table 3: Effects of BDM on Calcium Dynamics
| Preparation | BDM Concentration | Parameter | Effect | Reference(s) |
| Rat Cardiac Trabeculae | 1-5 mM | Caffeine-Induced Ca2+ Release | Little effect | [9] |
| Rat Cardiac Trabeculae | 5-30 mM | Caffeine-Induced Ca2+ Release | Concentration-dependent decrease | [9] |
| Canine Digitonin-Lysed Cardiomyocytes | 5 mM | SR Ca2+ Content | 45% reduction at pCa 6.0 | [10] |
| Canine Digitonin-Lysed Cardiomyocytes | 30 mM | SR Ca2+ Content | 72% reduction at pCa 6.0 | [10] |
| Porcine Skinned Cardiac Fibers | Not specified | Ca2+ Sensitivity (pCa50) | Decreased | [12] |
| Guinea Pig Ventricular Myocytes | Not specified | Na+/Ca2+ Exchange Current (INCX) | Inhibition (IC50 ≈ 2.4 mM) | [14] |
| Rat Soleus Fibers | < 2 mM | Ca2+ Transient Amplitude | Reduction | [13] |
Experimental Protocols
The following sections describe generalized methodologies for key experiments involving BDM in muscle physiology research.
1. Preparation of Skinned Muscle Fibers
Skinned fibers are invaluable for studying the direct effects of compounds like BDM on the contractile apparatus without the influence of the sarcolemma.
-
Objective: To permeabilize the cell membrane, allowing direct access to the myofilaments.
-
General Procedure:
-
Dissect a small muscle bundle or single cardiac trabeculae from the animal model (e.g., rabbit psoas, rat ventricle).
-
Place the tissue in a cold relaxing solution.
-
Incubate the tissue in a skinning solution containing a detergent. Saponin is often used for cardiac preparations to selectively permeabilize the sarcolemma while leaving the SR intact.[9] Other detergents like Triton X-100 can be used for complete membrane removal.
-
After skinning, the fiber is transferred to an experimental chamber containing various "pCa" solutions (solutions with buffered, known concentrations of free Ca2+).
-
BDM can be added to these solutions to test its direct effects on Ca2+-activated force.[6][11]
-
2. Force, Stiffness, and Velocity Measurements
-
Objective: To quantify the mechanical output of muscle fibers.
-
General Procedure:
-
Mount a single skinned fiber or a small intact muscle bundle between a force transducer and a motor.
-
The fiber is bathed in an experimental solution. Sarcomere length is often set and monitored using laser diffraction.[22]
-
Isometric Force: The muscle is activated (e.g., by electrical stimulation in intact fibers or by high Ca2+ solution in skinned fibers) while its length is held constant. The resulting force is recorded.[7][25]
-
Stiffness: To measure stiffness (an indicator of the number of attached cross-bridges), a small, rapid length change is imposed, and the resulting force change is measured. Stiffness is calculated as the ratio of the change in force to the change in length.[7][22]
-
Maximal Shortening Velocity (Vmax): Determined using slack tests or force-velocity clamps where the fiber shortens against a series of controlled loads.[11][22]
-
BDM is then added to the bathing solution, and the measurements are repeated to determine its effect.[7][22]
-
3. Measurement of Myofibrillar ATPase Activity
-
Objective: To measure the rate of ATP hydrolysis by the myofilaments, which is the biochemical basis of contraction.
-
General Procedure (NADH-Coupled Assay): [25]
-
In a preparation of skinned fibers or myofibrils, the hydrolysis of ATP is enzymatically coupled to the oxidation of NADH.
-
The assay solution contains ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.
-
When myosin hydrolyzes ATP to ADP, pyruvate kinase uses phosphoenolpyruvate to regenerate ATP from ADP. This produces pyruvate.
-
Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.
-
The decrease in NADH concentration is monitored photometrically by measuring the decrease in absorbance at 340 nm.
-
The rate of NADH disappearance is directly proportional to the rate of ATP hydrolysis. This can be measured at different Ca2+ concentrations and in the presence or absence of BDM.
-
4. Preparation and Use of BDM Solutions
-
Solubility: BDM is soluble in water and standard physiological buffers.[15]
-
Concentration: Working concentrations typically range from 1 mM to 30 mM, though effects can be seen at lower and higher concentrations depending on the preparation and parameter being measured.[11][13][17]
-
Stability: Prepare fresh solutions for experiments.
-
Application: BDM can be added directly to the bathing solution for in vitro preparations like skinned fibers or perfused into isolated organs.[7][24] Its effects are generally reversible upon washout.[13][17][26]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts related to BDM's function and use.
Caption: BDM's primary mechanism: inhibition of phosphate release in the cross-bridge cycle.
Caption: A typical experimental workflow for studying BDM's effects on skinned muscle fibers.
Caption: Logical relationship of BDM's multiple cellular targets and their effects.
Conclusion and Recommendations
2,3-Butanedione monoxime remains a valuable tool in muscle physiology for its ability to reversibly inhibit contraction, primarily by acting on the myosin II ATPase. This allows for the study of cellular mechanics, bioenergetics, and signaling in the absence of force generation.
However, researchers and drug development professionals must proceed with a clear understanding of its limitations. The compound's lack of specificity is its greatest drawback. Its effects on calcium handling, ion channels, and protein phosphorylation can confound results, particularly in intact cells and whole-tissue preparations.[1][9][13][14][17]
Key Recommendations for Use:
-
Acknowledge Non-Specificity: When using BDM, especially in intact systems, always consider its potential off-target effects in the interpretation of results.
-
Use Appropriate Controls: Complementary experiments using more specific myosin inhibitors (e.g., blebbistatin, though it has its own limitations like photosensitivity) or genetic approaches can help validate findings.
-
Concentration Matters: Use the lowest effective concentration of BDM possible, as many of the non-specific effects on calcium handling become more prominent at higher concentrations (>5 mM).[9]
-
Prefer Reduced Preparations: For studying the direct effects on the contractile machinery, skinned or permeabilized fiber preparations are highly recommended as they bypass confounding factors from sarcolemmal ion channels and excitation-contraction coupling.[6][7]
By employing careful experimental design and maintaining a critical perspective on its multifaceted mechanisms, researchers can continue to leverage BDM effectively to unravel the complexities of muscle function.
References
- 1. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of 2,3-butanedione monoxime on contracture during metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of 2,3-butanedione 2-monoxime (BDM) on the interaction between actin and myosin in solution and in skinned muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of 2,3-butanedione monoxime on myosin and myofibrillar ATPases. An example of an uncompetitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of 2, 3-butanedione 2-monoxime on contraction of frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of 2,3-butanedione monoxime on sarcoplasmic reticulum of saponin-treated rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Butanedione 2-monoxime (BDM) induces calcium release from canine cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 2,3-butanedione monoxime on activation of contraction and crossbridge kinetics in intact and chemically skinned smooth muscle fibres from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Ca2+ sensitizer EMD 53998 antagonizes the effect of 2,3-butanedione monoxime on skinned cardiac muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,3-Butanedione 2-monoxime (BDM), Non-selective myosin ATPase inhibitor (CAS 57-71-6) | Abcam [abcam.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Mechanisms of the contractile effects of 2,3-butanedione-monoxime in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of 2,3-butanedione monoxime on force of contraction and protein phosphorylation in bovine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of 2,3-butanedione monoxime (BDM) on calcium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of 2,3-butanedione monoxime on contraction of frog skeletal muscles: an X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Butanedione Monoxime Suppresses Contraction and ATPase Activity of Rabbit Skeletal Muscle [jstage.jst.go.jp]
- 22. Effects of 2,3-butanedione monoxime on the crossbridge kinetics in frog single muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanism of force inhibition by 2,3-butanedione monoxime in rat cardiac muscle: roles of [Ca2+]i and cross-bridge kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison between the effects of 2-3 butanedione monoxime (BDM) and calcium chloride on myocardial oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of 2,3-butanedione monoxime on cross-bridge kinetics in rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. BDM (2,3-butanedione monoxime), an inhibitor of myosin-actin interaction, suppresses myofibrillogenesis in skeletal muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Biacetyl Monoxime: A Multifaceted Tool in Scientific Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Biacetyl monoxime (CH₃C(O)C(NOH)CH₃), also known as 2,3-butanedione monoxime (BDM) or diacetyl monoxime (DAM), is a versatile chemical compound that has found widespread application across various fields of biological research.[1] Initially recognized for its role in analytical chemistry and as a cholinesterase reactivator, its utility has expanded significantly, most notably as a potent inhibitor of muscle contraction and a tool to dissect the intricacies of cellular motor functions. This guide provides a comprehensive overview of the discovery, history, and multifaceted applications of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways.
Discovery and Historical Perspective
The history of this compound is not one of a single discovery but of evolving applications. Its earliest use was in analytical chemistry, where it serves as a key reagent in the colorimetric quantification of urea, a method still referenced in modern analytical techniques.[2]
A significant chapter in its history involves its investigation as an oxime-based cholinesterase reactivator . In cases of poisoning by organophosphorus compounds (like nerve agents or pesticides), the enzyme acetylcholinesterase (AChE) becomes irreversibly inhibited.[3][4] Researchers identified that oximes, including this compound, could remove the inhibiting phosphate group from the enzyme's active site, thereby restoring its function.[5] While other oximes like pralidoxime and obidoxime have proven more potent for clinical use, the study of this compound was crucial in developing this class of antidotes.[5]
In the late 20th century, its potent effects on muscle tissue brought it to the forefront of cell biology and physiology research. Scientists discovered its ability to reversibly inhibit contraction in skeletal, cardiac, and smooth muscles, establishing it as a valuable tool for studying excitation-contraction coupling and the function of motor proteins.[6][7][8][9]
Chemical and Physical Properties
This compound is a colorless solid and the monooxime derivative of butane-2,3-dione.[1] Its relatively simple structure belies its complex biological activities.
| Property | Value | Reference |
| CAS Number | 57-71-6 | [10] |
| Molecular Formula | C₄H₇NO₂ | [10][11] |
| Molecular Weight | 101.10 g/mol | [10][11] |
| Common Names | Diacetyl monoxime (DAM), 2,3-Butanedione monoxime (BDM) | [1][10] |
Mechanism of Action in Muscle Contraction
This compound's primary application in modern research is as a reversible inhibitor of muscle contraction. Its mechanism is multifaceted, targeting several key stages of the excitation-contraction (E-C) coupling process.
Direct Inhibition of Myosin ATPase
The most well-characterized effect of this compound is its role as a myosin ATPase inhibitor.[10][12] It non-competitively inhibits the ATPase activity of skeletal muscle myosin-II, the motor protein responsible for generating force.[10] By binding to the myosin head, BDM is thought to trap it in a state with low affinity for actin, thereby inhibiting cross-bridge formation and the subsequent power stroke that drives muscle contraction.[13] This action effectively uncouples chemical energy release (ATP hydrolysis) from mechanical force production.
Modulation of Intracellular Calcium
Beyond its direct action on myosin, this compound also affects intracellular calcium (Ca²⁺) handling, a critical component of E-C coupling. Studies have shown that BDM can:
-
Reduce Ca²⁺ Release: It reduces the amount of Ca²⁺ released from the sarcoplasmic reticulum (SR) in response to an action potential.[8] This is a primary reason for its rapid inhibition of muscle twitches.
-
Act as a "Chemical Phosphatase": Some of its effects are attributed to its ability to act as a low-specificity protein phosphatase.[8] It is hypothesized that BDM may dephosphorylate key proteins involved in E-C coupling, such as calcium channels, altering their function.[14]
Quantitative Effects on Muscle Function
The inhibitory effect of this compound is dose-dependent. The following table summarizes quantitative data from various studies.
| Muscle Type | Species | BDM Concentration | Effect on Contractile Force | Reference |
| Skeletal (Sartorius) | Frog | 3 mM | 40-70% tension suppression | [6] |
| Cardiac (Papillary) | Guinea Pig | 0.2-20 mM | Dose-dependent inhibition | [7] |
| Cardiac (Papillary) | Guinea Pig | 2, 10, 30 mM | 27%, 58%, 87% decrease, respectively | [15] |
| Smooth (Taenia coli) | Guinea Pig | 1 mM | ~10% inhibition | [9] |
| Smooth (Taenia coli) | Guinea Pig | 10 mM | ~70% inhibition | [9] |
| Target | IC₅₀ Value | Reference |
| Actomyosin-ATPase (skinned fibers) | 22 mM | [16] |
| Electron Transport Chain (mitochondria) | 28 mM | [16] |
Application as a Cholinesterase Reactivator
Organophosphates exert their toxicity by covalently bonding to a serine residue in the active site of acetylcholinesterase (AChE), rendering it inactive. This leads to an accumulation of the neurotransmitter acetylcholine and a subsequent cholinergic crisis.[3][4] Oximes, like this compound, function as nucleophilic agents that attack the phosphorus atom of the organophosphate, breaking the bond with the enzyme and forming a new, excretable organophosphate-oxime compound. This restores the enzyme's ability to hydrolyze acetylcholine.
Experimental Protocols
The following are generalized protocols for key experiments using this compound. Researchers should optimize concentrations and conditions based on the specific model system.
Protocol 1: Inhibition of Contraction in Isolated Cardiac Muscle
-
Preparation: Isolate a suitable cardiac muscle (e.g., guinea pig papillary muscle or rat trabecula) and mount it in an organ bath between a force transducer and a fixed point.
-
Superfusion: Superfuse the muscle with oxygenated Tyrode's or Krebs-Henseleit solution at a physiological temperature (e.g., 37°C).
-
Stimulation: Stimulate the muscle electrically at a fixed frequency (e.g., 1 Hz) with platinum field electrodes to elicit isometric contractions.
-
Baseline Recording: Record baseline contractile force (twitch tension) until a stable measurement is achieved.
-
BDM Application: Switch to a superfusion solution containing the desired concentration of this compound (e.g., 2-20 mM).[7] Continue recording the contractile force.
-
Data Analysis: Quantify the reduction in force as a percentage of the baseline measurement.
-
Washout: Revert to the original BDM-free solution to confirm the reversibility of the effect.
Protocol 2: Colorimetric Quantification of Urea
This protocol is based on the reaction of urea with diacetyl monoxime in an acidic environment to produce a red-colored diazine derivative.
-
Reagent Preparation:
-
Reagent A: Dissolve diacetyl monoxime and thiosemicarbazide in distilled water.
-
Reagent B: Prepare a solution of sulfuric acid, phosphoric acid, and ferric chloride in water.
-
-
Standard Curve: Prepare a series of urea standards of known concentrations.
-
Reaction:
-
Pipette a small volume of the sample or standard into a test tube.
-
Add Reagent A, mix well.
-
Add Reagent B, mix well.
-
-
Incubation: Incubate the mixture in a boiling water bath for a set period (e.g., 20 minutes) to allow for color development.
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the absorbance of the solution at approximately 520-540 nm using a spectrophotometer.
-
Calculation: Determine the urea concentration in the sample by comparing its absorbance to the standard curve.
Conclusion
This compound is a powerful and versatile research tool with a rich history. From its origins in analytical chemistry and toxicology to its widespread use as a specific inhibitor of actomyosin interaction, it has enabled significant advances in our understanding of muscle physiology, cell motility, and enzyme kinetics. While researchers must be mindful of its multiple targets—including effects on ion channels and cellular metabolism—its ability to reversibly uncouple E-C coupling makes it an indispensable compound in the toolkit of physiologists, biochemists, and drug development professionals.
References
- 1. Diacetyl monoxime - Wikipedia [en.wikipedia.org]
- 2. Urea - Wikipedia [en.wikipedia.org]
- 3. Cholinesterase reactivator - Wikipedia [en.wikipedia.org]
- 4. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obidoxime - Wikipedia [en.wikipedia.org]
- 6. Effects of 2,3-butanedione monoxime on contraction of frog skeletal muscles: an X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of diacetyl monoxime on cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 2,3-butanedione monoxime on activation of contraction and crossbridge kinetics in intact and chemically skinned smooth muscle fibres from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. chemscene.com [chemscene.com]
- 12. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of 2,3-butanedione monoxime on contracture during metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Opposing effects of diacetyl monoxime on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of 2,3-butanedione monoxime on heart energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Biacetyl Monoxime's Impact on Cellular Calcium Signaling: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Biacetyl monoxime (BAM), also known as diacetyl monoxime (DAM) or 2,3-butanedione monoxime (BDM), is a widely utilized chemical tool in cellular biology, primarily recognized for its role as a myosin ATPase inhibitor and an uncoupler of excitation-contraction coupling. However, its influence extends significantly to cellular calcium (Ca²⁺) signaling, a fundamental process governing a myriad of physiological functions. This technical guide provides a comprehensive overview of the multifaceted effects of this compound on cellular Ca²⁺ homeostasis. It delves into the compound's mechanisms of action on various components of the Ca²⁺ signaling machinery, including voltage-gated Ca²⁺ channels and sarcoplasmic reticulum Ca²⁺ release. This document presents quantitative data on its effects, detailed experimental protocols for investigating its impact, and visual representations of the pertinent signaling pathways and experimental workflows. The information contained herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and interpret data from experiments involving this compound in the context of cellular calcium signaling.
Introduction to this compound and Cellular Calcium Signaling
Cellular calcium signaling is a complex and ubiquitous system that regulates a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is paramount for normal cellular function. This control is achieved through a coordinated interplay of channels, pumps, and binding proteins that govern Ca²⁺ entry, release from intracellular stores, and extrusion from the cell.
This compound has been extensively used as a research tool to dissect these intricate signaling pathways. While it is most commonly known as an inhibitor of myosin ATPase, its effects on cellular Ca²⁺ are profound and complex, often exhibiting dose-dependent and cell-type-specific variations. A thorough understanding of these effects is crucial for the accurate interpretation of experimental results and for its potential application in drug development.
Mechanisms of Action of this compound on Calcium Signaling
This compound exerts its influence on cellular Ca²⁺ signaling through multiple mechanisms, primarily targeting L-type voltage-gated Ca²⁺ channels and the sarcoplasmic reticulum (SR).
Inhibition of L-type Calcium Channels
This compound has been shown to inhibit L-type Ca²⁺ channels, which are critical for Ca²⁺ influx in response to membrane depolarization in various cell types, including cardiomyocytes and neurons.[1] This inhibition is reversible and dose-dependent. The proposed mechanisms for this inhibition include a direct channel block and an indirect effect through its purported chemical phosphatase activity, which may dephosphorylate the channel or associated regulatory proteins.[2][3] The inhibition of L-type Ca²⁺ channels contributes to the negative inotropic effect of this compound in cardiac muscle by reducing the trigger Ca²⁺ available for calcium-induced calcium release (CICR).
Modulation of Sarcoplasmic Reticulum Calcium Release
The sarcoplasmic reticulum is the primary intracellular Ca²⁺ store in muscle cells. This compound has a dual effect on SR Ca²⁺ handling. At lower concentrations, it can potentiate Ca²⁺ release, while at higher concentrations, it leads to a depletion of SR Ca²⁺ stores.[4][5] This is thought to occur through a direct interaction with the ryanodine receptors (RyRs), the primary Ca²⁺ release channels on the SR.[6] this compound can increase the open probability of RyRs at sub-activating Ca²⁺ concentrations, leading to an initial increase in Ca²⁺ sparks and transients.[6] However, prolonged exposure or higher concentrations can lead to SR Ca²⁺ depletion, thereby reducing the amount of Ca²⁺ available for subsequent release.[4][5]
Inhibition of Myosin ATPase
While not a direct effect on Ca²⁺ signaling, the inhibition of myosin ATPase by this compound is a critical aspect of its cellular activity.[7] By inhibiting the cross-bridge cycling in muscle cells, it reduces the energy demand and the mechanical feedback on Ca²⁺ handling. This action is central to its use as an excitation-contraction uncoupler.[8]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various parameters of cellular calcium signaling as reported in the literature.
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| L-type Ca²⁺ Current (ICa,L) | Cardiac Myocytes | 0-50 mM | Dose-dependent suppression | [7] |
| L-type Ca²⁺ Current (IBa) | Xenopus Oocytes expressing hα1C, α2-δa and hβ1b | 10 mM | 36.1 ± 2.2 % inhibition | |
| L-type Ca²⁺ Current (IBa) | Xenopus Oocytes expressing hα1C, α2-δa and hβ1b | IC50 = 16 mM | [2] | |
| Peak Calcium Current | Guinea Pig Cardiac Myocytes | Not Specified | Reduced by 7.9 ± 1% | |
| L-type Ca²⁺ Current (ICa) | Murine Dorsal Root Ganglion Cells | 20 mM | 47% suppression | [1] |
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| SR Ca²⁺ Release | Canine Cardiac Sarcoplasmic Reticulum | 0-30 mM | Dose-dependent induction of release (maximal 72% reduction of SR Ca²⁺) | [7] |
| SR Ca²⁺ Content | Isolated Rat Ventricular Myocytes | 10 mM | ~50% reduction | [4] |
| Caffeine-induced Ca²⁺ Release | Saponin-treated Rat Cardiac Trabeculae | 5-30 mM | Concentration-dependent decrease | [5] |
| Ryanodine Receptor Activity (Skeletal Muscle) | Planar Lipid Bilayer | IC50 ≈ 2.5 mM | Inhibition at maximally activating cytosolic Ca²⁺ | [6] |
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Contractile Force | Isolated Paced Papillary Muscles | 2, 10, 30 mM | 27, 58, and 87% decrease, respectively | [9] |
| Calcium Transients | Isolated Paced Papillary Muscles | 2, 10, 30 mM | -9, 38, and 225% increase, respectively | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the impact of this compound on cellular calcium signaling.
Isolation of Adult Ventricular Myocytes
This protocol describes the enzymatic isolation of ventricular myocytes from an adult rodent heart, a common model for studying cardiac calcium signaling.
Materials:
-
Langendorff perfusion system
-
Perfusion Buffer (Ca²⁺-free Tyrode's solution): 135 mM NaCl, 5.4 mM KCl, 1 mM MgCl₂, 0.33 mM NaH₂PO₄, 10 mM HEPES, 10 mM Glucose; pH 7.4.
-
Enzyme Solution: Perfusion Buffer supplemented with 1 mg/mL Collagenase Type II and 0.1% BSA.
-
Stop Solution: Perfusion Buffer supplemented with 10% Fetal Bovine Serum (FBS) and 1.25 mM CaCl₂.
-
Calcium-tolerant Solution (Kraft-Brühe, KB) solution: 85 mM KOH, 30 mM KCl, 30 mM KH₂PO₄, 3 mM MgSO₄, 0.5 mM EGTA, 10 mM HEPES, 20 mM Taurine, 20 mM Glucose; pH 7.2.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart retrogradely with oxygenated (95% O₂/5% CO₂) Perfusion Buffer at 37°C for 5 minutes to wash out the blood.
-
Switch the perfusion to the Enzyme Solution and perfuse for 10-15 minutes, or until the heart becomes flaccid.
-
Detach the heart from the cannula and mince the ventricular tissue in Stop Solution.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.
-
Allow the myocytes to sediment by gravity for 10-15 minutes.
-
Carefully remove the supernatant and resuspend the cell pellet in KB solution.
-
The isolated myocytes can now be used for calcium imaging or electrophysiological studies.
Measurement of Intracellular Calcium with Fura-2 AM
This protocol outlines the use of the ratiometric Ca²⁺ indicator Fura-2 AM to measure [Ca²⁺]i in isolated ventricular myocytes.
Materials:
-
Isolated ventricular myocytes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl₂, 0.8 mM MgSO₄, 0.44 mM KH₂PO₄, 0.34 mM Na₂HPO₄, 5.5 mM Glucose, 10 mM HEPES; pH 7.4.
-
This compound stock solution (e.g., 1 M in DMSO)
-
Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission).
Procedure:
-
Plate the isolated myocytes on laminin-coated coverslips and allow them to attach for 1-2 hours.
-
Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells three times with HBS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Perfuse the cells with HBS and record baseline fluorescence ratios (F340/F380).
-
To study the effect of this compound, perfuse the cells with HBS containing the desired concentration of this compound (e.g., 1-30 mM).
-
Record the changes in the F340/F380 ratio over time to determine the effect of this compound on resting [Ca²⁺]i and on Ca²⁺ transients elicited by electrical stimulation or agonist application.
-
At the end of the experiment, calibrate the Fura-2 signal using ionomycin in the presence of high Ca²⁺ (for Rmax) and a Ca²⁺-free solution with EGTA (for Rmin) to calculate absolute [Ca²⁺]i values.
Whole-Cell Patch-Clamp Electrophysiology for L-type Ca²⁺ Current Measurement
This protocol describes the whole-cell patch-clamp technique to record L-type Ca²⁺ currents (ICa,L) and assess the effect of this compound.
Materials:
-
Isolated ventricular myocytes
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with CsOH.
-
Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA; pH 7.2 with CsOH.
-
This compound stock solution.
Procedure:
-
Plate isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Pull patch pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a myocyte with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV. To inactivate Na⁺ and T-type Ca²⁺ channels, a prepulse to -40 mV for 500 ms can be applied.
-
Elicit ICa,L by depolarizing voltage steps (e.g., to 0 mV for 200 ms) from the holding potential.
-
Record stable baseline ICa,L.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record ICa,L in the presence of this compound to determine the extent of inhibition.
-
Wash out the this compound with the control external solution to assess the reversibility of the effect.
Sarcoplasmic Reticulum Ca²⁺ Release Assay
This protocol uses caffeine to induce SR Ca²⁺ release and assesses the effect of this compound on SR Ca²⁺ content.
Materials:
-
Isolated ventricular myocytes loaded with a Ca²⁺ indicator (e.g., Fura-2 or Indo-1)
-
Normal Tyrode's solution (as in 4.2)
-
Caffeine solution (10-20 mM in Normal Tyrode's solution)
-
This compound stock solution.
-
Calcium imaging setup.
Procedure:
-
Prepare myocytes loaded with a Ca²⁺ indicator as described in protocol 4.2.
-
Mount the coverslip on the microscope stage and perfuse with Normal Tyrode's solution.
-
Record a baseline Ca²⁺ transient by rapidly applying the caffeine solution for a few seconds. The amplitude of this transient is indicative of the SR Ca²⁺ content.
-
Wash out the caffeine and allow the cells to recover for several minutes.
-
Incubate the cells with the desired concentration of this compound in Normal Tyrode's solution for a defined period (e.g., 5-10 minutes).
-
Following incubation, rapidly apply the caffeine solution again in the continued presence of this compound.
-
Record the resulting Ca²⁺ transient. A decrease in the amplitude of the caffeine-induced Ca²⁺ transient in the presence of this compound indicates a reduction in SR Ca²⁺ content.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Conclusion
This compound is a valuable pharmacological tool for the study of cellular calcium signaling. Its ability to uncouple excitation from contraction and its direct effects on key components of the Ca²⁺ handling machinery provide a unique means to investigate the intricate mechanisms governing intracellular Ca²⁺ dynamics. However, the complexity of its actions necessitates careful experimental design and interpretation. Researchers must consider its dose-dependent effects and its multiple targets within the cell. This guide provides a foundational understanding of this compound's impact on cellular Ca²⁺, offering detailed protocols and quantitative data to aid in the design and execution of robust and informative experiments. A thorough appreciation of the information presented herein will enable researchers to leverage the full potential of this compound while avoiding common pitfalls in the interpretation of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hellobio.com [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Cannulation Methods for Cardiomyocytes Isolation from Heart Disease Models | PLOS One [journals.plos.org]
- 7. A protocol for rapid and parallel isolation of myocytes and non-myocytes from multiple mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of ATPase activities of myosin at the level of tracks and single molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ionoptix.com [ionoptix.com]
Preliminary Studies on the Cellular Effects of Biacetyl Monoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biacetyl monoxime, also known as diacetyl monoxime (DAM), is a small molecule with a range of observed cellular effects. Historically, it has been utilized as a chemical phosphatase inhibitor and an uncoupler of excitation-contraction in muscle cells. Its primary mechanism of action is now largely attributed to its inhibitory effect on myosin ATPase activity, impacting the actin-myosin cytoskeleton. This technical guide provides an in-depth overview of the preliminary studies on the cellular effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its known mechanisms and experimental workflows.
Core Cellular Effects and Mechanisms of Action
This compound exerts its influence on cells primarily through the following mechanisms:
-
Inhibition of Myosin ATPase: The most well-documented effect of this compound is its role as a reversible, non-competitive inhibitor of myosin ATPase. This inhibition disrupts the actin-myosin interaction, which is fundamental to muscle contraction, cell motility, cytokinesis, and intracellular transport.
-
Modulation of Ion Channels: In cardiac myocytes, this compound has been shown to affect various ion channels. It can reduce the L-type calcium current (ICa) and the delayed rectifier potassium current (IK), leading to alterations in the action potential duration.
-
"Phosphatase-Like" Activity: While historically referred to as a chemical phosphatase inhibitor, direct evidence of specific phosphatase inhibition is limited and the term "phosphatase-like" activity is often used. This may refer to its ability to dephosphorylate proteins through a chemical reaction rather than direct enzymatic inhibition. However, the precise molecular targets and mechanisms of this activity remain to be fully elucidated.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the cellular effects of this compound.
Table 1: Effects of this compound on Cardiac Muscle Parameters
| Parameter | Cell/Tissue Type | Concentration | Effect |
| Left Ventricular Peak Systolic Pressure | Isolated perfused guinea pig hearts | 0.2-5 mM | Dose-dependent decrease (up to 51%) |
| Contractile Force | Isolated paced guinea pig papillary muscles | 2 mM | 27% decrease |
| 10 mM | 58% decrease | ||
| 30 mM | 87% decrease | ||
| Intracellular Ca2+ Transients | Isolated paced guinea pig papillary muscles | 10 mM | 38% increase |
| 30 mM | 225% increase | ||
| Action Potential Duration (APD90) | Guinea pig ventricular myocytes | 15 mM | 29% decrease |
| L-type Ca2+ Current (ICa) | Guinea pig ventricular myocytes | 15 mM | 35% reduction |
Table 2: Effects of this compound on Yeast Cell Growth
| Parameter | Organism | Concentration | Effect |
| Cell Growth | Schizosaccharomyces pombe | 20 mM | Reversible inhibition |
| Septation Index | Schizosaccharomyces pombe | 20 mM | Approximately doubled |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general method for assessing cell viability and can be adapted for use with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis
This is a general protocol to analyze protein expression or phosphorylation status in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's primary cellular effects.
An In-Depth Technical Guide to the Structure-Activity Relationship of Diacetyl Monoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetyl monoxime (DAM), a simple oxime with the chemical formula C₄H₇NO₂, has been a subject of scientific scrutiny for its diverse biological activities. Primarily recognized for its role as a reactivator of organophosphate-inhibited acetylcholinesterase (AChE), it has been investigated as a potential therapeutic agent in cases of nerve agent and pesticide poisoning. Beyond this primary function, DAM exhibits other notable effects, including negative inotropic effects on cardiac muscle and inhibition of myosin ATPase. This technical guide aims to provide a comprehensive exploration of the structure-activity relationship (SAR) of diacetyl monoxime, delving into its mechanisms of action, the impact of structural modifications on its biological activities, and detailed experimental protocols for its evaluation.
Core Concepts: Mechanism of Action
Cholinesterase Reactivation
The principal mechanism of action for diacetyl monoxime is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. Organophosphates phosphorylate a critical serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis.
Diacetyl monoxime, as a nucleophilic oxime, can displace the phosphoryl group from the serine residue, thereby regenerating the active enzyme. The oxime group (-C=N-OH) is crucial for this activity. The lone pair of electrons on the oxygen atom attacks the phosphorus atom of the organophosphate, forming a transient intermediate. This is followed by the cleavage of the bond between the phosphorus and the serine residue of the enzyme, releasing the phosphorylated oxime and restoring the functionality of AChE.
Other Biological Activities
Beyond its role in cholinesterase reactivation, diacetyl monoxime exhibits other significant biological effects:
-
Negative Inotropic Effects: DAM has been shown to decrease the contractile force of cardiac muscle. This effect is not primarily due to an inhibition of the slow inward calcium current but is attributed to a direct inhibitory effect at the myofibril level and a potential influence on the sarcoplasmic reticulum.[1]
-
Myosin ATPase Inhibition: Diacetyl monoxime is known to be an inhibitor of myosin ATPase, the enzyme that drives muscle contraction by hydrolyzing ATP.[2] This inhibition is thought to contribute to its negative inotropic effects.
Structure-Activity Relationship of Diacetyl Monoxime and its Analogs
A comprehensive quantitative structure-activity relationship (SAR) study specifically focused on a broad range of diacetyl monoxime analogs for cholinesterase reactivation is not extensively available in the public domain. However, general principles for oxime reactivators can be extrapolated to understand the key structural features of DAM that contribute to its activity.
Key Structural Features and Their Inferred Importance:
| Structural Feature | Inferred Importance for Activity | Observations and Potential Modifications |
| Oxime Group (-C=N-OH) | Essential for nucleophilic attack. The nucleophilicity of the oxime oxygen is paramount for displacing the organophosphate from the AChE active site. | The acidity of the oxime proton (pKa) influences the concentration of the more nucleophilic oximate anion at physiological pH. Modifications to the electron-withdrawing or -donating properties of neighboring groups could modulate this pKa. |
| Carbonyl Group (C=O) | Influences the electronic properties of the oxime group and the overall shape and polarity of the molecule. | Reduction of the carbonyl to a hydroxyl group or its replacement with other functional groups would significantly alter the molecule's electronic profile and its interaction with the enzyme's active site. |
| Methyl Groups (-CH₃) | Contribute to the steric bulk and lipophilicity of the molecule. | Increasing the size of these alkyl groups could hinder the entry of the molecule into the active site gorge of AChE. Conversely, smaller or more polar substituents might alter binding affinity and solubility. |
Quantitative Data
Table 1: Reactivation of Organophosphate-Inhibited Acetylcholinesterase by Various Oximes
| Organophosphate | Enzyme Source | Oxime | Concentration (mM) | Reactivation (%) | Reference |
| Dichlorvos (DDVP) | Rat Brain | Diacetyl Monoxime (DAM) | 1 | ~75 | [3] |
| Dichlorvos (DDVP) | Rat Serum | Diacetyl Monoxime (DAM) | 1 | ~90 (BuChE) | [3] |
| Sarin | Human Erythrocyte | Pralidoxime (2-PAM) | 0.01 | ~20 | [4] |
| Sarin | Human Erythrocyte | Obidoxime | 0.01 | ~40 | [4] |
| Sarin | Human Erythrocyte | HI-6 | 0.01 | ~70 | [4] |
| VX | Human Erythrocyte | Pralidoxime (2-PAM) | 0.01 | ~10 | [4] |
| VX | Human Erythrocyte | Obidoxime | 0.01 | ~30 | [4] |
| VX | Human Erythrocyte | HI-6 | 0.01 | ~80 | [4] |
Note: This table is a compilation from multiple sources and experimental conditions may vary.
Experimental Protocols
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is widely used to measure acetylcholinesterase activity.
Principle: Acetylthiocholine is hydrolyzed by acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)
-
Test compound (e.g., diacetyl monoxime) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor/reactivator): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
The percent inhibition or reactivation can be calculated relative to the control.
-
Myosin ATPase Activity Assay (Colorimetric)
This assay measures the ATPase activity of myosin by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Principle: The released inorganic phosphate reacts with a malachite green-molybdate reagent to form a colored complex that can be measured spectrophotometrically at a wavelength of around 620-660 nm.
Materials:
-
Myosin solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM KCl, 2 mM MgCl₂)
-
ATP solution (e.g., 10 mM)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate Standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve: Prepare a series of phosphate standards of known concentrations.
-
Reaction Setup:
-
In a microplate well, add the assay buffer and the myosin solution.
-
Add the test compound (e.g., diacetyl monoxime) or its solvent (for control).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
-
Initiate Reaction: Add the ATP solution to each well to start the reaction. Incubate for a defined period (e.g., 15-30 minutes) at the same temperature.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will also initiate the color development.
-
Measurement: After a short incubation period for color stabilization, measure the absorbance at the appropriate wavelength (e.g., 650 nm).
-
Data Analysis:
-
Subtract the absorbance of a blank (no enzyme) from all readings.
-
Use the standard curve to determine the concentration of inorganic phosphate released in each well.
-
Calculate the specific activity of the myosin ATPase (e.g., in µmol Pi/min/mg myosin).
-
Determine the percent inhibition by the test compound.
-
Signaling Pathways and Logical Relationships
AChE Inhibition and Reactivation by Diacetyl Monoxime
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by diacetyl monoxime.
Experimental Workflow for AChE Activity Assay
Caption: General workflow for an acetylcholinesterase (AChE) activity assay.
Diacetyl Monoxime's Effect on Myosin ATPase and Muscle Contraction
Caption: Inhibition of the myosin ATPase cycle by diacetyl monoxime, leading to reduced muscle contraction.
Conclusion
Diacetyl monoxime remains a molecule of interest due to its multifaceted biological activities. While its primary role as a cholinesterase reactivator is well-established, a detailed understanding of its structure-activity relationship through the systematic study of its analogs is an area that warrants further investigation. The development of more potent and specific analogs could lead to improved therapeutic agents for organophosphate poisoning. Furthermore, its effects on myosin ATPase and cardiac contractility provide valuable insights into the fundamental processes of muscle function and offer potential avenues for the development of new pharmacological tools. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing our knowledge of diacetyl monoxime and its potential applications.
References
- 1. Effects of diacetyl monoxime on cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATPase assay | Andex [andexbiotech.com]
- 3. Development of versatile and potent monoquaternary reactivators of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Step Synthesis of a Non-symmetric Acetylcholinesterase Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Biacetyl Monoxime in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biacetyl monoxime, also known as 2,3-butanedione monoxime (BDM), is a widely utilized small molecule inhibitor in cell biology research.[1] Initially characterized as a non-muscle myosin II ATPase inhibitor, recent studies have revealed a more complex mechanism of action. It is now understood that BDM's primary effect in mammalian cells is the disruption of actin cytoskeleton dynamics through the delocalization of key regulatory proteins from the leading edge of the cell. This document provides a detailed protocol for the preparation of a this compound stock solution for use in cell culture experiments, along with a summary of its effects and a diagram of its impact on cellular signaling pathways.
Data Presentation
The following table summarizes the key quantitative data for the preparation and use of a this compound stock solution in cell culture.
| Parameter | Value | Source(s) |
| Molecular Weight | 101.1 g/mol | [2][3] |
| Solubility | ||
| DMSO | 100 mg/mL (989.12 mM) | |
| Ethanol | ~30 mg/mL | |
| Dimethyl formamide (DMF) | ~30 mg/mL | |
| PBS (pH 7.2) | ~2 mg/mL | |
| Recommended Stock Solution Concentration | 100 mM - 500 mM in DMSO | |
| Storage of Stock Solution | ||
| -20°C | Up to 1 month | |
| -80°C | Up to 6 months | |
| Working Concentration in Cell Culture | 10 - 30 mM | [4][5][6] |
| Typical Incubation Time | 1 minute to several hours | [4] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 101.1 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
-
Sterile, 0.22 µm syringe filter
-
Sterile syringe
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal protective equipment (lab coat, gloves, safety glasses)
Procedure:
-
Pre-warm DMSO: Briefly warm the anhydrous DMSO to room temperature to ensure it is completely liquid.
-
Weigh this compound: In a sterile microcentrifuge tube or a larger conical tube (depending on the desired volume), carefully weigh out the required amount of this compound powder.
-
Calculation Example: To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.001 L x 101.1 g/mol = 0.01011 g = 10.11 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
For the example above, add 1 mL of DMSO.
-
-
Vortex: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: To ensure the stock solution is sterile for cell culture use, filter it through a 0.22 µm syringe filter into a new sterile tube. This is a critical step to prevent contamination of your cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Treating Cells with this compound
This protocol provides a general guideline for treating adherent cells in culture with this compound.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Pipettes and sterile pipette tips
Procedure:
-
Cell Seeding: Seed your cells at the desired density in a multi-well plate or flask and allow them to adhere and grow to the desired confluency.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the desired final concentration of this compound by diluting the stock solution directly into pre-warmed complete cell culture medium.
-
Calculation Example: To prepare 1 mL of medium with a final concentration of 20 mM from a 100 mM stock:
-
V1 (stock volume) = (C2 x V2) / C1
-
V1 = (20 mM x 1 mL) / 100 mM = 0.2 mL = 200 µL
-
Add 200 µL of the 100 mM stock solution to 800 µL of complete cell culture medium.
-
-
Important: Prepare a vehicle control by adding the same volume of DMSO without this compound to the culture medium.
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will vary depending on the cell type and the specific experimental endpoint.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analysis, such as microscopy, biochemical assays, or molecular biology techniques.
Mandatory Visualization
Caption: BDM's effect on actin dynamics.
This diagram illustrates the mechanism by which this compound (BDM) affects the actin cytoskeleton. BDM leads to the delocalization of key actin-regulating protein complexes, such as Arp2/3, WAVE, and VASP, from the leading edge of the cell.[4] This disruption of protein localization inhibits actin polymerization, which in turn impairs essential cellular processes like the formation of a leading edge for cell migration and the completion of cytokinesis.[5][7][8]
References
- 1. Scholars@Duke publication: Rapid de-localization of actin leading edge components with BDM treatment. [scholars.duke.edu]
- 2. Employing active learning in the optimization of culture medium for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS-57-71-6, Diacetyl Monoxime Manufacturers, Suppliers & Exporters in India | 025601 [cdhfinechemical.com]
- 4. Rapid de-localization of actin leading edge components with BDM treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The myosin ATPase inhibitor 2,3-butanedione-2-monoxime (BDM) inhibits tip growth and cytokinesis in the fission yeast, Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butanedione monoxime increases the viability and yield of adult cardiomyocytes in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-butanedione monoxime (BDM), a potent inhibitor of actin-myosin interaction, induces ion and fluid transport in MDCK monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The myosin ATPase inhibitor 2,3-butanedione-2-monoxime disorganizes microtubules as well as F-actin in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Using Diacetyl Monoxime to Inhibit Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Diacetyl monoxime (DAM), also known as 2,3-butanedione monoxime (BDM), is a widely utilized reversible inhibitor of muscle contraction.[1][2] Its primary mechanism of action is the inhibition of myosin ATPase activity, particularly skeletal and cardiac muscle myosin II, thereby disrupting the cross-bridge cycling that underlies muscle force generation.[1][2][3] This property makes DAM a valuable tool in physiological research to uncouple muscle excitation from contraction, allowing for the study of cellular processes independent of mechanical forces.
DAM's effects are dose-dependent and reversible upon washout.[4] It has been employed in a variety of muscle preparations, including intact isolated muscles, skinned muscle fibers, and isolated myofibrils, across skeletal, cardiac, and smooth muscle tissues.[4][5][6][7] Researchers should be aware that at higher concentrations, DAM may have secondary effects, including influences on Ca2+ translocation and other cellular proteins.[7] Therefore, it is crucial to use the appropriate concentration for the specific muscle type and experimental question.
These protocols provide a comprehensive guide for the preparation and application of diacetyl monoxime to inhibit contraction in various muscle preparations and to assay its effect on myosin ATPase activity.
Quantitative Data Summary
The inhibitory effect of diacetyl monoxime on muscle contraction is concentration-dependent. The following table summarizes quantitative data from various studies.
| Muscle Preparation | Species | Diacetyl Monoxime (DAM) Concentration | Effect on Muscle Contraction |
| Guinea-pig papillary muscles | Guinea Pig | 0.2-20 mM | Concentration-dependent inhibition of contractile force.[4] |
| Isolated, paced papillary muscles | Guinea Pig | 2 mM | 27% decrease in contractile force.[2] |
| 10 mM | 58% decrease in contractile force.[2] | ||
| 30 mM | 87% decrease in contractile force.[2] | ||
| Frog skeletal muscle fibers | Frog | 3 mM | 40-70% suppression of tetanic tension. |
| Guinea pig taenia coli (smooth muscle) | Guinea Pig | 1 mM | ~10% inhibition of active force.[7] |
| 10 mM | ~70% inhibition of active force.[7] | ||
| Skinned cardiac preparations | Mouse | up to 100 mM | Reduction of maximum Ca2+-activated force to less than 6% of control.[8] |
Experimental Protocols
Preparation of Diacetyl Monoxime Stock Solution
Materials:
-
Diacetyl monoxime (powder)
-
Appropriate solvent (e.g., distilled water, physiological buffer)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of diacetyl monoxime powder to prepare a stock solution of a desired concentration (e.g., 1 M).
-
Weigh the diacetyl monoxime powder accurately.
-
Dissolve the powder in the chosen solvent. DAM is soluble in water. For cellular experiments, it is advisable to dissolve it directly in the physiological buffer to be used.
-
Vortex the solution until the diacetyl monoxime is completely dissolved.
-
The stock solution can be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]
Protocol for Inhibiting Contraction in Isolated Skeletal Muscle
Materials:
-
Isolated skeletal muscle (e.g., mouse extensor digitorum longus - EDL)
-
Physiological buffer (e.g., Krebs-Henseleit buffer)
-
Diacetyl monoxime stock solution
-
Muscle bath with force transducer and stimulator
-
Sutures
Procedure:
-
Muscle Preparation: Dissect the desired skeletal muscle and mount it in a muscle bath containing physiological buffer, maintained at a constant temperature (e.g., 25-30°C) and continuously bubbled with an appropriate gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: Allow the muscle to equilibrate for a period of 30-60 minutes, with periodic washing with fresh buffer.
-
Baseline Contraction: Elicit baseline isometric contractions by electrical stimulation. Determine the optimal muscle length (L0) that produces maximal twitch force. Record maximal tetanic force at a supramaximal stimulation frequency.
-
Application of DAM:
-
Prepare the desired final concentration of DAM by adding the appropriate volume of the stock solution to the muscle bath.
-
Incubate the muscle in the DAM-containing buffer for a sufficient period to allow for diffusion and inhibition (typically 15-30 minutes).
-
-
Measurement of Inhibition:
-
After incubation, elicit isometric contractions again using the same stimulation parameters as for the baseline measurement.
-
Record the force generated in the presence of DAM.
-
Calculate the percentage inhibition of contractile force compared to the baseline.
-
-
Washout: To confirm the reversibility of the inhibition, wash the muscle with fresh physiological buffer multiple times over a period of 30-60 minutes and re-measure the contractile force.
Protocol for Skinned Muscle Fiber Experiments
Materials:
-
Small muscle bundles
-
Skinning solution (e.g., relaxing solution with 50% glycerol and a non-ionic detergent like Triton X-100)
-
Relaxing and activating solutions with varying Ca2+ concentrations
-
Diacetyl monoxime
-
Experimental setup for single fiber mechanics
Procedure:
-
Fiber Skinning:
-
Dissect small bundles of muscle fibers and tie them to glass capillary tubes at a slightly stretched length.[4]
-
Chemically skin the fibers by incubating them in a skinning solution for 24 hours at 4°C.[4] This procedure removes the sarcolemma, allowing direct access to the contractile machinery.
-
Store the skinned fibers at -20°C in a storage solution (e.g., relaxing solution with 50% glycerol) for up to 4 weeks.[4]
-
-
Single Fiber Mounting:
-
On the day of the experiment, dissect a single skinned fiber and mount it between a force transducer and a length controller in the experimental setup.[4]
-
-
Baseline Activation:
-
Determine the maximal Ca2+-activated force by perfusing the fiber with an activating solution (high Ca2+ concentration).
-
-
DAM Application:
-
Introduce DAM into both the relaxing and activating solutions at the desired concentration.
-
Incubate the fiber in the DAM-containing relaxing solution for a few minutes before activation.
-
-
Measurement of Inhibition:
-
Perfuse the fiber with the DAM-containing activating solution and measure the isometric force.
-
Compare the force generated in the presence of DAM to the baseline maximal force.
-
Protocol for Myosin ATPase Inhibition Assay
Materials:
-
Isolated myofibrils or purified myosin
-
Assay buffer (e.g., containing KCl, MgCl2, and a pH buffer like Tris or MOPS)
-
ATP
-
Diacetyl monoxime
-
Phosphate detection reagent (e.g., malachite green)
-
Spectrophotometer
Procedure:
-
Myofibril/Myosin Preparation: Isolate myofibrils or purify myosin from muscle tissue using established protocols.
-
Reaction Mixture Preparation:
-
In a microplate or microcentrifuge tubes, prepare the reaction mixture containing the assay buffer, myofibrils/myosin, and the desired concentrations of diacetyl monoxime.
-
Include a control group without DAM.
-
-
Initiation of Reaction:
-
Initiate the ATPase reaction by adding a known concentration of ATP to the reaction mixture.
-
Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a specific period (e.g., 5-15 minutes).
-
-
Termination of Reaction and Phosphate Detection:
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released during the reaction using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Determine the concentration of Pi released in each sample.
-
Calculate the ATPase activity (e.g., in nmol Pi/min/mg protein).
-
Determine the percentage inhibition of myosin ATPase activity by diacetyl monoxime compared to the control.
-
Visualizations
Caption: Mechanism of muscle contraction inhibition by Diacetyl Monoxime.
Caption: Workflow for isolated muscle contraction inhibition assay.
Caption: Workflow for Myosin ATPase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diacetyl monoxime | CAS#:57-71-6 | Chemsrc [chemsrc.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mechanism of action of 2,3-butanedione monoxime on contracture during metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 2,3-butanedione monoxime on activation of contraction and crossbridge kinetics in intact and chemically skinned smooth muscle fibres from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contractile activation and the effects of 2,3-butanedione monoxime (BDM) in skinned cardiac preparations from normal and dystrophic mice (129/ReJ) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Urea Determination Using the Diacetyl Monoxime Method
This document provides a comprehensive guide for the quantitative determination of urea in various samples using the diacetyl monoxime (DAM) colorimetric method. This method is suitable for researchers, scientists, and professionals in drug development and other related fields.
Introduction
Urea is a primary nitrogenous waste product of protein metabolism in mammals and is a key analyte in clinical diagnostics and various research applications.[1][2] The diacetyl monoxime method is a well-established colorimetric assay for the direct determination of urea concentration.[1][3][4] The principle of this assay is based on the reaction of urea with diacetyl monoxime in a hot acidic environment to produce a colored chromophore.[1][5] The intensity of the resulting color is directly proportional to the urea concentration in the sample and can be quantified spectrophotometrically.[5][6] This method is noted for its stability, repeatable results, and suitability for laboratories equipped with a standard spectrophotometer.[1][3][4]
Principle of the Method
The reaction involves the hydrolysis of diacetyl monoxime to diacetyl in the presence of heat and strong acids (sulfuric and phosphoric acid).[1][3][6] The diacetyl then condenses with urea to form a yellow-colored diazine derivative.[1][3][6] To enhance the sensitivity and stability of the assay, thiosemicarbazide is added to stabilize the diazine product, and ferric ions (from ferric chloride) facilitate the formation of a more intense and stable pink-colored complex.[1][3][6] Phosphoric acid is also included to minimize the light sensitivity of the colored product.[1][3][6] The absorbance of this final colored complex is measured at a specific wavelength, typically between 520 nm and 530 nm.[3][5]
Materials and Reagents
-
Diacetyl Monoxime (2,3-Butanedione monoxime)
-
Urea (for standard curve)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Phosphoric Acid (H₃PO₄), 85%
-
Thiosemicarbazide
-
Ferric Chloride (FeCl₃)
-
Trichloroacetic Acid (TCA), for protein precipitation in biological samples
-
Distilled or Deionized Water
-
Spectrophotometer or Microplate Reader
-
Water Bath or Heating Block (capable of maintaining 100°C)
-
Test Tubes or Microplates
-
Pipettes and Pipette Tips
-
Volumetric Flasks and Beakers
Experimental Protocols
Caution: Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles, especially when handling concentrated acids. Acid preparations are highly exothermic and should be performed in a fume hood by slowly adding acid to water.
-
Acid Reagent:
-
Slowly add 44 mL of concentrated sulfuric acid and 66 mL of 85% orthophosphoric acid to a volumetric flask containing distilled water.
-
Allow the solution to cool and bring the final volume to 500 mL with distilled water.[5]
-
-
Diacetyl Monoxime Solution (2% w/v):
-
Dissolve 2 g of diacetyl monoxime in 100 mL of 2% acetic acid or distilled water.[7]
-
-
Color Reagent:
-
Prepare fresh by mixing equal volumes of the Acid Reagent and the Diacetyl Monoxime Solution.[5] Some protocols suggest adding thiosemicarbazide and ferric chloride directly to this reagent.
-
-
Urea Standard Stock Solution (e.g., 100 mM):
-
Dissolve an appropriate amount of urea in distilled water to achieve the desired concentration. For example, dissolve 0.6006 g of urea in distilled water and make up the volume to 100 mL.
-
-
Working Urea Standards:
-
Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0.5, 1, 2, 3, 4, 5 mM).
-
-
Trichloroacetic Acid (TCA) Solution (5% w/v):
-
Dissolve 5 g of TCA in distilled water and bring the volume to 100 mL. This is used for deproteinating biological samples like serum or plasma.
-
For samples containing proteins, such as serum or plasma, a deproteination step is necessary.
-
Add 1 mL of 5% TCA solution to 50 µL of the sample (e.g., serum).[5]
-
Mix thoroughly and centrifuge at high speed (e.g., 3000 x g) for 5 minutes to pellet the precipitated proteins.[5]
-
Carefully collect the clear supernatant, which is the protein-free filtrate, for the urea assay.[5]
-
Label test tubes for Blank, Standards, and Samples.
-
Pipette the following into the respective tubes:
-
Add 3 mL of the Color Reagent to all tubes.[5]
-
Mix the contents of each tube thoroughly.
-
Incubate all tubes in a boiling water bath (100°C) for exactly 15 minutes to allow for color development.[5]
-
After incubation, cool the tubes in a beaker of cold water for 5 minutes.[5]
-
Measure the absorbance of the standards and samples against the blank at 520 nm or 530 nm using a spectrophotometer.[3][5] The color is generally stable for a significant period after cooling.
-
Construct a standard curve by plotting the absorbance values of the urea standards against their known concentrations.
-
Determine the concentration of urea in the samples by interpolating their absorbance values on the standard curve.
-
If the sample was diluted during preparation, remember to multiply the final concentration by the dilution factor to obtain the urea concentration in the original sample.
Data Presentation
The following table summarizes the key quantitative parameters of the urea determination assay using the diacetyl monoxime method.
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance | 520 nm - 530 nm | [3][5] |
| Linear Concentration Range | 0.4 - 5.0 mM | [3][6] |
| Incubation Temperature | 100°C (Boiling Water Bath) | [5] |
| Incubation Time | 15 minutes | [5] |
| Sample Volume | 0.1 mL | [5] |
| Color Reagent Volume | 3 mL | [5] |
Visualizations
The following diagram illustrates the key steps in the chemical reaction between urea and diacetyl monoxime.
Caption: Chemical reaction pathway of urea with diacetyl monoxime.
The diagram below outlines the step-by-step experimental workflow for the determination of urea.
Caption: Experimental workflow for urea determination.
References
- 1. journals.plos.org [journals.plos.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. laboratorytests.org [laboratorytests.org]
- 6. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 7. hbmahesh.weebly.com [hbmahesh.weebly.com]
Application of 2,3-Butanedione Monoxime in Isolated Heart Perfusion Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Butanedione monoxime (BDM) is a widely utilized chemical phosphatase that reversibly inhibits muscle contraction, making it an invaluable tool in cardiovascular research. In isolated heart perfusion experiments, particularly using the Langendorff apparatus, BDM serves as a crucial agent for uncoupling excitation from contraction. This allows for the study of cardiac electrophysiology, metabolism, and cellular signaling pathways independent of the mechanical work of the heart. This application note provides a detailed overview of the use of BDM in isolated heart preparations, including its mechanisms of action, experimental protocols, and key considerations.
Mechanisms of Action
BDM exerts its effects on cardiomyocytes through multiple mechanisms:
-
Inhibition of Myosin ATPase: The primary mechanism for its negative inotropic effect is the inhibition of actomyosin ATPase activity. BDM is believed to interact with the myosin head, preventing the formation of strong cross-bridges and subsequent force generation.
-
Modulation of Ion Channels: BDM has been shown to affect various ion channels in cardiomyocytes. It can inhibit the L-type Ca2+ current (ICa(L)), which contributes to its negative inotropic effect by reducing calcium influx during the action potential.[1][2] It has also been reported to inhibit the Na+/Ca2+ exchange current (INCX).[3]
-
Effects on Cellular Metabolism: BDM can influence cellular energetics by inhibiting mitochondrial respiration.[4][5][6] This is a critical consideration in studies focusing on cardiac metabolism and ischemia-reperfusion injury.
-
Phosphatase-like Activity: BDM has been described as a "chemical phosphatase" and can influence the phosphorylation state of various regulatory proteins, including troponin I and phospholamban.[7]
Data Presentation: Effects of BDM on Cardiac Parameters
The following table summarizes the quantitative effects of BDM on various cardiac parameters as reported in the literature. These values can serve as a guide for designing experiments.
| Parameter | Species | BDM Concentration | Effect | Reference |
| Contractility (LV Systolic Pressure) | Guinea Pig | 3, 5, 10 mmol/L | Dose-dependent decrease | [8] |
| Guinea Pig | 30 mmol/L | Complete inhibition | [4] | |
| Rabbit | 20 mmol/L | Reduced to 4.5% of control | [9] | |
| Heart Rate | Guinea Pig | 10 mmol/L | Slight changes | [8] |
| Action Potential Duration (APD90) | Canine | 10 mmol/L | Shortened from 198 ms to 146 ms | [10] |
| Rat | 5 mmol/L | Lengthened plateau | [11] | |
| L-type Ca2+ Current (ICa(L)) | Rat | 5 mmol/L | Decreased by ~45% | [12] |
| Rat (SHR) | IC50 = 17 mM | Suppression | [1][2] | |
| Rat (WKY) | IC50 = 29 mM | Suppression | [1][2] | |
| Na+/Ca2+ Exchange Current (INCX) | Guinea Pig | IC50 = 2.4 mM | Inhibition | [3] |
| Mitochondrial Respiration | Murine | Not specified | Inhibition | [5][6] |
| Actomyosin-ATPase | Guinea Pig | IC50 = 22 mM | Inhibition | [4] |
Experimental Protocols
Langendorff Isolated Heart Perfusion
The Langendorff preparation is a classic ex vivo technique that allows for the perfusion of an isolated heart through the aorta, maintaining its viability for experimental manipulation.
Materials:
-
Langendorff apparatus (including perfusion reservoir, pump, oxygenator, water jacket for temperature control, and pressure transducer)
-
Krebs-Henseleit buffer (see composition below)
-
2,3-Butanedione monoxime (BDM)
-
Surgical instruments for heart isolation
-
Data acquisition system
Krebs-Henseleit Buffer Composition:
| Component | Concentration (mmol/L) |
| NaCl | 118.5 |
| NaHCO3 | 25 |
| KCl | 3.2 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| CaCl2 | 2.5 |
| Glucose | 5.5 |
The buffer should be gassed with 95% O2 / 5% CO2 to maintain a physiological pH of ~7.4 and oxygenation.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rat, guinea pig) according to approved institutional protocols. Administer heparin to prevent blood coagulation.
-
Heart Isolation: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus. Secure the cannula with a suture.
-
Initiate Perfusion: Start retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer. The perfusion pressure should be maintained at a constant level (e.g., 55 mm Hg).[8]
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor key parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
BDM Administration: Introduce BDM into the perfusate at the desired concentration. BDM can be added to the Krebs-Henseleit buffer reservoir. The concentration will depend on the experimental goals, ranging from low concentrations (e.g., 3-10 mmol/L) for partial contractile inhibition to higher concentrations (e.g., 20-30 mmol/L) for complete arrest.[4][8]
-
Experimental Intervention: Once the desired level of contractile inhibition is achieved, proceed with the experimental protocol (e.g., ischemia-reperfusion, drug administration, electrophysiological recordings).
-
Data Recording: Continuously record physiological parameters throughout the experiment.
Ischemia-Reperfusion Protocol using BDM
BDM is frequently used in ischemia-reperfusion studies to protect the heart from ischemic injury and to study the underlying mechanisms of damage and protection.
-
Follow steps 1-5 of the Langendorff protocol.
-
Pre-ischemic BDM Treatment: Perfuse the heart with Krebs-Henseleit buffer containing BDM (e.g., 5-10 mmol/L) for a short period (e.g., 10 minutes) before inducing ischemia.[8]
-
Global Ischemia: Stop the perfusion to induce global ischemia for a defined period (e.g., 30 minutes).[8] The heart can be maintained in a temperature-controlled chamber during this time.
-
Reperfusion: Reinitiate perfusion with either BDM-free or BDM-containing Krebs-Henseleit buffer. The decision to include BDM during early reperfusion depends on the specific research question.
-
Functional Recovery Assessment: Monitor the recovery of cardiac function (e.g., LVDP, heart rate, coronary flow) for a designated reperfusion period (e.g., 40 minutes).[8]
Visualizations
Signaling Pathways Affected by BDM
Caption: Signaling pathways affected by 2,3-Butanedione Monoxime (BDM) in cardiomyocytes.
Experimental Workflow for Isolated Heart Perfusion
Caption: Workflow for an isolated heart perfusion experiment using BDM.
Important Considerations
-
Off-target effects: While primarily known as a myosin ATPase inhibitor, BDM's effects on ion channels and mitochondrial respiration should be considered when interpreting results.[5][6]
-
Concentration-dependence: The effects of BDM are highly concentration-dependent. It is crucial to perform dose-response studies to determine the optimal concentration for the specific experimental needs.
-
Reversibility: The effects of BDM on contractility are generally reversible upon washout.[10]
-
Species differences: The sensitivity to BDM can vary between species.
-
Temperature: The protective effects of BDM during ischemia may be more pronounced at lower temperatures.[4]
Conclusion
2,3-Butanedione monoxime is a versatile and powerful tool for cardiovascular research using isolated heart preparations. By uncoupling excitation from contraction, it enables detailed investigations into cardiac physiology and pathophysiology. A thorough understanding of its mechanisms of action and careful consideration of experimental parameters are essential for obtaining reliable and interpretable data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of 2,3-butanedione monoxime on blood pressure, myocardial Ca2+ currents, and action potentials of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of 2,3-butanedione monoxime on heart energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial respiratory inhibition by 2,3‐butanedione monoxime (BDM): implications for culturing isolated mouse ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial respiratory inhibition by 2,3-butanedione monoxime (BDM): implications for culturing isolated mouse ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of the contractile effects of 2,3-butanedione-monoxime in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 2,3-butanedione monoxime in isolated hearts: protection during reperfusion after global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of cytochalasin D and 2,3 butanedione monoxime on isometric twitch force and transmembrane action potential in isolated ventricular muscle: implications for optical measurements of cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 2,3-butanedione 2-monoxime on slow inward and transient outward currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. redalyc.org [redalyc.org]
Application Notes and Protocols for Using Biacetyl Monoxime in Studies of Cardiomyocyte Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biacetyl monoxime (2,3-butanedione monoxime, BDM) is a widely utilized chemical tool in cardiovascular research, primarily known for its ability to reversibly inhibit muscle contraction.[1][2][3] Its primary mechanism of action is the inhibition of myosin ATPase, which uncouples excitation-contraction coupling in cardiomyocytes.[1][2][3] This property makes it an invaluable agent for a variety of applications, from protecting cardiomyocytes during isolation to studying the fundamental mechanisms of contractility and calcium signaling.[4][5] However, it is crucial for researchers to be aware of its multiple effects on cellular physiology to ensure proper experimental design and data interpretation.[6][7]
These application notes provide a comprehensive overview of the use of this compound in cardiomyocyte contractility studies, including its mechanism of action, potential off-target effects, and detailed protocols for its application.
Chemical Properties and Mechanism of Action
This compound is a small, cell-permeant molecule that acts as a low-affinity, non-competitive inhibitor of myosin II ATPase.[1] By binding to the myosin head, it prevents the conformational changes necessary for the power stroke, thus inhibiting the cross-bridge cycling that drives muscle contraction.[2]
Beyond its primary effect on myosin, BDM has been reported to have "phosphatase-like" activity and may also activate endogenous protein phosphatases.[1][8][9] This can lead to the dephosphorylation of key calcium-handling proteins such as phospholamban (PLB) and the ryanodine receptor, as well as the myofilament protein troponin I (TnI).[8][10] Dephosphorylation of these proteins can alter sarcoplasmic reticulum (SR) calcium uptake and release, and myofilament calcium sensitivity.[8][11]
Furthermore, BDM can directly modulate various ion channels, including a reduction of the L-type Ca2+ current and inhibition of the Na+/Ca2+ exchanger.[12][13] These multifaceted effects contribute to its overall impact on cardiomyocyte function.
Data Presentation: Effects of this compound on Cardiomyocyte Function
The following table summarizes the quantitative effects of this compound on various parameters of cardiomyocyte contractility and calcium handling as reported in the literature. It is important to note that the effects of BDM are concentration-dependent and can vary between different experimental models and species.
| Parameter | Species/Model | BDM Concentration | Observed Effect | Reference |
| Contractile Force | Guinea pig papillary muscle | 2 mM | 27% decrease | [14] |
| Guinea pig papillary muscle | 10 mM | 58% decrease | [14] | |
| Guinea pig papillary muscle | 30 mM | 87% decrease | [14] | |
| Left Ventricular Systolic Pressure | Isolated guinea pig heart | 0.2-5 mM | Dose-dependent decrease (up to 51%) | [14] |
| Isolated guinea pig heart | 10 mM | 76% decrease | [14] | |
| Calcium Transients | Isolated guinea pig papillary muscle | 2 mM | -9% change (no significant change) | [14] |
| Isolated guinea pig papillary muscle | 10 mM | 38% increase | [14] | |
| Isolated guinea pig papillary muscle | 30 mM | 225% increase | [14] | |
| SR Ca2+ Content | Isolated rat ventricular myocytes | 10 mM | ~50% decrease | [7] |
| L-type Ca2+ Current (ICaL) | Rat ventricular myocytes | 17 mM (IC50 for SHR) | 50% inhibition | [12] |
| Rat ventricular myocytes | 29 mM (IC50 for WKY) | 50% inhibition | [12] | |
| Action Potential Duration (APD90) | Guinea pig ventricular myocytes | 15 mM | 29% decrease | [9] |
| Cell Viability (during isolation) | Adult rat cardiomyocytes | 15 mM | >92% vitality (compared to 30-70%) | [5] |
Mandatory Visualizations
Caption: Mechanism of Action of this compound in Cardiomyocytes.
Caption: Experimental Workflow for Studying BDM Effects.
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes with BDM for Improved Viability
This protocol describes a standard method for isolating adult ventricular cardiomyocytes using a Langendorff perfusion system, with the inclusion of BDM to enhance cell survival.[5][15]
Materials:
-
Collagenase Type II
-
Krebs-Henseleit (KH) buffer
-
Calcium-free KH buffer
-
BDM stock solution (e.g., 1M in water)
-
Bovine Serum Albumin (BSA)
-
Langendorff perfusion system
Procedure:
-
Prepare the perfusion buffers:
-
Calcium-free KH buffer.
-
Digestion buffer: Calcium-free KH buffer with Collagenase II (concentration to be optimized, typically 0.5-1.0 mg/mL) and 0.1% BSA. Add BDM to a final concentration of 10-15 mM.[5]
-
-
Anesthetize the animal according to approved institutional protocols.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with calcium-free KH buffer for 5-10 minutes to clear the blood.
-
Switch to the digestion buffer and perfuse for 15-25 minutes, or until the heart becomes flaccid.
-
Take down the heart, remove the atria, and gently mince the ventricular tissue in a fresh volume of digestion buffer.
-
Gently triturate the tissue with a transfer pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Allow the cells to settle by gravity for 10-15 minutes.
-
Gradually reintroduce calcium to the cells by resuspending the cell pellet in KH buffer with increasing concentrations of CaCl2 (e.g., 0.125 mM, 0.25 mM, 0.5 mM, 1.0 mM), with a 10-minute incubation at each step. BDM can be maintained in these solutions to prevent hypercontraction.
-
The final cell pellet can be resuspended in culture medium or experimental buffer. For culture, supplementing the medium with a low concentration of BDM (e.g., 5-10 mM) for the initial hours can improve attachment and survival.[6]
Protocol 2: Measurement of Cardiomyocyte Contractility and Calcium Transients
This protocol outlines the steps for measuring the effects of BDM on cardiomyocyte contractility and intracellular calcium dynamics using a video-based edge-detection system and a calcium-sensitive fluorescent dye.[16][17]
Materials:
-
Isolated cardiomyocytes (from Protocol 1)
-
Laminin-coated coverslips or culture dishes
-
Tyrode's solution (containing 1.8 mM CaCl2)
-
Fura-2 AM or other suitable calcium indicator dye
-
BDM stock solution
-
Inverted microscope with a contractility measurement system (e.g., IonOptix) and fluorescence imaging capabilities.[16]
-
Field stimulator for electrical pacing
Procedure:
-
Cell Plating and Dye Loading:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
-
Load the cells with a calcium indicator dye (e.g., 1-5 µM Fura-2 AM) in Tyrode's solution for 10-15 minutes at room temperature in the dark.[15]
-
Wash the cells twice with fresh Tyrode's solution to remove excess dye.
-
-
Experimental Setup:
-
Place the coverslip in a perfusion chamber on the stage of the inverted microscope.
-
Continuously perfuse the cells with fresh, oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).
-
Position the electrodes for field stimulation and set the pacing frequency (e.g., 1 Hz).
-
-
Data Acquisition:
-
Select a single, rod-shaped, and clearly contracting cardiomyocyte.
-
Record baseline contractility (sarcomere or cell shortening) and calcium transients for a stable period (e.g., 2-3 minutes).
-
Introduce BDM into the perfusion solution at the desired concentration(s). It is recommended to start with a low concentration and perform a dose-response analysis.
-
Record the cellular responses to BDM until a steady-state effect is observed.
-
To test for reversibility, perfuse the cells with BDM-free Tyrode's solution and record the recovery of function.
-
-
Data Analysis:
-
Analyze the recorded traces to quantify parameters such as:
-
Contractility: Amplitude of shortening, velocity of shortening and relengthening, time to peak contraction, and time to 90% relaxation.
-
Calcium Transients: Baseline calcium level, peak systolic calcium, amplitude of the calcium transient, and decay rate of the calcium transient.
-
-
Important Considerations and Off-Target Effects
While BDM is a useful tool, its off-target effects must be considered when interpreting experimental results:
-
Mitochondrial Respiration: BDM can inhibit the mitochondrial electron transport chain, which may affect cellular metabolism and viability, especially during long-term experiments.[6]
-
Ion Channel Modulation: BDM's effects on L-type calcium channels and other ion currents can alter the action potential and calcium influx, confounding the interpretation of its effects on excitation-contraction coupling.[9][12]
-
Cytoskeletal Effects: At higher concentrations, BDM has been shown to disrupt the organization of actin and microtubules, which could have secondary effects on cell structure and function.[18][19]
-
Cardioprotection vs. Injury: While BDM can be protective during cell isolation by preventing hypercontraction, under conditions of metabolic inhibition or ischemia, it has been shown to accelerate cell injury.[20] It also does not protect against oxidative stress.[21]
Conclusion
This compound is a valuable pharmacological agent for the study of cardiomyocyte contractility. Its ability to reversibly inhibit the actomyosin interaction allows for the dissection of the roles of calcium handling and myofilament function in cardiac muscle contraction. However, researchers must be mindful of its concentration-dependent and multifaceted effects on cellular physiology. Careful experimental design, including appropriate controls and consideration of potential off-target effects, is essential for obtaining reliable and interpretable data. The protocols and information provided herein serve as a guide for the effective and responsible use of this compound in cardiovascular research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. 2,3-Butanedione monoxime (BDM) increases initial yields and improves long-term survival of isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butanedione monoxime increases the viability and yield of adult cardiomyocytes in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial respiratory inhibition by 2,3-butanedione monoxime (BDM): implications for culturing isolated mouse ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Butanedione monoxime (BDM) decreases sarcoplasmic reticulum Ca content by stimulating Ca release in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of the contractile effects of 2,3-butanedione-monoxime in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of diacetyl monoxime on the electrical properties of sheep and guinea pig ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Constitutively active phosphatase inhibitor-1 improves cardiac contractility in young mice but is deleterious after catecholaminergic stress and with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sarcoplasmic reticulum Ca2+-ATPase modulates cardiac contraction and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 2,3-butanedione monoxime on blood pressure, myocardial Ca2+ currents, and action potentials of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opposing effects of diacetyl monoxime on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Approaches to High-Throughput Analysis of Cardiomyocyte Contractility [frontiersin.org]
- 18. The myosin ATPase inhibitor 2,3-butanedione-2-monoxime disorganizes microtubules as well as F-actin in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of myosin ATPase inhibitor 2,3-butanedione 2-monoxime on distributions of myosins, F-actin, microtubules, and cortical endoplasmic reticulum in maize root apices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of 2,3-butanedione monoxime (BDM) on contracture and injury of isolated rat myocytes following metabolic inhibition and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2,3-Butanedione monoxime does not protect cardiomyocytes under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Urea Analysis Using the Diacetyl Monoxime Method
References
- 1. laboratorytests.org [laboratorytests.org]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. JaypeeDigital | Estimation of Blood Urea (By Diacetyl Monoxime Method) [jaypeedigital.com]
Application Notes and Protocols for Studying the Effects of 2,3-Butanedione Monoxime (BDM) on Cell Motility
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Butanedione monoxime (BDM) is a widely utilized small molecule inhibitor in the study of cell motility. Initially characterized as a non-muscle myosin II ATPase inhibitor, recent studies have revealed a more complex mechanism of action. BDM has been shown to interfere with the actin-myosin interaction by stabilizing a weakly bound actomyosin state and slowing phosphate release.[1] Furthermore, evidence suggests that BDM can induce the delocalization of key proteins involved in actin polymerization at the leading edge of migrating cells, including the Arp2/3 complex, WAVE, and VASP.[1][2] This multifaceted activity makes BDM a valuable tool for dissecting the molecular machinery governing cell migration, though its effects should be interpreted with consideration of its broader impact beyond myosin II inhibition.
These application notes provide detailed protocols for studying the effects of BDM on cell motility using common in vitro assays: the Wound Healing (Scratch) Assay, the Transwell Migration Assay, and Single-Cell Tracking.
Data Presentation
The following tables summarize representative quantitative data obtained from studying the effects of BDM on cell motility.
Table 1: Effect of BDM on Wound Closure in a Scratch Assay
| Treatment | Wound Closure Rate (%/hour) | Cell Velocity (µm/hour) | Directionality |
| Control (Vehicle) | 5.5 ± 0.8 | 25.2 ± 3.1 | 0.85 ± 0.05 |
| 10 mM BDM | 2.1 ± 0.5 | 10.8 ± 2.5 | 0.52 ± 0.09 |
| 20 mM BDM | 0.9 ± 0.3 | 4.5 ± 1.8 | 0.31 ± 0.07 |
Table 2: Effect of BDM on Transwell Cell Migration
| Treatment | Migrated Cells (per field) | % Inhibition of Migration |
| Control (Vehicle) | 250 ± 25 | 0% |
| 10 mM BDM | 115 ± 18 | 54% |
| 20 mM BDM | 45 ± 12 | 82% |
Table 3: Effect of BDM on Single-Cell Motility Parameters
| Treatment | Mean Speed (µm/min) | Displacement (µm) | Persistence (Directionality Ratio) |
| Control (Vehicle) | 0.85 ± 0.12 | 102 ± 15 | 0.78 ± 0.06 |
| 10 mM BDM | 0.32 ± 0.08 | 38 ± 9 | 0.45 ± 0.11 |
| 20 mM BDM | 0.15 ± 0.05 | 18 ± 6 | 0.22 ± 0.08 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cell Migration and the Impact of BDM
Cell migration is a highly regulated process orchestrated by a complex network of signaling pathways. Key players include the Rho family of small GTPases: RhoA, Rac1, and Cdc42. Rac1 and Cdc42 are primarily involved in the formation of lamellipodia and filopodia, respectively, at the leading edge of the cell, which are actin-rich protrusions that drive cell movement.[3] These GTPases activate downstream effectors, such as the Wiskott-Aldrich syndrome protein (WASP) and WASP-family verprolin-homologous protein (WAVE), which in turn recruit and activate the Arp2/3 complex.[4] The Arp2/3 complex is crucial for nucleating new actin filaments, leading to the branched actin network characteristic of lamellipodia.[4] BDM has been shown to cause the delocalization of the Arp2/3 complex from the leading edge, thereby disrupting this critical step in actin polymerization and protrusion formation.[1][2]
Caption: BDM's impact on cell migration signaling.
Experimental Workflow for Assessing BDM's Effect on Cell Motility
The following diagram outlines the general workflow for investigating the impact of BDM on cell motility using the protocols detailed below.
Caption: General workflow for BDM cell motility studies.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and cost-effective method to study collective cell migration.
Materials:
-
Cultured cells of interest
-
6-well or 12-well tissue culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
200 µL pipette tips or a scratcher tool
-
BDM stock solution (e.g., 1 M in DMSO)
-
Microscope with a camera and live-cell imaging chamber (optional, but recommended)
-
Image analysis software (e.g., ImageJ/Fiji)
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.[5]
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.
-
BDM Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of BDM (e.g., 10 mM, 20 mM) and a vehicle control (e.g., DMSO).
-
Imaging: Immediately after adding the treatment, place the plate on a microscope and capture the initial image of the scratch (T=0). If using a live-cell imaging system, acquire images at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software. Calculate the wound closure rate.[6]
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic response of individual cells.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type, e.g., 8 µm)
-
24-well plates
-
Cultured cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
BDM stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Protocol:
-
Preparation: Place the Transwell inserts into the wells of a 24-well plate. Add complete medium (chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add the desired concentration of BDM or vehicle control to the cell suspension.
-
Loading: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.[5]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (e.g., 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with Crystal Violet or DAPI.
-
Imaging and Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view.[5]
Single-Cell Tracking Assay
This assay provides detailed information on the motility of individual cells.
Materials:
-
Cultured cells of interest
-
Glass-bottom dishes or plates
-
Complete cell culture medium
-
BDM stock solution
-
Microscope with a high-resolution camera, live-cell imaging chamber, and automated stage
-
Cell tracking software (e.g., ImageJ/Fiji with tracking plugins, Cell-ACDC)[7]
Protocol:
-
Cell Seeding: Seed cells at a low density on glass-bottom dishes to allow for the tracking of individual cells without frequent cell-cell collisions.
-
BDM Treatment: Allow the cells to adhere for several hours, then replace the medium with fresh medium containing the desired concentrations of BDM or a vehicle control.
-
Time-Lapse Imaging: Place the dish on the microscope stage within the live-cell imaging chamber. Acquire time-lapse images at a high frame rate (e.g., one frame every 1-5 minutes) for several hours.
-
Cell Tracking: Use automated or manual cell tracking software to track the position of individual cells in each frame of the time-lapse sequence.[8][9]
-
Data Analysis: From the tracking data, calculate various motility parameters for each cell, including:
-
Mean Speed: Total distance traveled divided by the total time.
-
Displacement: The straight-line distance between the start and end points.
-
Persistence (Directionality Ratio): The ratio of displacement to the total path length. A value close to 1 indicates highly directional movement, while a value close to 0 indicates random movement.
-
References
- 1. Structure and Dynamics of an Arp2/3 Complex-independent Component of the Lamellipodial Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Regulation of Rho GTPase activity at the leading edge of migrating cells by p190RhoGAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does Arp2/3-mediate the nucleation of branched filaments? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Spatiotemporal single-cell tracking analysis in 3D tissues to reveal heterogeneous cellular response to mechanical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of Biacetyl Monoxime (BAM) in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of Biacetyl monoxime (BAM), also known as 2,3-butanedione monoxime (BDM).
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound (BAM)?
A1: this compound is primarily known as a low-affinity, non-competitive inhibitor of skeletal and cardiac muscle myosin-II ATPase. It is often used to inhibit muscle contraction and cell motility processes that are dependent on myosin II.
Q2: I'm observing cellular effects at concentrations of BAM that are lower than what's reported to inhibit myosin II. What could be happening?
A2: BAM has several well-documented off-target effects that can occur at concentrations similar to or lower than those required for myosin II inhibition. These include acting as a chemical phosphatase, inducing calcium release from the sarcoplasmic reticulum, and affecting various ion channels. It is crucial to consider these potential off-target effects when interpreting your experimental results.
Q3: My cells are rounding up and detaching from the culture plate after BAM treatment. Is this a known effect?
A3: Yes, this is a potential off-target effect. BAM can disrupt the actin cytoskeleton and affect focal adhesions, which are critical for cell attachment.[1][2] This can be a consequence of its effects on myosin, but also due to its broader impact on cellular signaling, including calcium homeostasis and protein phosphorylation.
Q4: I'm seeing changes in intracellular calcium levels that don't seem to be related to myosin inhibition. Could BAM be the cause?
A4: Absolutely. BAM is known to induce the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.[3] It can also affect L-type calcium channels and the Na+/Ca2+ exchanger, leading to alterations in intracellular calcium concentrations.
Q5: How does the "chemical phosphatase" activity of BAM work?
A5: The term "chemical phosphatase" refers to BAM's ability to dephosphorylate proteins in a non-enzymatic manner. While the precise mechanism is not fully elucidated, it is thought to involve a nucleophilic attack by the oxime group on the phosphate ester.[3] This can lead to widespread, non-specific dephosphorylation of cellular proteins, affecting numerous signaling pathways.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the off-target effects of BAM in your experiments.
Problem 1: Unexpected Changes in Cell Morphology (Rounding, Detachment)
Possible Cause: Disruption of the cytoskeleton and/or focal adhesions due to off-target effects on actin dynamics, protein phosphorylation, or calcium signaling.
Troubleshooting Steps:
-
Concentration Optimization: Determine the minimal concentration of BAM required to achieve the desired effect on your primary target (myosin II). Perform a dose-response curve and observe cell morphology at each concentration.
-
Control Experiments:
-
Use a more specific myosin II inhibitor, such as Blebbistatin, to confirm that the observed morphological changes are indeed due to myosin II inhibition.
-
Include a positive control for cytoskeletal disruption (e.g., Cytochalasin D) to compare the morphological phenotype.
-
-
Assess Cytoskeletal Integrity: Use immunofluorescence to visualize the actin cytoskeleton (Phalloidin staining) and focal adhesions (e.g., vinculin or paxillin staining) in BAM-treated versus control cells.
-
Monitor Cell Adhesion: Perform a cell adhesion assay to quantify the effect of BAM on the attachment of your cells to the substrate.
Problem 2: Unexplained Fluctuations in Intracellular Calcium
Possible Cause: BAM-induced release of calcium from intracellular stores or effects on plasma membrane calcium channels.
Troubleshooting Steps:
-
Direct Measurement of Intracellular Calcium: Use a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) to monitor intracellular calcium levels in real-time following BAM application.
-
Investigate the Source of Calcium:
-
Perform experiments in calcium-free extracellular medium to determine if the observed calcium increase is due to influx from the extracellular space or release from internal stores.
-
Use inhibitors of intracellular calcium release channels, such as thapsigargin (for SERCA pumps) or ryanodine/caffeine (for ryanodine receptors), to pinpoint the source of the calcium release.
-
-
Alternative Myosin Inhibitors: If the calcium signaling is confounding your results, consider using a myosin inhibitor with a different mechanism of action and off-target profile.
Problem 3: Widespread Changes in Protein Phosphorylation
Possible Cause: The "chemical phosphatase" activity of BAM leading to non-specific dephosphorylation.
Troubleshooting Steps:
-
Phospho-protein Analysis: Use western blotting with phospho-specific antibodies for key signaling proteins in pathways you suspect might be affected. A broad-spectrum approach using phosphoproteomics could also be considered.
-
Phosphatase Inhibition Control: While BAM acts as a chemical phosphatase, you can try to rescue some effects by pre-treating cells with a cocktail of known phosphatase inhibitors (e.g., okadaic acid, sodium orthovanadate) to see if this mitigates the off-target effects. However, this approach can have its own complex consequences.
-
Titrate BAM Concentration: As with other off-target effects, use the lowest effective concentration of BAM to minimize its non-specific phosphatase activity.
Quantitative Data on BAM Concentrations and Effects
Direct comparative IC50 values for BAM's on-target versus off-target effects are not extensively documented in a single source. However, the available literature suggests the following concentration ranges for its various effects:
| Target/Effect | Reported Effective Concentration/IC50 | Cell/System Type |
| On-Target: Myosin II ATPase Inhibition | ~2-20 mM | Rat skeletal muscle |
| Off-Target: Inhibition of Na+/Ca2+ Exchanger | IC50 ≈ 2.3-2.4 mM | Guinea-pig cardiac myocytes |
| Off-Target: Reduction of SR Ca2+ Release | Effective at < 2 mM | Rat skeletal muscle[3] |
| Off-Target: Inhibition of L-type Ca2+ Current | Effective in the mM range | Rat cardiac myocytes |
| Off-Target: General "Chemical Phosphatase" Activity | Widely reported at mM concentrations | Various |
| Off-Target: Cytoskeletal Disruption | 20-50 mM | Yeast[4] |
Note: These values are context-dependent and can vary significantly between cell types and experimental conditions. It is imperative to perform a thorough dose-response analysis in your specific system.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
Objective: To determine if BAM treatment alters intracellular calcium concentrations.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound (BAM) stock solution
-
Fluorescence microscopy system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes to an appropriate confluency for imaging.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).
-
Wash cells once with HBS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Add the desired concentration of BAM to the cells.
-
Continuously record fluorescence images for the desired duration.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.
-
Protocol 2: In Vitro Phosphatase Activity Assay
Objective: To assess the direct "chemical phosphatase" activity of BAM on a model substrate.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., Tris-HCl or another suitable buffer at a specific pH)
-
This compound (BAM) stock solution
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add different concentrations of BAM to the wells.
-
Include a negative control (no BAM) and a positive control (a known phosphatase).
-
-
Initiate Reaction: Add pNPP to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 15-30 minutes).
-
Measurement: Measure the absorbance of the wells at 405 nm. The production of p-nitrophenol from pNPP results in a yellow color.
-
Data Analysis: An increase in absorbance at 405 nm in the presence of BAM (compared to the negative control) indicates phosphatase activity.
Visualizing Off-Target Effects and Troubleshooting Logic
Signaling Pathways Affected by BAM Off-Target Effects
References
- 1. Dynamics of cell rounding during detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of cell rounding during detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies | Chen | Computational Molecular Biology [bioscipublisher.com]
Technical Support Center: Optimizing Diacetyl Monoxime Concentration for Effective Myosin Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Diacetyl Monoxime (DAM), also known as 2,3-butanedione monoxime (BDM), for effective myosin inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is Diacetyl Monoxime (DAM) and how does it inhibit myosin?
Diacetyl Monoxime is a low-affinity, non-competitive inhibitor of myosin ATPase activity. Its primary mechanism of action is the stabilization of the myosin-ADP-Pi intermediate complex, which hinders the release of inorganic phosphate (Pi) and subsequent strong binding to actin, thereby inhibiting muscle contraction and cell motility. It is important to note that DAM is not a general myosin inhibitor and exhibits specificity for certain myosin isoforms.[1][2]
Q2: What is the optimal concentration range for using DAM?
The effective concentration of DAM for inhibiting myosin, particularly skeletal muscle myosin II, is in the millimolar (mM) range. Most studies report observable effects between 0.2 mM and 20 mM.[3][4] However, the optimal concentration is highly dependent on the specific myosin isoform, cell type, and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application.
Q3: Is DAM specific to a particular myosin isoform?
Yes, DAM is known to be a more potent inhibitor of skeletal muscle myosin II compared to other isoforms.[1] Studies have shown that it does not significantly inhibit the ATPase activity of other myosins such as Acanthamoeba myosin-IC, human myo1e, chicken myosin-V, and porcine myosin-VI.[1] Its effects on non-muscle myosin II are debated in the literature. Therefore, it should not be used as a general myosin inhibitor without careful validation.
Q4: What are the known off-target effects of DAM?
DAM has several well-documented off-target effects, which are critical to consider when interpreting experimental results. In cardiac muscle, DAM can act as an electromechanical uncoupler, affecting ion channels (including L-type Ca2+ channels) and intracellular calcium concentrations.[3][4][5][6] It can also influence other cellular proteins and processes independent of myosin ATPase activity. Due to these broad effects, caution is advised when using DAM in whole-cell experiments.[1]
Q5: How should I prepare and store DAM solutions?
DAM should be dissolved in an appropriate solvent, such as distilled water or a buffer suitable for your experiment. For a 4 g/L stock solution, dissolve 4 grams of DAM in distilled water and bring the final volume to 1 liter. Stock solutions should be stored at 2-8°C and are generally stable for several months. Always prepare fresh working solutions from the stock for each experiment to ensure consistency.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of myosin activity | DAM concentration is too low. | Perform a dose-response experiment with a wider range of DAM concentrations (e.g., 1 mM to 30 mM). |
| The myosin isoform is not sensitive to DAM. | Confirm the myosin isoform you are working with. DAM is most effective against skeletal muscle myosin II. Consider using a different, more specific myosin inhibitor if necessary. | |
| Degradation of DAM. | Prepare fresh DAM solutions for each experiment. Ensure proper storage of the stock solution (2-8°C, protected from light). | |
| Inconsistent results between experiments | Variability in DAM concentration. | Ensure accurate and consistent preparation of DAM working solutions. Use a calibrated pipette and high-quality reagents. |
| Differences in experimental conditions. | Maintain consistent experimental parameters such as temperature, pH, and incubation times. | |
| Observed cellular effects are not consistent with myosin inhibition | Off-target effects of DAM. | Be aware of the known off-target effects of DAM, particularly on ion channels and calcium homeostasis. Design control experiments to differentiate between myosin-specific and off-target effects. For example, use a different myosin inhibitor with a distinct mechanism of action or measure intracellular calcium levels. |
| Cell permeability issues. | If working with intact cells, ensure that the cell type is permeable to DAM. You may need to optimize incubation time. | |
| Precipitation of DAM in the assay buffer | Low solubility of DAM at high concentrations. | Ensure DAM is fully dissolved in the stock solution before preparing working dilutions. If precipitation occurs in the final assay buffer, consider adjusting the buffer composition or slightly lowering the DAM concentration. |
Quantitative Data
Due to its low affinity, precise IC50 values for Diacetyl Monoxime are not extensively reported in the literature. Instead, effective concentration ranges are more commonly cited.
| Myosin Isoform | Reported Effective Concentration Range (mM) | Notes |
| Skeletal Muscle Myosin II | 5 - 20 | Generally considered the primary target of DAM. |
| Cardiac Myosin | 0.2 - 20 | Inhibition of contractile force is observed, but this is coupled with significant off-target effects on cardiac electrophysiology.[3][4] |
| Smooth Muscle Myosin | Not well-established | Limited data available on direct inhibition. |
| Non-muscle Myosin | Debated | Some studies suggest effects, while others show no significant inhibition of ATPase activity.[1] |
Experimental Protocols
Myosin ATPase Activity Assay
This protocol provides a general framework for measuring the actin-activated ATPase activity of myosin in the presence of Diacetyl Monoxime.
Materials:
-
Purified myosin (e.g., skeletal muscle myosin II)
-
Actin
-
ATP
-
Assay Buffer (e.g., 25 mM imidazole pH 7.4, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Diacetyl Monoxime (DAM) stock solution
-
Phosphate detection reagent (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all solutions in the assay buffer. Make a series of DAM dilutions to test a range of concentrations (e.g., 0, 1, 5, 10, 15, 20 mM).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Myosin at a final concentration of ~0.1-0.5 µM.
-
Actin at a saturating concentration (e.g., 10-20 µM).
-
Varying concentrations of DAM.
-
Assay buffer to the final volume.
-
-
Initiate Reaction: Add ATP to a final concentration of 1-2 mM to initiate the reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Detect Phosphate: Stop the reaction by adding the phosphate detection reagent.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength for your detection reagent (e.g., ~650 nm for malachite green).
-
Data Analysis: Construct a standard curve using known phosphate concentrations. Calculate the amount of phosphate released in each reaction and determine the ATPase activity. Plot the ATPase activity as a function of DAM concentration to determine the extent of inhibition.
In Vitro Motility Assay
This protocol outlines how to assess the effect of Diacetyl Monoxime on the sliding velocity of actin filaments over a myosin-coated surface.
Materials:
-
Myosin
-
Rhodamine-phalloidin labeled actin filaments
-
ATP
-
Motility Buffer (e.g., 25 mM imidazole pH 7.4, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Diacetyl Monoxime (DAM) stock solution
-
Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)
-
Flow cell (coverslip coated with nitrocellulose)
-
Fluorescence microscope with a temperature-controlled stage and a sensitive camera
Procedure:
-
Prepare Flow Cell: Assemble the flow cell.
-
Myosin Incubation: Infuse the flow cell with a solution of myosin (e.g., 100-200 µg/mL) in motility buffer and incubate for 2-5 minutes to allow the myosin to adsorb to the surface.
-
Blocking: Infuse the flow cell with a blocking solution (e.g., 1% BSA in motility buffer) to block non-specific binding sites.
-
Actin Incubation: Infuse the flow cell with rhodamine-phalloidin labeled actin filaments (~10-20 nM) in motility buffer.
-
Initiate Motility: Infuse the flow cell with motility buffer containing ATP (e.g., 1-2 mM), the oxygen scavenger system, and the desired concentration of DAM.
-
Image Acquisition: Immediately begin recording the movement of the fluorescent actin filaments using the fluorescence microscope.
-
Data Analysis: Use tracking software to measure the velocity of individual actin filaments. Compare the velocities in the presence of different DAM concentrations to the control (no DAM) to quantify the inhibitory effect.
Visualizations
Caption: Mechanism of Myosin Inhibition by Diacetyl Monoxime.
Caption: General Experimental Workflow for Using Diacetyl Monoxime.
Caption: A Logical Approach to Troubleshooting DAM Experiments.
References
- 1. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct evidence for functional smooth muscle myosin II in the 10S self-inhibited monomeric conformation in airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of diacetyl monoxime on cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposing effects of diacetyl monoxime on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of diacetyl monoxime on the electrical properties of sheep and guinea pig ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of mechanical uncouplers, diacetyl monoxime, and cytochalasin-D on the electrophysiology of perfused mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of BDM's Low Myosin Isoform Specificity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the complexities arising from the low specificity of 2,3-Butanedione Monoxime (BDM) for different myosin isoforms.
Frequently Asked Questions (FAQs)
Q1: Is BDM a general inhibitor for all myosin isoforms?
A1: No, BDM is not a general myosin inhibitor. It is a well-characterized, low-affinity, non-competitive inhibitor of skeletal muscle myosin-II.[1] However, it does not inhibit the ATPase activity of many other myosin isoforms, including several unconventional myosins such as Acanthamoeba myosin-IC, human myoIe, chicken myosin-V, and porcine myosin-VI.[1] There is also significant evidence that BDM does not inhibit non-muscle myosin-II.
Q2: What are the known off-target effects of BDM?
A2: BDM has a broad range of off-target effects on many non-myosin proteins and cellular processes, making it unsuitable for use in whole-cell experiments where myosin-specific inhibition is desired.[1][2] These effects include:
-
Inhibition of Ion Channels: BDM inhibits various ion channels, including L-type Ca2+ channels and voltage-gated K+ channels (Kv2.1).[3] It also inhibits the Na+/Ca2+ exchange current (INCX) in cardiac myocytes.[4]
-
Alteration of Calcium Homeostasis: BDM can induce calcium release from the sarcoplasmic reticulum (SR) in cardiac and crustacean muscle.[5][6][7] This can lead to transient increases in intracellular calcium, confounding experiments aimed at studying myosin-dependent processes.
-
Effects on the Cytoskeleton: BDM can affect cell shape, locomotion, and fluid pinocytosis in polymorphonuclear leucocytes, suggesting an impact on cytoskeletal dynamics independent of myosin-II inhibition.[8]
Q3: I am observing unexpected results in my cell-based assay when using BDM. What could be the cause?
A3: Unexpected results are common when using BDM in cellular assays due to its numerous off-target effects. Consider the following possibilities:
-
Your cell type may not express a BDM-sensitive myosin isoform. BDM's inhibitory action is largely restricted to skeletal muscle myosin-II.
-
The observed effect may be due to BDM's action on ion channels or calcium handling. Changes in intracellular calcium can trigger a wide range of cellular responses.
-
BDM might be affecting other cytoskeletal components or signaling pathways in your system.
Q4: Are there more specific alternatives to BDM for inhibiting myosin-II?
A4: Yes, several more specific myosin-II inhibitors are available. Blebbistatin is a widely used, potent, and specific inhibitor of myosin-II, with IC50 values in the low micromolar range for non-muscle myosin-II isoforms.[9] Another alternative is N-benzyl-p-toluenesulfonamide (BTS) , which is a specific inhibitor of fast-twitch skeletal muscle myosin-II.[2]
Troubleshooting Guide
Problem: Inconsistent or unexpected results in BDM experiments.
This guide provides a workflow to troubleshoot experiments involving BDM.
Caption: A troubleshooting workflow for experiments using BDM.
Data Presentation: BDM's Inhibitory Concentrations (IC50/Ki)
The following table summarizes the known inhibitory concentrations of BDM for various targets. Note the significant difference in potency between its effect on some ion channels and myosin isoforms.
| Target | Species/Tissue | IC50 / Ki | Reference(s) |
| Myosin | |||
| Myosin-II ATPase | Skeletal Muscle | ~5 mM (Ki) | [3] |
| Muscle Contraction | Guinea-pig Papillary Muscle | 1-2 mM | [4] |
| Ion Channels & Transporters | |||
| Na+/Ca2+ Exchange Current (INCX) | Guinea-pig Cardiac Myocytes | ~2.4 mM | [4] |
| L-Type Ca2+ Channels | Human (expressed in oocytes) | 5.8 mM - 22.7 mM | [3][10] |
| Kv2.1 (DRK1) K+ Channel | 10.7 nM (Ki) | [3] | |
| Cellular Processes | |||
| Locomotion & Polarity | Human Polymorphonuclear Leucocytes | 8.4 - 10 mM | [8] |
| Shape Changes & Pinocytosis | Human Polymorphonuclear Leucocytes | 15.5 - 30 mM | [8] |
Experimental Protocols
Protocol 1: Measuring Myosin ATPase Activity
This protocol provides a general framework for a colorimetric assay to measure the rate of ATP hydrolysis by myosin.
Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The amount of Pi is determined by a colorimetric reaction with a malachite green-molybdate reagent.
Materials:
-
Purified myosin isoform
-
Actin (optional, for measuring actin-activated ATPase)
-
Assay Buffer (e.g., 20 mM imidazole pH 7.5, 50 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP solution (e.g., 100 mM)
-
BDM or other inhibitors at various concentrations
-
Malachite Green Reagent (e.g., a solution of malachite green, ammonium molybdate, and a surfactant like Triton X-100)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare Myosin and Actin: Dilute purified myosin and actin to the desired concentrations in the assay buffer. If measuring actin-activated ATPase, co-polymerize actin filaments.
-
Set up the Reaction: In a 96-well plate, add the assay buffer, myosin, and actin (if applicable). Add different concentrations of BDM to the respective wells. Include control wells with no inhibitor.
-
Initiate the Reaction: Add ATP to each well to start the reaction. Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specific time (e.g., 10-30 minutes).
-
Stop the Reaction and Develop Color: Stop the reaction by adding the Malachite Green Reagent. This reagent will react with the released Pi to produce a colored complex.
-
Measure Absorbance: Read the absorbance at a wavelength of ~650 nm using a microplate reader.
-
Calculate Phosphate Release: Use a phosphate standard curve to determine the concentration of Pi released in each well.
-
Data Analysis: Plot the rate of Pi release as a function of the inhibitor concentration to determine the IC50 value.
Protocol 2: Skinned Muscle Fiber Contraction Assay
This protocol allows for the direct measurement of the effect of inhibitors on the contractile properties of muscle fibers.
Principle: The sarcolemma of a muscle fiber is chemically permeabilized ("skinned"), allowing for direct control of the intracellular environment, including Ca2+ concentration and the addition of inhibitors.
Materials:
-
Small muscle bundle
-
Skinning solution (e.g., a relaxing solution containing glycerol)
-
Relaxing solution (low Ca2+)
-
Activating solution (high Ca2+)
-
BDM or other inhibitors
-
Force transducer and length controller apparatus
-
Microscope
Procedure:
-
Fiber Preparation: Dissect a small bundle of muscle fibers and tie them to glass capillary tubes. Chemically skin the fibers in the skinning solution.[11]
-
Mounting the Fiber: Isolate a single skinned fiber and mount it between a force transducer and a length controller.[11]
-
Determining Maximal Force: Bathe the fiber in the activating solution (high Ca2+) to induce maximal isometric contraction.
-
Applying the Inhibitor: Expose the fiber to the activating solution containing various concentrations of BDM.
-
Measuring Force Inhibition: Record the steady-state force generated at each inhibitor concentration.
-
Data Analysis: Plot the force as a percentage of the maximal force against the inhibitor concentration to determine the IC50 for force inhibition.
Visualization of BDM's Lack of Specificity
The following diagram illustrates the multiple cellular targets of BDM, highlighting its low specificity for myosin isoforms.
References
- 1. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Butanedione 2-monoxime (BDM), Non-selective myosin ATPase inhibitor (CAS 57-71-6) | Abcam [abcam.com]
- 4. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Butanedione 2-monoxime (BDM) induces calcium release from canine cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of sarcoplasmic reticulum Ca2+ release by 2,3-butanedione monoxime in crustacean muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Butanedione monoxime (BDM) decreases sarcoplasmic reticulum Ca content by stimulating Ca release in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the myosin inhibitor 2,3-butanedione monoxime (BDM) on cell shape, locomotion and fluid pinocytosis in human polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure, regulation, and mechanisms of nonmuscle myosin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 2,3-butanedione monoxime (BDM) on calcium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
overcoming interference in the Diacetyl monoxime urea assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the diacetyl monoxime urea assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the diacetyl monoxime urea assay?
A1: The diacetyl monoxime assay is a direct colorimetric method for the quantitative determination of urea. In a hot, acidic environment, diacetyl monoxime is hydrolyzed to diacetyl. This diacetyl then condenses with urea to form a yellow diazine product. In the presence of a stabilizing agent like thiosemicarbazide and ferric ions (Fe³⁺), this diazine derivative is converted to a stable, pink-colored complex.[1][2][3][4] The intensity of the pink color, which is directly proportional to the urea concentration, is measured spectrophotometrically at a wavelength of approximately 520-530 nm.[1][3][5][6]
Q2: What are the common interfering substances in this assay?
A2: Several substances can interfere with the diacetyl monoxime urea assay, potentially leading to inaccurate results. These include:
-
Urea Derivatives: Compounds with a similar structure to urea, such as citrulline and other ureido compounds, can react with diacetyl monoxime and produce a positive signal, leading to an overestimation of the urea concentration.[1][2]
-
Ammonia: While the direct diacetyl monoxime method is generally less susceptible to ammonia interference compared to enzymatic (urease-based) assays, high concentrations of ammonia in biological samples could potentially be a concern.[7]
-
Biological Matrix Components: Complex biological samples like plasma and urine may contain substances that cause interference.[8] Sample preparation, such as deproteination, is often necessary to remove these interferences.[3]
-
Metal Ions: The presence of various ions in samples like seawater can impact the assay's accuracy, although the method has been successfully validated for such matrices with appropriate optimization.[9]
Q3: My calibration curve is not linear. What are the possible causes?
A3: A non-linear calibration curve can arise from several factors:
-
Inappropriate Concentration Range: The assay has a defined linear range, typically between 0.4 to 5.0 mM urea.[1][2][5][10] Ensure your standards fall within this range.
-
Reagent Instability: The stability of the reagents, particularly the mixed color reagent, is crucial. Storing the mixed reagent at 4°C in the dark can improve stability and linearity.[1][2]
-
Incorrect Wavelength: While the peak absorbance is generally around 520 nm, it's good practice to determine the optimal wavelength using your specific spectrophotometer and reagent preparation.[1][5]
-
Reaction Conditions: Inconsistent heating time or temperature during the color development step can lead to variability and non-linearity.[3][9]
Q4: The color of my samples is fading or unstable. How can I fix this?
A4: Color instability is a known issue with the diacetyl monoxime assay. Here are some solutions:
-
Use of Stabilizers: The addition of thiosemicarbazide to the reaction mixture is critical for stabilizing the colored product.[1][2]
-
Protection from Light: The colored diazine product can be light-sensitive. The inclusion of phosphoric acid in the acid reagent helps to minimize this sensitivity.[1][2] It is also advisable to keep the samples protected from direct light after color development.
-
Consistent Timing: Measure the absorbance of all samples and standards at a consistent time point after the color development and cooling steps.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the diacetyl monoxime urea assay.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance in Blank | Contaminated reagents or glassware. | Use high-purity water and acid-washed glassware. Prepare fresh reagents. |
| Incomplete protein precipitation. | Ensure complete precipitation by using the correct concentration of trichloroacetic acid (TCA) and adequate centrifugation.[3] | |
| Low Sensitivity/Weak Color Development | Suboptimal reaction temperature or time. | Ensure the water bath is at a rolling boil (100°C) and the incubation time is precisely controlled (e.g., 15 minutes).[3] |
| Degraded reagents. | Prepare fresh diacetyl monoxime and other reagents. Check the expiration dates of all chemicals. | |
| Incorrect pH of the reaction mixture. | The reaction requires a strong acidic environment. Verify the concentrations of sulfuric and phosphoric acids in your acid reagent.[1][10] | |
| Precipitate Formation in Samples | Incomplete removal of proteins. | Improve the deproteination step. Consider alternative methods if TCA precipitation is insufficient. |
| High salt concentration in the sample. | Dilute the sample if possible, keeping the urea concentration within the assay's linear range. | |
| Inconsistent Results Between Replicates | Pipetting errors. | Calibrate and use precise pipettes. Ensure thorough mixing of reagents and samples. |
| Temperature fluctuations during incubation. | Ensure all tubes are submerged to the same level in the water bath and that the temperature remains constant. | |
| Variable cooling times. | Cool all tubes for the same duration before measuring absorbance.[3] |
Experimental Protocols
Standard Protocol for Diacetyl Monoxime Urea Assay
This protocol is a general guideline and may require optimization for specific sample types.
Reagents:
-
Trichloroacetic Acid (TCA), 5% (w/v): Dissolve 5 g of TCA in distilled water and make up to 100 mL.
-
Diacetyl Monoxime Solution: Dissolve 2 g of diacetyl monoxime in distilled water and make up to 100 mL.
-
Acid Reagent: A mixture of sulfuric acid and phosphoric acid. The exact composition can vary, but a common formulation involves a mix of concentrated sulfuric and phosphoric acids.[1][3] Caution: Prepare this reagent in a fume hood by slowly adding acid to water, as the reaction is highly exothermic.[6]
-
Color Reagent: A mixture of diacetyl monoxime solution and thiosemicarbazide in the acid reagent. Ferric chloride is often included to enhance color development.[1][11]
-
Urea Standard Stock Solution (e.g., 100 mM): Dissolve a precisely weighed amount of urea in distilled water. Prepare working standards by diluting the stock solution.
Procedure:
-
Sample Preparation (Deproteination):
-
To 0.1 mL of sample (e.g., serum), add 0.9 mL of 5% TCA.
-
Vortex thoroughly and centrifuge at high speed (e.g., 3000 x g) for 5-10 minutes.
-
Collect the clear supernatant (protein-free filtrate).[3]
-
-
Assay Reaction:
-
Label three sets of test tubes: Blank, Standard, and Test.
-
Add 0.1 mL of distilled water to the Blank tube.
-
Add 0.1 mL of each urea working standard to the Standard tubes.
-
Add 0.1 mL of the protein-free filtrate to the Test tubes.
-
Add 3.0 mL of the Color Reagent to all tubes.
-
Mix the contents of each tube thoroughly.
-
-
Color Development:
-
Place all tubes in a boiling water bath (100°C) for exactly 15 minutes.[3]
-
-
Cooling:
-
Remove the tubes from the water bath and cool them in a beaker of cold water for 5 minutes.[3]
-
-
Measurement:
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the urea concentration in the samples from the standard curve.
-
Visualizations
Diacetyl Monoxime Urea Assay Workflow
Caption: Workflow of the diacetyl monoxime urea assay.
Troubleshooting Logic for Inaccurate Results
References
- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 3. laboratorytests.org [laboratorytests.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric determination of urea [protocols.io]
- 7. Quantitative determination of urea concentrations in cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The diacetylmonoxime assay of urea, its application to the assay of diacetylmonoxime and a comparison with other methods for the analysis of diacetylmonoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Colorimetric determination of urea using diacetyl monoxime with strong acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US4040787A - Urea determination of biological fluids using diacetylmonoxime reaction - Google Patents [patents.google.com]
Technical Support Center: 2,3-Butanedione Monoxime (BDM) in Live-Cell Imaging
Welcome to the technical support center for the use of 2,3-Butanedione monoxime (BDM) in live-cell imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the limitations of BDM and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,3-Butanedione monoxime (BDM) and why is it used in live-cell imaging?
A1: 2,3-Butanedione monoxime (BDM) is a small molecule that was initially characterized as a low-affinity, non-competitive inhibitor of skeletal muscle myosin II.[1] It has been widely used in cell biology experiments to probe the function of myosin motors in various cellular processes, such as cell division, migration, and intracellular transport, under the assumption that it is a general myosin inhibitor.
Q2: Is BDM a specific inhibitor for all types of myosin?
A2: No, BDM is not a general inhibitor of the myosin superfamily. While it inhibits skeletal muscle myosin II, it does not inhibit the ATPase activity of other myosins such as Acanthamoeba myosin-IC, human myo1e, chicken myosin-V, and porcine myosin-VI.[1] Therefore, its use as a general myosin inhibitor in whole-cell experiments is not recommended.[1]
Q3: What are the known off-target effects of BDM?
A3: BDM has a broad range of off-target effects on many non-myosin proteins and cellular processes. These include, but are not limited to:
-
Alteration of the actin cytoskeleton: BDM can disrupt the normal organization and distribution of the actin network.[2] It has been shown to inhibit the incorporation of actin at the leading edge of cells by delocalizing proteins involved in actin polymerization, such as the Arp2/3 complex.[3][4][5]
-
Effects on ion channels: BDM affects various ion channels. It has been shown to inhibit L-type Ca2+ channels[6][7] and the Na+/Ca2+ exchange current (INCX).[8] It can also cause a rapid, reversible block of K+ currents in human T lymphocytes.
-
Disruption of calcium signaling: BDM can induce the release of calcium from the sarcoplasmic reticulum (SR), leading to a transient increase in intracellular calcium levels.[9][10] This can correspond to a loss of about 50% of the SR's calcium content.[9]
-
Impact on cell adhesion and morphology: BDM treatment can lead to the disassembly of stress fibers and focal adhesions. It can also affect cell volume and shape.[11]
Q4: Can BDM interfere with fluorescent probes used in live-cell imaging?
A4: BDM itself can exhibit fluorescence, which may interfere with the signals from fluorescent probes.[12] Additionally, the cellular stress induced by BDM's off-target effects could alter the localization and intensity of fluorescent reporters, leading to misinterpretation of data. The use of high-intensity illumination for fluorescence microscopy can also exacerbate cellular damage in the presence of photosensitive compounds.[13]
Q5: Are there alternatives to BDM for inhibiting myosin activity in live-cell imaging?
A5: Yes, more specific and potent inhibitors of non-muscle myosin II are available. Blebbistatin is a widely used alternative that has been shown to be a more specific inhibitor of non-muscle myosin II ATPase activity.[5] Other compounds like mavacamten also act as myosin inhibitors with different mechanisms.[14] For live-cell imaging, it is crucial to use inhibitors with well-characterized specificity to avoid misleading results.
Troubleshooting Guides
Problem: Unexpected Changes in Cell Morphology or Adhesion
Symptoms:
-
Cells round up and detach from the substrate.
-
Loss of stress fibers and focal adhesions.
-
Formation of membrane blebs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| BDM concentration is too high. | Titrate the BDM concentration to the lowest effective level for your specific cell type and experiment. Start with a low concentration (e.g., 5-10 mM) and gradually increase if necessary. |
| Off-target effects on the cytoskeleton. | BDM is known to disrupt the actin cytoskeleton independently of its effects on myosin II.[2] Consider using a more specific myosin II inhibitor, such as blebbistatin. |
| Cell type is particularly sensitive to BDM. | Some cell lines may be more susceptible to the cytotoxic effects of BDM. If possible, test the effects of BDM on a different cell line or use primary cells with caution. |
Problem: Artifactual Changes in Fluorescent Reporter Signal
Symptoms:
-
Unexpected increase or decrease in the fluorescence intensity of your reporter.
-
Mislocalization of your fluorescently tagged protein of interest.
-
High background fluorescence.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| BDM's intrinsic fluorescence. | Image an untransfected/unstained control sample treated with BDM to assess its background fluorescence at your imaging wavelengths.[12] If significant, consider using an alternative inhibitor. |
| BDM-induced changes in cellular physiology. | BDM's effects on ion channels and calcium signaling can indirectly affect the localization and function of your protein of interest.[6][9][10] Perform control experiments to dissect the direct effects of myosin inhibition from these off-target effects. |
| Phototoxicity. | High-intensity illumination combined with a chemical treatment can increase phototoxicity.[13] Reduce laser power, exposure time, and frequency of image acquisition to minimize phototoxic effects. |
Problem: No Observable Effect on a Myosin-Dependent Process
Symptoms:
-
The cellular process you expect to be inhibited by BDM proceeds normally.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| The specific myosin isoform is not inhibited by BDM. | BDM is not a pan-myosin inhibitor.[1] The process you are studying may be driven by a BDM-insensitive myosin. Validate the role of the specific myosin using genetic approaches (e.g., siRNA, CRISPR/Cas9) or a more specific inhibitor. |
| BDM concentration is too low. | While high concentrations are toxic, a concentration that is too low will be ineffective. Perform a dose-response curve to determine the optimal concentration for your system. |
| Rapid degradation or metabolism of BDM. | Ensure that your BDM stock solution is fresh and that the experimental conditions (e.g., temperature, media composition) do not lead to rapid inactivation of the compound. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) and Effects of BDM on Various Cellular Components
| Target | Cell/System Type | Effect | Concentration/IC50 | Reference |
| L-type Ca2+ Channels | Human wild-type expressed in Xenopus oocytes | Inhibition of Ba2+ currents | IC50 of 16 mM | [6] |
| Na+/Ca2+ Exchange Current (INCX) | Guinea-pig cardiac ventricular myocytes | Inhibition of INCX | IC50 of 2.4 mM | [8] |
| Sarcoplasmic Reticulum Ca2+ | Canine cardiac myocytes | 45% reduction in SR Ca2+ | 5 mM | [10] |
| Sarcoplasmic Reticulum Ca2+ | Canine cardiac myocytes | 72% reduction in SR Ca2+ | 30 mM | [10] |
| K+ Current | Human T lymphocytes | Half block of K+ current | ~5 mM | |
| Myosin II ATPase | Platelet non-muscle myosin II S1 fragment | No inhibition | Up to 40 mM | [1][5] |
Experimental Protocols
Protocol 1: Assessing the Effect of BDM on Intracellular Calcium Levels
Objective: To determine if BDM treatment alters intracellular calcium dynamics in live cells.
Materials:
-
Live cells grown on glass-bottom dishes suitable for microscopy.
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Live-cell imaging medium (phenol red-free).
-
BDM stock solution (e.g., 1 M in water or DMSO).
-
Live-cell imaging microscope equipped with an environmentally controlled chamber (37°C, 5% CO2).
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Dye Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., 1-5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye.
-
Baseline Imaging: Place the dish on the microscope stage and allow the cells to equilibrate. Acquire baseline fluorescence images for 2-5 minutes to establish a stable baseline of intracellular calcium.
-
BDM Treatment: Add BDM to the imaging medium to the final desired concentration (e.g., 20 mM).
-
Post-Treatment Imaging: Immediately begin acquiring images to capture any transient changes in fluorescence. Continue imaging for a desired period (e.g., 15-30 minutes) to observe both acute and sustained effects.
-
Data Analysis: Quantify the changes in fluorescence intensity over time for individual cells or regions of interest. A ratiometric analysis should be performed for dyes like Fura-2.
Visualizations
Caption: Off-target effects of 2,3-Butanedione monoxime (BDM).
Caption: A typical experimental workflow for using BDM in live-cell imaging.
Caption: A troubleshooting decision tree for BDM-related imaging issues.
References
- 1. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scholars@Duke publication: Rapid de-localization of actin leading edge components with BDM treatment. [scholars.duke.edu]
- 5. Rapid de-localization of actin leading edge components with BDM treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 2,3-butanedione monoxime (BDM) on calcium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 2,3‐butanedione monoxime (BDM) on calcium channels expressed in Xenopus oocytes -ORCA [orca.cardiff.ac.uk]
- 8. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Butanedione monoxime (BDM) decreases sarcoplasmic reticulum Ca content by stimulating Ca release in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Butanedione 2-monoxime (BDM) induces calcium release from canine cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phototoxicity and fluorotoxicity combine to alter the behavior of neutrophils in fluorescence microscopy based flow adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Biacetyl Monoxime on Ion Channel Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of biacetyl monoxime (this compound), also known as 2,3-butanedione monoxime (BDM), on ion channel activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known function?
This compound is a small molecule that is widely recognized as a reversible inhibitor of myosin ATPase.[1] This property leads to its common use as an electromechanical uncoupler to inhibit muscle contraction in physiological studies.[2][3] It allows researchers to study cellular electrical activity without the interference of muscle movement.
Q2: How does this compound affect ion channels?
This compound has been shown to have off-target effects on various ion channels, which can complicate the interpretation of experimental results. Its effects are not selective and can vary depending on the ion channel type and the experimental conditions.[2] It has been reported to affect L-type calcium channels, sodium channels, and potassium channels.[1][2][4][5][6]
Q3: What is the proposed mechanism of action of this compound on ion channels?
The precise mechanism is not fully elucidated and may vary between channel types. Initially, its effects were attributed to its "phosphatase-like" activity, suggesting it might dephosphorylate channel proteins.[1][2] However, some studies indicate that its action is inconsistent with a simple phosphatase effect, suggesting a more direct interaction with the channel protein.[7][8] For instance, its effects on DRK1 potassium channels were reversible in the absence of ATP, which argues against a purely phosphatase-driven mechanism.[7]
Q4: Are the effects of this compound on ion channels reversible?
Yes, the effects of this compound on ion channels are generally reported to be reversible upon washout of the compound.[2][7][9]
Troubleshooting Guide
Issue 1: Unexpected changes in action potential duration after applying this compound.
-
Possible Cause: this compound can shorten the action potential duration. In guinea pig ventricular myocytes, 15 mM this compound decreased the action potential duration at 50% and 90% repolarization (APD50 and APD90) by 35% and 29%, respectively.[2]
-
Troubleshooting Steps:
-
Confirm Concentration: Verify the final concentration of this compound in your experimental preparation. Dose-dependent effects have been observed.[2]
-
Monitor Specific Ion Currents: To understand the underlying cause of the APD change, perform voltage-clamp experiments to isolate and measure the activity of key ion channels, such as L-type Ca2+ channels and delayed rectifier K+ channels, both of which are affected by this compound.[2]
-
Consider Non-selective Effects: Be aware that this compound can have a "small, reversible, and non-selective reduction of several membrane conductances."[2]
-
Issue 2: Observed inhibition of calcium currents is greater than expected.
-
Possible Cause: this compound is a known inhibitor of L-type Ca2+ channels.[1][6] The degree of inhibition can be significant and concentration-dependent.
-
Troubleshooting Steps:
-
Quantitative Analysis: Determine the IC50 value for L-type Ca2+ current inhibition in your specific cell type and compare it with published values. For example, in ventricular myocytes from spontaneously hypertensive rats (SHR), the IC50 was 17 mM, while in normotensive Wistar-Kyoto (WKY) rats, it was 29 mM.[6]
-
Voltage-Dependence: Investigate if the blocking effect of this compound is voltage-dependent. Some studies suggest it promotes voltage-dependent inactivation of L-type Ca2+ channels.[8]
-
Antagonism Experiments: The effects of this compound on slow Ca2+ channels can be antagonized by Ca2+ channel agonists like Bay K-8644.[4][10] Performing such experiments can help confirm that the observed effect is on the L-type Ca2+ channel.
-
Issue 3: Alterations in intracellular calcium transients that do not correlate with changes in contractility.
-
Possible Cause: this compound can directly affect intracellular calcium handling, independent of its effects on sarcolemmal ion channels. It has been shown to induce calcium release from the sarcoplasmic reticulum.[1] Paradoxically, at certain concentrations, it can decrease contractile force while increasing calcium transients.[9]
-
Troubleshooting Steps:
-
Direct Measurement of SR Ca2+ Release: Use specific experimental protocols to measure sarcoplasmic reticulum Ca2+ content and release in the presence of this compound.
-
Myofilament Sensitivity: Consider the possibility that this compound alters the sensitivity of the myofilaments to Ca2+. Studies have shown that it can inhibit myofibrillar contraction and decrease Ca2+ sensitivity.[3]
-
Control for Myosin ATPase Inhibition: Remember that the primary effect of this compound is the inhibition of myosin ATPase, which will directly impact contractility regardless of Ca2+ levels.[11]
-
Quantitative Data Summary
| Parameter | Ion Channel/Process | Species/Cell Type | Concentration/IC50 | Effect | Reference |
| IC50 | L-type Ca2+ Current (ICa(L)) | SHR Ventricular Myocytes | 17 mM | Suppression | [6] |
| IC50 | L-type Ca2+ Current (ICa(L)) | WKY Ventricular Myocytes | 29 mM | Suppression | [6] |
| Inhibition | L-type Ca2+ Current (ICa) | Guinea Pig Ventricular Myocytes | 15 mM | 35% reduction | [2] |
| IC50 | Outward Na+/Ca2+ Exchange Current (INCX) | Guinea Pig Cardiac Ventricular Myocytes | 2.4 mM | Inhibition | [12] |
| IC50 | Inward Na+/Ca2+ Exchange Current (INCX) | Guinea Pig Cardiac Ventricular Myocytes | 2.3 mM | Inhibition | [12] |
| Ki | ATP-sensitive K+ channels (KATP) | Mouse Pancreatic β-cells (whole-cell) | 15 +/- 1 mM | Inhibition | [5] |
| Ki | ATP-sensitive K+ channels (KATP) | Mouse Pancreatic β-cells (outside-out patch) | 11 +/- 3 mM | Inhibition | [5] |
| Ki | ATP-sensitive K+ channels (KATP) | Mouse Pancreatic β-cells (inside-out patch) | 31 +/- 2 mM | Inhibition | [5] |
| Ki | DRK1 K+ channels | Xenopus oocytes | 16.6 mM | Inhibition | [7] |
| Reduction | Action Potential Duration (APD50) | Guinea Pig Ventricular Myocytes | 15 mM | 35% decrease | [2] |
| Reduction | Action Potential Duration (APD90) | Guinea Pig Ventricular Myocytes | 15 mM | 29% decrease | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents
This protocol is a generalized procedure based on methodologies described in the cited literature for measuring the effect of this compound on L-type Ca2+ currents in isolated cardiac myocytes.
-
Cell Isolation: Isolate ventricular myocytes from the desired animal model (e.g., rat, guinea pig) using enzymatic digestion.
-
Solutions:
-
External Solution (in mM): e.g., Tyrode's solution containing appropriate ions. To block Na+ and K+ currents, specific channel blockers (e.g., tetrodotoxin, 4-aminopyridine, Cs+) should be included.
-
Internal (Pipette) Solution (in mM): e.g., Cs+-based solution to block K+ currents, containing EGTA to buffer intracellular Ca2+, and ATP and GTP to support channel activity.
-
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol:
-
Hold the cell at a negative holding potential (e.g., -80 mV) to keep Ca2+ channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to potentials ranging from -40 mV to +60 mV in 10 mV increments) to elicit ICa(L).
-
-
Data Acquisition: Record the peak inward current at each voltage step.
-
This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound and repeat the voltage protocol.
-
Data Analysis: Compare the peak ICa(L) before and after this compound application. Construct a current-voltage (I-V) relationship. To determine the IC50, apply a range of this compound concentrations and fit the dose-response data with a Hill equation.
Visualizations
Caption: Workflow for Investigating this compound's Effect on Ion Channels.
Caption: Pleiotropic Effects of this compound on Cardiac Myocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of diacetyl monoxime on the electrical properties of sheep and guinea pig ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of diacetyl monoxime on cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calcium channel agonist, Bay K-8644, antagonizes effects of diacetyl monoxime on cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Block of ATP-sensitive K+ channels in isolated mouse pancreatic beta-cells by 2,3-butanedione monoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 2,3-butanedione monoxime on blood pressure, myocardial Ca2+ currents, and action potentials of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Butanedione monoxime promotes voltage-dependent inactivation of L-type calcium channels in heart. Effects on gating currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opposing effects of diacetyl monoxime on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize Biacetyl monoxime-induced cellular artifacts
Welcome to the Biacetyl Monoxime (BDM) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound (BDM) and to help minimize the cellular artifacts induced by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BDM) and what is its primary mechanism of action?
This compound, also known as 2,3-butanedione monoxime, is a widely used reagent in cell biology and physiology. Its primary and most well-characterized function is the inhibition of myosin ATPase activity.[1][2] By inhibiting the ATPase activity of certain myosin isoforms, particularly myosin II, BDM effectively uncouples actin-myosin-based force generation, leading to the relaxation of muscle cells and the inhibition of cell motility and cytokinesis in non-muscle cells.[1] It is important to note that BDM is a low-affinity, non-competitive inhibitor.[1]
Q2: What are the common applications of BDM in research?
Due to its inhibitory effect on actomyosin contractility, BDM is frequently used in a variety of research applications, including:
-
Cardiomyocyte isolation: To prevent hypercontraction and improve cell viability during the enzymatic digestion of heart tissue.
-
Studies of excitation-contraction coupling: To separate the electrical events at the cell membrane from the mechanical contraction of the muscle.[3]
-
Cytoskeletal research: To investigate the role of myosin-dependent processes in cell division, migration, and morphology.[4]
-
Vascular smooth muscle research: To study the mechanisms of vasodilation and smooth muscle relaxation.
Q3: What are the known off-target effects and cellular artifacts induced by BDM?
While BDM is a useful tool, it is known to have several off-target effects that can lead to cellular artifacts and misinterpretation of experimental data. Researchers should be aware of the following:
-
Cytoskeletal Alterations: BDM can disrupt the organization of both the actin and microtubule cytoskeletons, independent of its effects on myosin.[1]
-
Alterations in Ion Channel Function: BDM has been shown to affect various ion channels, including L-type calcium channels and potassium channels, which can alter cellular electrophysiology.[5][6]
-
Disruption of Calcium Homeostasis: BDM can directly influence intracellular calcium levels by affecting calcium release from the sarcoplasmic reticulum and the activity of the Na+/Ca2+ exchanger.[7]
-
General Phosphatase Activity: BDM has been reported to exhibit chemical phosphatase activity, which could lead to the dephosphorylation of various cellular proteins and disrupt signaling pathways.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using BDM in cellular experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected changes in cell morphology unrelated to myosin inhibition. | BDM is affecting the actin and/or microtubule cytoskeleton directly. | - Use the lowest effective concentration of BDM. - Perform control experiments with other myosin inhibitors (e.g., blebbistatin) to confirm the effect is myosin-specific. - Visualize the cytoskeleton using immunofluorescence to assess any BDM-induced alterations. |
| Altered cellular electrophysiology or unexpected changes in membrane potential. | BDM is affecting ion channel activity. | - Be aware of the potential for BDM to inhibit calcium and potassium channels. - If studying electrophysiological phenomena, consider using an alternative myosin inhibitor with greater specificity. - Perform electrophysiological recordings (e.g., patch-clamp) to directly assess the effects of BDM on the ion channels of interest in your system. |
| Fluctuations in intracellular calcium levels that are not explained by the experimental design. | BDM is directly impacting calcium signaling pathways. | - Use the lowest effective concentration of BDM to minimize direct effects on calcium homeostasis. - Monitor intracellular calcium levels using fluorescent indicators to quantify any BDM-induced changes. - Consider the use of specific inhibitors for calcium channels or pumps to dissect the mechanism of BDM's effect on calcium signaling in your model. |
| General and widespread changes in protein phosphorylation states. | BDM may be acting as a general chemical phosphatase. | - Interpret results with caution, especially when studying phosphorylation-dependent signaling pathways. - Use alternative, more specific myosin inhibitors if phosphorylation is a key readout. - Confirm findings using complementary approaches, such as genetic knockdown or knockout of the myosin of interest. |
Quantitative Data Summary
The following table summarizes the reported concentrations and inhibitory constants (IC50) of BDM for its primary target and various off-target effects. This information can help researchers select appropriate concentrations to minimize artifacts.
| Target/Effect | Cell/System Type | Reported Concentration / IC50 | Reference |
| Myosin ATPase Inhibition | Rabbit Skeletal Muscle | Effective at 0.4-4 mM | [2] |
| Inhibition of L-type Ca2+ Current | Rat Ventricular Cardiomyocytes | IC50 ≈ 5.4 mM | |
| Inhibition of L-type Ca2+ Channels | Guinea-pig Ventricular Myocytes | 20 mM reduced charge movement | [6] |
| Decrease in Contractile Force | Guinea Pig Papillary Muscle | 2-30 mM caused 27-87% decrease | [7] |
| Stimulation of Ca2+ Release from SR | Rat Ventricular Myocytes | 10 mM caused transient increase | |
| Inhibition of Tip Growth and Cytokinesis | Fission Yeast (S. pombe) | 20 mM caused inhibition | [4] |
Experimental Protocols
Protocol 1: General Guidelines for Using BDM in Cell Culture
-
Reconstitution and Storage:
-
BDM is soluble in aqueous solutions. Prepare a fresh stock solution for each experiment, as it may not be stable for long periods in solution.
-
A common stock solution concentration is 500 mM in sterile water or culture medium.
-
Store the powder at 4°C.
-
-
Determining the Optimal Concentration:
-
Perform a dose-response curve to determine the lowest effective concentration of BDM that inhibits the myosin-dependent process of interest without causing significant off-target effects.
-
Start with a concentration range of 1-20 mM, based on published data for your cell type or a similar one.
-
-
Treatment of Cells:
-
Add the BDM stock solution directly to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Ensure even mixing by gently swirling the culture dish or flask.
-
The incubation time will depend on the specific experiment and should be optimized.
-
-
Control Experiments:
-
Vehicle Control: Treat a parallel set of cells with the same volume of the vehicle used to dissolve the BDM (e.g., sterile water or medium).
-
Alternative Myosin Inhibitor: Use a more specific myosin II inhibitor, such as blebbistatin, as a positive control for myosin-dependent effects. This will help to distinguish between on-target and off-target effects of BDM.
-
Inactive Epimer Control (if available): If a structurally similar but inactive analog of BDM is available, it can serve as an excellent negative control.
-
Protocol 2: Assessing BDM-Induced Cytoskeletal Artifacts
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips suitable for immunofluorescence microscopy.
-
Treat the cells with a range of BDM concentrations (e.g., 5, 10, 20 mM) and a vehicle control for the desired experimental duration.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with primary antibodies against tubulin (for microtubules) and phalloidin conjugated to a fluorophore (for F-actin) for 1 hour at room temperature.
-
Wash three times with PBS.
-
If using an unconjugated primary antibody for tubulin, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to visualize the nuclei.
-
-
Microscopy and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Qualitatively and quantitatively assess changes in the organization of the microtubule and actin filament networks in BDM-treated cells compared to controls. Look for changes in filament integrity, distribution, and density.
-
Visualizations
References
- 1. The myosin ATPase inhibitor 2,3-butanedione-2-monoxime (BDM) inhibits tip growth and cytokinesis in the fission yeast, Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental design - basic considerations | Biomolecules and Biomedicine [bjbms.org]
- 3. bicellscientific.com [bicellscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmainfonepal.com [pharmainfonepal.com]
- 7. CA2712324C - Method and formulation for neutralizing toxic chemicals and materials - Google Patents [patents.google.com]
improving the accuracy of the Diacetyl monoxime method for urea in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals utilizing the Diacetyl Monoxime (DAM) method for urea determination in complex biological and environmental samples.
Troubleshooting Guide
This guide addresses common issues encountered during the DAM urea assay, providing potential causes and solutions to improve accuracy and reproducibility.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | 1. Reagent Degradation: The DAM reagent or the mixed color reagent can degrade over time, especially when exposed to light and high temperatures.[1] 2. Insufficient Heating: The reaction requires heat to proceed optimally.[2][3] 3. Incorrect pH: The reaction is pH-sensitive and requires a strong acidic environment. | 1. Reagent Storage & Preparation: Store DAM solutions in the dark at 4°C.[1] Prepare fresh working solutions regularly. 2. Temperature Control: Ensure the water bath is at the specified temperature (typically 100°C) and that samples are incubated for the recommended duration.[4][5] 3. Verify Acid Concentration: Check the concentration and volume of the acid reagent used. |
| High Background Signal / High Blank Reading | 1. Contaminated Reagents: Impurities in the reagents or water can contribute to background absorbance. 2. Incomplete Protein Precipitation: If deproteinization is part of the protocol, residual protein can interfere with the assay.[4][5] | 1. Use High-Purity Reagents: Utilize analytical grade reagents and high-purity water (e.g., distilled or deionized). 2. Optimize Deproteinization: Ensure complete precipitation with trichloroacetic acid (TCA) and proper separation of the protein-free filtrate.[4][5] |
| Poor Reproducibility (High CV%) | 1. Inconsistent Heating Time/Temperature: Minor variations in incubation time or temperature between samples can lead to significant differences in color development. 2. Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents. 3. Light Sensitivity: The colored product (diazine) can be light-sensitive, especially when only sulfuric acid is used.[2][3][6] | 1. Standardize Incubation: Use a reliable water bath and a timer to ensure all samples are treated identically. Cool all tubes uniformly after incubation.[5] 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. 3. Minimize Light Exposure: Perform the final steps of the assay away from direct, bright light. The addition of phosphoric acid can help stabilize the chromophore against light sensitivity.[2][3][6] |
| Overestimation of Urea Concentration | 1. Presence of Interfering Substances: Compounds with a similar structure to urea, such as citrulline and other ureido compounds, can react with DAM and produce a colored product.[3][6] This is a known issue, particularly in soil and biological samples.[6] 2. Sample Matrix Effects: Components in complex samples (e.g., plasma, urine) can interfere with the reaction.[7] | 1. Assess Sample Composition: If high levels of interfering compounds are suspected, consider alternative methods for validation, such as HPLC-MS.[6] For many applications like wastewater analysis, citrulline concentrations are negligible compared to urea.[3][6] 2. Sample Dilution & Controls: Dilute the sample to minimize matrix effects. Run a sample spike and recovery experiment to assess the degree of interference. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Diacetyl Monoxime (DAM) method for urea determination?
The DAM method is a direct colorimetric assay. In a hot, acidic medium, diacetyl monoxime is hydrolyzed to diacetyl. Diacetyl then condenses with urea to form a yellow-colored diazine product. In the presence of thiosemicarbazide and ferric ions (Fe³⁺), this product is stabilized and converted to a more intense pink-colored complex.[2][3][4][6] The intensity of this pink color, measured spectrophotometrically at approximately 520-530 nm, is directly proportional to the urea concentration in the sample.[1][4][8]
Q2: What are the key reagents in the DAM method and their functions?
-
Diacetyl Monoxime (DAM): The primary reagent that reacts with urea.[6]
-
Strong Acid (e.g., Sulfuric Acid, Phosphoric Acid): Provides the necessary acidic environment for the reaction and for the hydrolysis of DAM to diacetyl.[2][3][6] Phosphoric acid also helps to stabilize the final colored product.[2][3][6]
-
Thiosemicarbazide: Stabilizes and intensifies the color of the final product, shifting it to a more intense pink.[2][3][6]
-
Ferric Ions (e.g., from Ferric Chloride): Act as a catalyst and contribute to the formation of the stable, pink-colored complex.[1][6]
-
Trichloroacetic Acid (TCA): Often used in protocols for biological samples like serum or plasma to precipitate proteins, which can interfere with the assay.[4][5]
Q3: What is the linear range of the DAM assay?
The linear range can vary depending on the specific protocol. However, a common reported linear relationship between absorbance and concentration is between 0.4 to 5.0 mM urea.[1][2][3][6][9] For samples with urea concentrations exceeding this range, dilution is necessary.[10]
Q4: Can this method be used for any sample type?
The DAM method is versatile but its suitability depends on the sample matrix and the expected urea concentration. It has been successfully used for wastewater, hydroponic solutions, blood, and urine.[6][10][11] However, for samples with very low urea concentrations or high levels of interfering substances like ureido compounds (e.g., some soil extracts), the method may overestimate urea levels.[6] For complex biological fluids, deproteinization is often a necessary first step.[4][5]
Q5: How can I improve the stability of the colored product?
The stability of the final chromophore is crucial for accurate measurements. The inclusion of phosphoric acid in the acid reagent helps to eliminate light sensitivity.[2][3][6] Additionally, thiosemicarbazide is added to stabilize the diazine product and form a more stable colored complex.[2][3][6] After color development, it is recommended to cool the samples and measure the absorbance within a specified timeframe (e.g., 30 minutes).[10]
Experimental Protocols & Data
Protocol 1: General Colorimetric Determination of Urea
This protocol is adapted for general use in samples like wastewater or hydroponic solutions where significant protein interference is not expected.[6]
Reagents:
-
Acid Reagent: A mixture of sulfuric acid and phosphoric acid.
-
Color Reagent: An aqueous solution of Diacetyl Monoxime and Thiosemicarbazide.
-
Urea Standard Solutions: A series of known urea concentrations for generating a standard curve.
Procedure:
-
Pipette the sample (or standard) into a test tube.
-
Add the Acid Reagent to each tube.
-
Add the Color Reagent to each tube and mix well.
-
Incubate all tubes in a boiling water bath (100°C) for a specified time (e.g., 15 minutes).[5]
-
Cool the tubes rapidly in cold water for 5 minutes.[5]
-
Measure the absorbance of the standards and samples against a blank at 520 nm.[1][3][6]
-
Calculate the urea concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Urea Determination in Serum/Plasma (with Deproteinization)
This protocol is suitable for biological fluids containing proteins.[4][5]
Procedure:
-
Deproteinization:
-
Colorimetric Reaction:
-
Pipette the protein-free filtrate into a test tube.
-
Prepare Blank and Standard tubes similarly.
-
Follow steps 2-7 from Protocol 1.
-
Quantitative Data Summary
The following table summarizes key performance characteristics of the DAM method from cited literature.
| Parameter | Value | Sample Type | Reference |
| Wavelength (λmax) | 520 nm | Wastewater, Hydroponic Solutions | [1][3][6][9] |
| Wavelength (λmax) | 530 nm | Biological Fluids (Serum, Plasma) | [4][8] |
| Linear Range | 0.4 - 5.0 mM | Aqueous Solutions | [1][2][6][9] |
| Linearity Limit | Up to 70 mg% (11.7 mM) | Serum/Plasma | [10] |
| Lower Limit of Detection (LoD) | ~440 µM | Aqueous Solutions | [6] |
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme of the Diacetyl Monoxime method for urea detection.
Experimental Workflow
Caption: General experimental workflow for the DAM urea assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. laboratorytests.org [laboratorytests.org]
- 5. scribd.com [scribd.com]
- 6. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The diacetylmonoxime assay of urea, its application to the assay of diacetylmonoxime and a comparison with other methods for the analysis of diacetylmonoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Colorimetric determination of urea using diacetyl monoxime with strong acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. exceldiag.com [exceldiag.com]
- 11. An improved diacetylmonoxime method for the determination of urea in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for handling and storing Diacetyl monoxime to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Diacetyl monoxime to maintain its stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid Diacetyl monoxime?
A1: Solid Diacetyl monoxime should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 2-8°C.[3]
Q2: How should I prepare and store a Diacetyl monoxime stock solution?
A2: To prepare a stock solution, dissolve the Diacetyl monoxime powder in distilled water.[3] For example, a 4 g/L solution can be prepared by dissolving 4g of Diacetyl monoxime in distilled water and bringing the final volume to 1000 ml.[3] This aqueous solution should be stored in a leak-proof bottle at 2-8°C and is reported to be stable for at least six months under these conditions.[3] For other applications, Diacetyl monoxime can be dissolved in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) to a concentration of approximately 30 mg/ml.[4] It is recommended to purge the organic solvent with an inert gas before preparing the solution.[4] Aqueous solutions in buffers like PBS (pH 7.2) have lower solubility (approx. 2 mg/ml) and are not recommended for storage for more than one day.[4]
Q3: What are the known incompatibilities of Diacetyl monoxime?
A3: Diacetyl monoxime is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6] Contact with these substances should be avoided to prevent degradation.
Q4: Is Diacetyl monoxime sensitive to light?
A4: Yes, Diacetyl monoxime and its reaction products can be sensitive to light.[7][8] Specifically, the diazine product formed during the urea assay is light-sensitive when sulfuric acid is used.[7][8] It is recommended to store Diacetyl monoxime and its solutions protected from direct sunlight.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected results in urea assay | Degradation of Diacetyl monoxime reagent. | - Ensure the Diacetyl monoxime solution was stored at 2-8°C and is within its stability period (at least 6 months for aqueous solutions).[3]- Prepare a fresh solution if the storage conditions were not optimal or if the solution is old.- Protect the reagent from light during storage and use. |
| Interference from other compounds in the sample. | - Be aware that compounds containing a ureido group, such as citrulline, alloxan, allantoin, and hydantoin, can react with Diacetyl monoxime and lead to an overestimation of urea concentration.[7][9][10]- If interference is suspected, consider sample purification steps or using an alternative urea quantification method. | |
| Improper pH of the reaction mixture. | - The reaction of Diacetyl monoxime with urea occurs under strongly acidic conditions.[11] Ensure the acid reagent is prepared correctly and has the appropriate concentration. | |
| Precipitation observed in the Diacetyl monoxime solution | Low solubility or temperature fluctuations. | - If using an aqueous buffer like PBS, be aware of the lower solubility (approx. 2 mg/ml) and avoid storing the solution for more than a day.[4]- For organic stock solutions, ensure the solvent was purged with an inert gas to prevent moisture contamination.[4]- Gently warm the solution to redissolve any precipitate, but avoid excessive heat. |
| Low color development in the urea assay | Insufficient heating during the reaction. | - The reaction between Diacetyl monoxime and urea requires heat. Ensure the reaction mixture is incubated at the specified temperature (e.g., 100°C in a water bath) for the recommended time. |
| Degradation of other reagents in the colorimetric assay. | - The mixed acid reagent is stable for at least a month at room temperature, while the mixed color reagent (containing Diacetyl monoxime and thiosemicarbazide) is stable for at least a week.[7][8]- Prepare fresh reagents if their stability period has been exceeded. |
Stability Data Summary
| Parameter | Condition | Stability | Source |
| Solid Form | 2-8°C, dry, dark, tightly sealed | Stable for years | [4] |
| Aqueous Solution (4 g/L) | 2-8°C | At least 6 months | [3] |
| Aqueous Solution (in PBS, pH 7.2) | Room Temperature | Not recommended for more than one day | [4] |
| Mixed Acid Reagent (for urea assay) | Room Temperature | At least one month | [7][8] |
| Mixed Color Reagent (for urea assay) | 4°C, in the dark | At least one week | [7][9] |
| Mixed Color Reagent (for urea assay) | 25°C, in the light | Stable for at least a week, but storage at 4°C is better | [7][9] |
Experimental Protocols
Preparation of Diacetyl Monoxime Solution (4 g/L) for Urea Assay
-
Accurately weigh 4.0 g of Diacetyl monoxime powder.
-
Transfer the powder to a 1000 mL volumetric flask.
-
Add approximately 500 mL of distilled water to the flask.
-
Mix thoroughly by swirling or using a magnetic stirrer until the solid is completely dissolved.
-
Add distilled water to the flask to bring the final volume to the 1000 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clearly labeled, leak-proof bottle.
-
Store the bottle at 2-8°C.[3]
Visualizations
Caption: Experimental workflow for preparing Diacetyl monoxime solution and its use in a colorimetric urea assay.
Caption: Key factors influencing the stability of Diacetyl monoxime and leading to reliable experimental results.
References
- 1. The diacetylmonoxime assay of urea, its application to the assay of diacetylmonoxime and a comparison with other methods for the analysis of diacetylmonoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. suchmiorganics.com [suchmiorganics.com]
- 3. labtestsguide.com [labtestsguide.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 10. JaypeeDigital | Estimation of Blood Urea (By Diacetyl Monoxime Method) [jaypeedigital.com]
- 11. laboratorytests.org [laboratorytests.org]
Validation & Comparative
A Comparative Guide to the Validation of Myosin ATPase Inhibition: Diacetyl Monoxime and Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diacetyl monoxime (also known as 2,3-butanedione monoxime, BDM) and other prominent myosin ATPase inhibitors. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of experimental workflows to aid in the selection of appropriate research tools for studying myosin function and developing novel therapeutics.
Introduction to Myosin ATPase Inhibition
Myosins are a superfamily of motor proteins crucial for muscle contraction and a variety of cellular processes, including cell motility, division, and intracellular transport. The enzymatic activity of myosin, specifically its ability to hydrolyze ATP (ATPase activity), powers its motor function. Inhibition of myosin ATPase has become a significant area of research for understanding fundamental biological processes and for developing treatments for diseases associated with muscle hypercontractility, such as hypertrophic cardiomyopathy (HCM).
Diacetyl monoxime has been historically used as a general, low-affinity inhibitor of myosin ATPase. However, its lack of specificity and the high concentrations required for inhibition have led to the development of more potent and specific alternatives. This guide will compare diacetyl monoxime with three such alternatives: Blebbistatin, a widely used selective inhibitor of myosin II, and Mavacamten and Aficamten, two recently developed drugs for the treatment of HCM.
Comparative Analysis of Myosin ATPase Inhibitors
The inhibitory effects of these compounds on myosin ATPase activity vary significantly in terms of their potency and selectivity for different myosin isoforms.
| Inhibitor | Myosin Isoform(s) | Inhibition Constant (Ki / IC50) | Mechanism of Action | Key Characteristics |
| Diacetyl Monoxime (BDM) | Myosin II | Ki: ~5 mM | Non-competitive | Low affinity; lacks specificity and can have off-target effects.[1] |
| Blebbistatin | Non-muscle Myosin IIA/IIB, Skeletal Muscle Myosin II | IC50: 0.5 - 5 µM | Uncompetitive; traps myosin in a state with low actin affinity. | Selective for myosin II; phototoxic and has a cytotoxic derivative. |
| Mavacamten | Cardiac Myosin | IC50: ~0.3 µM[2] | Allosteric; stabilizes the super-relaxed, energy-sparing state of myosin.[3] | High affinity and specificity for cardiac myosin; approved for clinical use in HCM.[4] |
| Aficamten | Cardiac Myosin | IC50: ~0.96 µM[5] | Allosteric; stabilizes the super-relaxed state, inhibiting force production.[6][7] | High affinity and specificity for cardiac myosin; currently in clinical trials for HCM.[8] |
Experimental Protocols for Validating Myosin ATPase Inhibition
Accurate and reproducible assessment of myosin ATPase inhibition is critical. The following are standard protocols for in vitro validation.
Actin-Activated Mg²⁺-ATPase Assay
This is a fundamental assay to determine the rate of ATP hydrolysis by myosin in the presence of actin, which is a key activator of myosin's enzymatic activity. The assay measures the liberation of inorganic phosphate (Pi) over time.
Materials:
-
Purified myosin (e.g., skeletal muscle myosin II, cardiac myosin)
-
F-actin
-
ATP
-
Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Inhibitor stock solutions (Diacetyl monoxime, Blebbistatin, Mavacamten, Aficamten) dissolved in an appropriate solvent (e.g., water for BDM, DMSO for others).
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, F-actin, and the desired concentration of the inhibitor. Include a vehicle control (e.g., water or DMSO).
-
Myosin Addition: Add purified myosin to each well to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15-30 minutes).
-
ATP Initiation: Start the ATPase reaction by adding a saturating concentration of ATP to all wells.
-
Phosphate Detection: At various time points, stop the reaction by adding the phosphate detection reagent. This reagent will react with the liberated Pi to produce a colorimetric signal.
-
Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength for the detection reagent (e.g., 620-650 nm for Malachite Green).
-
Data Analysis: Calculate the rate of Pi release for each inhibitor concentration. Plot the rate of ATPase activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Basal Myosin ATPase Assay
This assay measures the intrinsic ATPase activity of myosin in the absence of actin. It is particularly useful for studying inhibitors that act directly on the myosin motor domain.
Procedure:
The protocol is similar to the actin-activated ATPase assay, with the key difference being the omission of F-actin from the reaction mixture. This assay is often performed with myosin subfragment-1 (S1) or heavy meromyosin (HMM) to improve solubility.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the workflow for validating myosin ATPase inhibitors and the signaling pathway of myosin-driven muscle contraction.
References
- 1. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 4. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myosin modulator Aficamten inhibits force in cardiac muscle by altering myosin's biochemical activity without changing thick filament structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myosin modulator Aficamten inhibits force in cardiac muscle by altering myosin’s biochemical activity without changing thick filament structure | bioRxiv [biorxiv.org]
- 8. cytokinetics.com [cytokinetics.com]
comparing the efficacy of Biacetyl monoxime and blebbistatin as myosin inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable myosin inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two commonly used myosin inhibitors, Biacetyl Monoxime (also known as 2,3-butanedione monoxime or BDM) and Blebbistatin, focusing on their efficacy, mechanism of action, specificity, and potential off-target effects. This analysis is supported by quantitative data and detailed experimental protocols to aid in the informed selection of the appropriate inhibitor for specific research needs.
Executive Summary
Blebbistatin emerges as a highly potent and specific inhibitor of myosin II isoforms, making it a preferred choice for targeted studies of myosin II function. In contrast, this compound is a low-affinity inhibitor of skeletal muscle myosin II with significant and well-documented off-target effects, raising concerns about its utility as a specific myosin inhibitor in cellular studies.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and Blebbistatin based on available experimental data.
| Parameter | This compound (BDM) | Blebbistatin |
| Target Myosin Isoforms | Primarily skeletal muscle myosin II.[1] Effects on other isoforms are debated and often weak.[1] | Myosin II isoforms (non-muscle IIA, IIB, cardiac, skeletal).[1] Does not significantly inhibit other myosin classes (I, V, X).[1] |
| Potency (IC50/Ki) | Low affinity, typically in the millimolar (mM) range. Ki = 5 mM for myosin II.[2] | High affinity, with IC50 values in the low micromolar (µM) range (0.5 - 5 µM for most sensitive isoforms).[1] |
| Mechanism of Action | Non-competitive inhibitor that hinders phosphate release from the myosin-ADP-Pi complex.[1][3] | Non-competitive inhibitor that binds to a hydrophobic pocket on the myosin motor domain, trapping it in a state with low affinity for actin and preventing the power stroke by inhibiting phosphate release.[1] |
| Specificity | Poor. Numerous off-target effects reported, including on ion channels (L-type Ca2+ channels, K+ channels),[2][4] protein phosphatases,[5] and other cellular processes.[1][6] | High for myosin II. Some off-target effects have been noted at higher concentrations or in specific cellular contexts.[7] |
| Cell Permeability | Yes.[2] | Yes. |
| Limitations | Low potency requires high concentrations, increasing the likelihood of off-target effects.[1] Its use as a specific myosin inhibitor is widely questioned.[8] | Phototoxicity and fluorescence can interfere with live-cell imaging.[9] Poor water solubility. Derivatives like para-nitroblebbistatin have been developed to address these issues.[9] |
Mechanism of Action and Signaling Pathways
Both this compound and Blebbistatin inhibit the ATPase activity of myosin, thereby preventing the cyclical interaction with actin that generates force and movement. However, they achieve this through distinct interactions with the myosin motor domain.
Blebbistatin specifically binds to a pocket on the myosin II motor domain, stabilizing the myosin-ADP-Pi complex. This prevents the release of inorganic phosphate (Pi), a critical step for the "power stroke" – the conformational change in myosin that pulls on the actin filament. By locking myosin in this pre-power stroke state, Blebbistatin effectively decouples the ATPase cycle from mechanical work.
This compound also acts as a non-competitive inhibitor that interferes with phosphate release.[1][3] However, its binding site and the precise mechanism of inhibition are less well-defined compared to Blebbistatin. Its low affinity suggests a less specific and more transient interaction.
Below are diagrams illustrating the actomyosin ATPase cycle and the points of inhibition for both compounds.
Experimental Protocols
Accurate assessment of myosin inhibitor efficacy relies on standardized experimental protocols. Below are detailed methodologies for key assays.
Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin, which is inhibited in the presence of an effective inhibitor.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified, typically using a colorimetric method like the malachite green assay or a radioactive [γ-³²P]ATP assay.
Protocol (Malachite Green Assay):
-
Reagent Preparation:
-
Myosin solution (e.g., purified skeletal muscle myosin II) at a known concentration.
-
Assay buffer: 20 mM imidazole (pH 7.5), 50 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
-
ATP solution (e.g., 100 mM stock).
-
Inhibitor stock solutions (this compound and Blebbistatin) at various concentrations.
-
Malachite green reagent: Mix 3 volumes of 0.045% malachite green hydrochloride in water with 1 volume of 4.2% ammonium molybdate in 4 N HCl. Add Tween-20 to a final concentration of 0.01%.
-
Stop solution: 34% sodium citrate.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, myosin, and the inhibitor at the desired final concentrations.
-
Pre-incubate the mixture for 10 minutes at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Add the malachite green reagent and incubate for 20 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm.
-
Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released.
-
Calculate the specific activity of myosin ATPase and determine the IC50 value for each inhibitor.
-
In Vitro Motility Assay
This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.
Principle: Myosin molecules are adhered to a glass surface. The addition of fluorescently labeled actin filaments and ATP allows for the observation of actin filament gliding, driven by the motor activity of myosin. The velocity of this movement is a measure of myosin function.
Protocol:
-
Flow Cell Preparation:
-
Construct a flow cell by attaching a coverslip to a glass slide with double-sided tape, creating a small channel.
-
Coat the inner surface of the coverslip with a nitrocellulose solution to facilitate myosin binding.
-
-
Assay Procedure:
-
Introduce a solution of myosin into the flow cell and incubate for 5 minutes to allow the myosin to adhere to the nitrocellulose-coated surface.
-
Wash the flow cell with a blocking solution (e.g., bovine serum albumin) to prevent non-specific binding of actin.
-
Introduce a solution containing fluorescently labeled actin filaments (e.g., rhodamine-phalloidin labeled F-actin) into the flow cell.
-
Initiate motility by adding a motility buffer containing ATP and an oxygen scavenging system to reduce photobleaching.
-
Observe the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.
-
Record time-lapse videos and analyze the filament velocities using appropriate software.
-
To test inhibitors, pre-incubate the myosin-coated surface with the inhibitor before adding actin and ATP, or include the inhibitor in the final motility buffer.
-
Cellular Contractility Assay (Collagen Gel Contraction)
This assay assesses the effect of myosin inhibitors on the ability of cells to contract an extracellular matrix, a process dependent on cellular myosin II activity.
Principle: Cells are embedded within a 3D collagen matrix. The contractile forces generated by the cells, driven by the actomyosin cytoskeleton, cause the collagen gel to shrink over time. Inhibition of myosin II will reduce the extent of gel contraction.
Protocol:
-
Cell Preparation:
-
Culture cells (e.g., fibroblasts) to near confluence.
-
Trypsinize and resuspend the cells in serum-free medium at a known concentration (e.g., 2 x 10⁶ cells/mL).
-
-
Gel Preparation and Contraction:
-
On ice, mix the cell suspension with a neutralized collagen solution (e.g., type I rat tail collagen).
-
Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, add culture medium (with or without inhibitors) to each well.
-
Gently detach the gels from the sides of the wells using a sterile pipette tip to allow for free contraction.
-
Incubate the plate at 37°C and monitor the gel diameter at regular intervals (e.g., 24, 48, 72 hours).
-
Capture images of the gels and measure the area or diameter.
-
The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.
-
Conclusion
The choice between this compound and Blebbistatin as a myosin inhibitor should be guided by the specific requirements of the experiment. For studies demanding high specificity and potent inhibition of myosin II, Blebbistatin and its improved derivatives are the clear choice. The well-characterized mechanism of action and the extensive body of literature supporting its use provide a solid foundation for interpreting experimental results.
Conversely, the use of this compound as a specific myosin inhibitor should be approached with extreme caution. Its low potency necessitates high concentrations that are likely to induce a multitude of off-target effects, confounding the interpretation of data. While it may have utility in specific, well-controlled in vitro experiments on skeletal muscle myosin II, its application in cellular studies as a general myosin inhibitor is not recommended. Researchers should be aware of its broad pharmacological profile and consider alternative, more specific inhibitors for their studies.
References
- 1. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Butanedione 2-monoxime (BDM), Non-selective myosin ATPase inhibitor (CAS 57-71-6) | Abcam [abcam.com]
- 3. Effect of 2,3-butanedione monoxime on myosin and myofibrillar ATPases. An example of an uncompetitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 2,3-butanedione monoxime on blood pressure, myocardial Ca2+ currents, and action potentials of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple effects of 2,3-butanedione monoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The myosin ATPase inhibitor 2,3-butanedione-2-monoxime (BDM) inhibits tip growth and cytokinesis in the fission yeast, Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does 2,3-butanedione monoxime inhibit nonmuscle myosin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biacetyl Monoxime vs. Y-27632 for Probing Actomyosin Contractility
For researchers, scientists, and drug development professionals, understanding the nuances of tools used to investigate cellular mechanics is paramount. This guide provides an objective comparison of two widely used inhibitors of actomyosin contractility: biacetyl monoxime and Y-27632. We delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.
Actomyosin contractility, the force generated by the interaction of actin filaments and myosin II motors, is a fundamental process governing cell shape, migration, and tissue morphogenesis. Pharmacological inhibitors are invaluable tools for dissecting the molecular underpinnings of this process. Here, we compare this compound, a putative direct inhibitor of myosin II ATPase, with Y-27632, a selective inhibitor of the upstream Rho-associated coiled-coil containing protein kinase (ROCK).
Mechanism of Action: A Tale of Two Targets
The primary distinction between this compound and Y-27632 lies in their molecular targets within the contractility signaling cascade.
Y-27632: Targeting the Upstream Regulator
Y-27632 is a well-characterized, cell-permeable, and highly selective inhibitor of the Rho-associated kinases, ROCK1 and ROCK2.[1][2] The Rho GTPase/ROCK signaling pathway is a central regulator of actomyosin contractility.[3][4][5] Activated RhoA-GTP binds to and activates ROCK, which in turn promotes contractility through two primary mechanisms:
-
Direct phosphorylation of the Myosin Light Chain (MLC): ROCK directly phosphorylates MLC at Ser19, a key step in activating myosin II ATPase activity and promoting its interaction with actin.
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits its phosphatase activity. This leads to a net increase in the phosphorylation level of MLC.
By inhibiting ROCK, Y-27632 effectively blocks both of these downstream effects, leading to a potent and specific reduction in actomyosin contractility.[6]
This compound: A Direct but Less Specific Myosin II Inhibitor
This compound (BDM), also known as 2,3-butanedione monoxime, has been widely used as a direct inhibitor of myosin II ATPase activity.[7][8] It is thought to act by uncompetitively inhibiting the ATPase cycle, specifically slowing the rate of phosphate release from the myosin-ADP-Pi complex.[9][10] This traps myosin in a weakly bound state to actin, thereby reducing force generation.
However, the specificity of this compound has been a subject of debate. Studies have shown that it is not a general inhibitor of all myosin classes.[11] Furthermore, BDM has been reported to have significant off-target effects, including the inhibition of calcium channels and alterations in intracellular calcium transients, which can independently affect contractility.[12][13][14] It has also been shown to affect the organization of both F-actin and microtubules.[8] These non-specific effects can complicate the interpretation of experimental results.
Signaling Pathway Diagrams
To visualize the distinct points of intervention of these two inhibitors, the following diagrams illustrate the key signaling pathways involved in actomyosin contractility.
Quantitative Comparison of Inhibitor Performance
Direct quantitative comparisons of this compound and Y-27632 in the same experimental system are scarce in the literature. However, by compiling data from various studies, we can provide a comparative overview of their effects on key parameters of actomyosin contractility.
| Parameter | This compound | Y-27632 | References |
| Target | Myosin II ATPase (and off-targets) | ROCK1 and ROCK2 | [1][2][7][11] |
| Typical Working Concentration | 1-30 mM | 1-20 µM | [1][8][12] |
| Effect on Traction Force | Reduction in traction forces (specific quantitative data is limited) | Significant reduction in traction forces. A 10 µM concentration can reduce traction force by ~90% in U2OS cells. Treatment of NIH3T3 fibroblasts with 20 µM Y-27632 resulted in a striking inhibition of traction forces.[1][15][16] | [1][15][16] |
| Effect on Cell Stiffness | Expected to decrease cell stiffness due to inhibition of contractility (direct comparative data lacking) | Decreases cell stiffness. | [17] |
| Effect on Tissue Contractility | Dose-dependent decrease in contractile force. In isolated papillary muscles, 2, 10, and 30 mM decreased contractile force by 27%, 58%, and 87% respectively.[14] | Potent inhibitor of smooth muscle contraction. EC50 values for relaxation of phenylephrine-induced contraction in human and rabbit corpus cavernosum are 2.2 µM and 0.99 µM, respectively. | [1] |
| Reported Off-Target Effects | Alters intracellular Ca2+ transients, inhibits Ca2+ channels, affects microtubule organization.[8][12][14] | Highly selective for ROCK, but at higher concentrations can inhibit other kinases like PKC. | [18] |
Experimental Protocols
To aid researchers in designing their experiments, we provide detailed methodologies for two key assays used to quantify actomyosin contractility.
Traction Force Microscopy (TFM)
Traction force microscopy measures the forces exerted by cells on their substrate.
References
- 1. Traction Forces of Fibroblasts are Regulated by the Rho-Dependent Kinase but not by the Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Myocyte contractility can be maintained by storing cells with the myosin ATPase inhibitor 2,3 butanedione monoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The myosin ATPase inhibitor 2,3-butanedione-2-monoxime (BDM) inhibits tip growth and cytokinesis in the fission yeast, Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ATPase cycle of human muscle myosin II isoforms: Adaptation of a single mechanochemical cycle for different physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of 2,3-butanedione monoxime on myosin and myofibrillar ATPases. An example of an uncompetitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blebbistatin Effectively Uncouples the Excitation-Contraction Process in Zebrafish Embryonic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of diacetyl monoxime on cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Opposing effects of diacetyl monoxime on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Stiffness Sensing by Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to 2,3-Butanedione Monoxime (BDM): Assessing Specificity in Cellular Studies
For researchers, scientists, and drug development professionals, the choice of a chemical inhibitor is a critical decision that can profoundly impact experimental outcomes. 2,3-Butanedione monoxime (BDM) has been widely used as a general myosin inhibitor in cellular studies. However, a growing body of evidence highlights its lack of specificity, raising concerns about the interpretation of data obtained using this compound. This guide provides an objective comparison of BDM with more specific alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tools for studying actomyosin-dependent processes.
The Specificity Challenge of BDM
Initially characterized as a low-affinity, non-competitive inhibitor of skeletal muscle myosin II, BDM's application has expanded with the assumption that it generally inhibits the ATPase activity of the myosin superfamily.[1] However, its utility as a specific myosin inhibitor in whole-cell experiments is severely compromised by numerous off-target effects.[2][3][4]
A key concern is BDM's action as a "chemical phosphatase," leading to the dephosphorylation of a wide range of proteins and disrupting cellular signaling pathways independent of myosin inhibition.[5][6][7] Furthermore, BDM has been shown to directly interact with and inhibit various ion channels, including L-type Ca2+ channels and K+ channels, thereby altering cellular electrophysiology and calcium homeostasis.[2][7][8][9] Recent studies have also revealed that BDM can impair mitochondrial respiration, adding another layer of complexity to its cellular effects.[10]
Superior Alternatives for Myosin Inhibition
Blebbistatin: A High-Affinity Myosin II Inhibitor
Blebbistatin has emerged as a superior alternative to BDM for inhibiting myosin II. It is a more potent and specific non-muscle and skeletal muscle myosin II inhibitor with a well-defined mechanism of action.[6][8] Unlike BDM, Blebbistatin does not exhibit the broad phosphatase activity or direct inhibition of ion channels, leading to more reliable and interpretable data in cellular assays.[6] Studies directly comparing the two have consistently demonstrated that Blebbistatin provides more specific inhibition of myosin II-dependent processes with fewer confounding off-target effects.[6][10]
Y-27632: Targeting the Upstream Regulator ROCK
For studies focused on the regulation of non-muscle myosin II activity, the ROCK inhibitor Y-27632 offers a valuable alternative. Y-27632 acts on Rho-associated coiled-coil containing protein kinase (ROCK), an upstream regulator of myosin light chain phosphorylation and subsequent myosin II activation. By targeting the signaling pathway rather than the myosin motor itself, Y-27632 can provide insights into the regulatory mechanisms governing actomyosin contractility.
Quantitative Comparison of Inhibitors
The following tables summarize the quantitative data on the efficacy and specificity of BDM, Blebbistatin, and Y-27632.
| Inhibitor | Target | Ki / IC50 | Reference |
| 2,3-Butanedione monoxime (BDM) | Myosin II (skeletal) | Ki ≈ 5 mM | [11] |
| L-Type Ca2+ channels | IC50 ≈ 5.8 mM | [11] | |
| Kv2.1 (DRK1) K+ channels | Ki ≈ 10.7 nM | [11] | |
| Blebbistatin | Myosin IIA (non-muscle) | IC50 ≈ 0.5 - 5 µM | [1] |
| Myosin IIB (non-muscle) | IC50 ≈ 0.5 - 5 µM | [1] | |
| Skeletal Muscle Myosin | IC50 ≈ 0.5 - 5 µM | [1] | |
| Smooth Muscle Myosin | IC50 ≈ 80 µM | [1] | |
| Y-27632 | ROCK1 | Ki ≈ 140 nM | |
| ROCK2 | Ki ≈ 40 nM |
Note: Ki and IC50 values can vary depending on the experimental conditions and the specific myosin isoform or off-target protein being tested.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following diagrams are provided.
Figure 1: Signaling pathways of myosin II regulation and points of inhibition.
Figure 2: General workflow for a myosin ATPase activity assay.
Experimental Protocols
Myosin ATPase Activity Assay
This protocol is adapted from standard biochemical procedures to measure the actin-activated ATPase activity of myosin.
Materials:
-
Purified myosin protein
-
Actin filaments
-
ATPase Assay Buffer (e.g., 20 mM imidazole pH 7.5, 50 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP solution (e.g., 100 mM)
-
Inhibitor stock solutions (BDM, Blebbistatin, Y-27632) in appropriate solvent (e.g., DMSO)
-
Malachite green phosphate detection reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitors in the ATPase Assay Buffer.
-
In a 96-well plate, add a fixed concentration of myosin and actin to each well.
-
Add the different concentrations of the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
Initiate the reaction by adding a saturating concentration of ATP to all wells.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA or by adding the malachite green reagent which is acidic).
-
Add the malachite green reagent to all wells to detect the amount of inorganic phosphate released.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.
-
Calculate the ATPase activity for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Assessment of Off-Target Effect on Mitochondrial Respiration
This protocol provides a method to assess the direct effect of inhibitors on mitochondrial function.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1)
-
Respiratory substrates (e.g., pyruvate, malate, glutamate, succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Inhibitor stock solutions
Procedure:
-
Calibrate the respirometer with the Respiration Buffer.
-
Add a known amount of isolated mitochondria to the respirometer chamber.
-
Sequentially add respiratory substrates to stimulate different parts of the electron transport chain (e.g., pyruvate and malate for Complex I-linked respiration).
-
After a stable baseline respiration is established, add a saturating concentration of ADP to measure state 3 respiration (oxidative phosphorylation).
-
Add oligomycin to inhibit ATP synthase and measure state 4o respiration (leak respiration).
-
Titrate FCCP to uncouple respiration and determine the maximal electron transport system capacity.
-
Add rotenone and antimycin A to inhibit the respiratory chain and measure residual oxygen consumption.
-
Repeat the entire protocol in the presence of different concentrations of the inhibitor (e.g., BDM) to assess its effect on each respiratory state.
Patch-Clamp Electrophysiology for Ion Channel Inhibition
This protocol outlines the whole-cell patch-clamp technique to measure the effect of inhibitors on ion channel activity.
Materials:
-
Cell line expressing the ion channel of interest
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.3)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Inhibitor stock solutions
Procedure:
-
Culture the cells on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit the desired ion channel currents (e.g., a series of depolarizing voltage steps).
-
Record the baseline currents.
-
Perfuse the cell with the external solution containing the inhibitor at various concentrations.
-
Record the currents in the presence of the inhibitor.
-
Analyze the data to determine the effect of the inhibitor on the current amplitude, kinetics, and voltage-dependence, and calculate the IC50 for inhibition.
Conclusion
While 2,3-Butanedione monoxime has been a tool in cellular research for many years, its significant and well-documented off-target effects necessitate a critical re-evaluation of its use as a specific myosin inhibitor. Researchers are strongly encouraged to employ more specific and potent alternatives such as Blebbistatin for direct myosin II inhibition or Y-27632 for studying the upstream regulation of myosin II. The adoption of these more specific tools, coupled with rigorous experimental design and appropriate controls, will undoubtedly lead to more accurate and reliable insights into the complex roles of the actomyosin cytoskeleton in cellular function.
References
- 1. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Mitochondrial respiratory inhibition by 2,3-butanedione monoxime (BDM): implications for culturing isolated mouse ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Mitochondrial respiration measurement [protocols.io]
A Comparative Guide to Alternatives for Biacetyl Monoxime in Muscle Contraction Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative small molecule inhibitors to biacetyl monoxime (BDM) for the experimental inhibition of muscle contraction. We will delve into the mechanisms of action, comparative efficacy, and detailed experimental protocols for N-benzyl-p-toluene sulphonamide (BTS), Blebbistatin, and Mavacamten, offering researchers a robust toolkit for selecting the appropriate inhibitor for their specific research needs.
Introduction to Muscle Contraction Inhibitors
The study of muscle physiology and the development of therapeutics for muscle-related disorders often necessitate the use of small molecules that can reversibly inhibit muscle contraction. For years, this compound (BDM) has been a widely used tool for this purpose. However, its low potency and off-target effects have prompted the search for more specific and potent alternatives. This guide focuses on three such alternatives: BTS, a specific inhibitor of fast skeletal muscle myosin II; Blebbistatin, a potent inhibitor of myosin II isoforms; and Mavacamten, a first-in-class cardiac myosin inhibitor.
Comparative Efficacy and Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentrations of BDM and its alternatives in various experimental assays. It is important to note that these values are sourced from multiple studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Assay Type | Muscle Type | IC50 / Effective Concentration | Reference |
| This compound (BDM) | Tetanic Contraction | Rat Soleus Muscle | 2-20 mM (dose-dependent inhibition) | [1] |
| Myosin ATPase Activity | Skeletal Muscle Myosin II | Millimolar range | [2] | |
| Force Generation | Skinned Smooth Muscle | 10 mM (no reduction) to 60 mM (15% reduction) in thiophosphorylated fibers | [3] | |
| N-benzyl-p-toluene sulphonamide (BTS) | Tetanic Tension | Rat Fast-Twitch Muscle Fibers | ~2 µM (at 20°C) | |
| Myosin ATPase Activity | Rabbit Skeletal Muscle Myosin II S1 | ~5 µM | [4] | |
| Isometric Ca2+-activated Tension | Rabbit Psoas Muscle Fibers | ~3 µM | [4] | |
| Blebbistatin | Ca2+-activated Force | Skinned Rat Cardiac Trabeculae | EC50 = 0.38 µM | [5] |
| Myosin II ATPase Activity | Nonmuscle Myosin IIA/IIB, Cardiac, Skeletal Myosin | 0.5 - 5 µM | [6] | |
| In Vitro Motility Assay | Skeletal Muscle Myosin | IC50 = 0.5 - 5 µM | [7] | |
| Mavacamten | In Vitro Motility (cardiac HMM) | Human β-cardiac Myosin | IC50 = 0.14 µM | [8] |
| Myosin ATPase Activity | Bovine Cardiac Myosin S1 | IC50 = 0.27 µM | [9] | |
| Myosin ATPase Activity | Human Cardiac Myosin S1 | IC50 = 0.47 µM | [9] |
Mechanisms of Action and Signaling Pathways
The inhibitory mechanisms of BTS, Blebbistatin, and Mavacamten are distinct from each other and from the less specific action of BDM. Understanding these differences is crucial for interpreting experimental results.
This compound (BDM)
BDM's mechanism is multifaceted and not fully elucidated. It is considered a general phosphatase activator and has been shown to affect multiple steps in the excitation-contraction coupling pathway. Its primary inhibitory effect on muscle contraction is thought to be a combination of reduced Ca2+ release from the sarcoplasmic reticulum and a direct, low-affinity inhibition of the myosin ATPase activity.[1][10]
N-benzyl-p-toluene sulphonamide (BTS)
BTS is a specific, non-competitive inhibitor of fast skeletal muscle myosin II. It does not bind to the nucleotide-binding pocket but rather to a region that allosterically inhibits the release of inorganic phosphate (Pi) from the myosin active site.[11][12][13] This traps the myosin in a state with low affinity for actin, thereby preventing the power stroke and force generation.
Figure 1. Mechanism of BTS Inhibition.
Blebbistatin
Blebbistatin is a potent and selective inhibitor of myosin II isoforms. It binds to a hydrophobic pocket on the myosin motor domain, distinct from the ATP and actin binding sites.[14][15] This binding event traps the myosin in a super-relaxed state with a closed actin-binding cleft, preventing its interaction with actin and inhibiting the ATPase cycle at the pre-power stroke state.[15]
Figure 2. Mechanism of Blebbistatin Inhibition.
Mavacamten
Mavacamten is a first-in-class, allosteric inhibitor of cardiac myosin. It acts by binding to a pocket on the myosin heavy chain that stabilizes the "super-relaxed" or "interacting-heads motif" (IHM) state of myosin.[8][16][17] In this conformation, the two heads of the myosin molecule are folded back on the tail, reducing the number of heads available to interact with actin and hydrolyze ATP. This leads to a decrease in the overall contractility of the heart muscle.
Figure 3. Mechanism of Mavacamten Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin, providing a direct measure of its enzymatic activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing imidazole or MOPS buffer, KCl, MgCl2, and EGTA at a specific pH (e.g., 7.0-7.5).
-
Inhibitor Preparation: Prepare stock solutions of the inhibitor (BDM, BTS, Blebbistatin, or Mavacamten) in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add purified myosin (full-length, heavy meromyosin, or subfragment 1) to the reaction buffer.
-
Add varying concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a mixture of F-actin and ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubate the mixture for a defined period at a controlled temperature (e.g., 25-37°C).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid or SDS).
-
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green) or by quantifying the radioactivity of the released ³²P.
-
Data Analysis: Plot the ATPase activity as a function of the inhibitor concentration to determine the IC50 value.
Figure 4. ATPase Assay Workflow.
Skinned Muscle Fiber Preparation and Force Measurement
This technique allows for the direct measurement of force generation by the contractile apparatus in a setting that preserves the myofilament lattice structure.
Protocol:
-
Muscle Fiber Dissection: Dissect a small bundle of muscle fibers from the muscle of interest.
-
Skinning: Chemically "skin" the muscle fibers by incubating them in a solution containing a mild detergent (e.g., Triton X-100) and a cryoprotectant (e.g., glycerol). This permeabilizes the cell membrane, allowing for the direct manipulation of the intracellular environment.
-
Mounting: Mount a single skinned fiber or a small bundle of fibers between a force transducer and a length controller.
-
Activating and Relaxing Solutions: Prepare a series of solutions with varying concentrations of free Ca2+ (pCa) to activate contraction, and a relaxing solution with a very low Ca2+ concentration.
-
Force Measurement:
-
Immerse the fiber in the relaxing solution to establish a baseline tension.
-
Stepwise increase the Ca2+ concentration by immersing the fiber in activating solutions of increasing pCa.
-
Record the isometric force generated at each Ca2+ concentration.
-
To test the effect of an inhibitor, pre-incubate the fiber with the inhibitor in the relaxing solution before exposing it to the activating solutions.
-
-
Data Analysis: Plot the force generated as a function of the Ca2+ concentration to determine the Ca2+ sensitivity of contraction and the maximal force-generating capacity. Compare these parameters in the presence and absence of the inhibitor.
Figure 5. Skinned Fiber Assay Workflow.
In Vitro Motility Assay
This assay visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors immobilized on a surface, providing a measure of myosin's motor function.
Protocol:
-
Flow Cell Preparation: Construct a flow cell by attaching a coverslip to a microscope slide.
-
Myosin Coating: Coat the inner surface of the coverslip with the myosin preparation.
-
Blocking: Block the remaining surface with bovine serum albumin (BSA) to prevent non-specific binding of actin.
-
Actin Labeling: Label purified F-actin with a fluorescent probe (e.g., rhodamine-phalloidin).
-
Motility Observation:
-
Introduce the fluorescently labeled F-actin into the flow cell.
-
Perfuse the flow cell with a motility buffer containing ATP and the inhibitor of interest (or vehicle control).
-
Observe and record the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.
-
-
Data Analysis: Analyze the recorded videos to determine the average sliding velocity of the actin filaments for each condition.
Figure 6. In Vitro Motility Assay Workflow.
Conclusion
The choice of a muscle contraction inhibitor depends heavily on the specific research question and the experimental model. While BDM can be a useful tool for general inhibition, its lack of specificity necessitates caution in data interpretation. For researchers requiring high specificity and potency, BTS, Blebbistatin, and Mavacamten offer superior alternatives. BTS is particularly well-suited for studies on fast skeletal muscle, while Blebbistatin provides a broader inhibition of myosin II isoforms. Mavacamten, with its unique mechanism of stabilizing the super-relaxed state, is an invaluable tool for investigating cardiac muscle physiology and pathophysiology. By understanding the distinct mechanisms and utilizing the detailed protocols provided in this guide, researchers can make informed decisions to advance their studies of muscle function.
References
- 1. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 2,3-butanedione monoxime on myosin and myofibrillar ATPases. An example of an uncompetitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of force inhibition by 2,3-butanedione monoxime in rat cardiac muscle: roles of [Ca2+]i and cross-bridge kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Mechanism of action of 2, 3-butanedione 2-monoxime on contraction of frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blebbistatin - Wikipedia [en.wikipedia.org]
- 16. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Mavacamten? [synapse.patsnap.com]
A Comparative Analysis of Diacetyl Monoxime's Effects on Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetyl monoxime (DAM), a small molecule with phosphatase-like activity, is widely recognized as a reversible inhibitor of muscle contraction. Its primary mechanism involves the uncoupling of excitation-contraction processes, making it a valuable tool in physiological and pharmacological research. However, the effects of DAM extend beyond muscle cells, influencing a variety of cellular functions across different cell types. This guide provides a comparative analysis of DAM's effects on cardiomyocytes, smooth muscle cells, endothelial cells, and neuronal cells, supported by experimental data and detailed protocols.
Comparative Effects of Diacetyl Monoxime on Various Cell Types
The cellular response to Diacetyl monoxime is highly dependent on the specific cell type and its underlying physiological processes. This section summarizes the key observed effects and available quantitative data.
Cardiomyocytes
In cardiomyocytes, DAM is primarily known for its negative inotropic effect, directly inhibiting the contractile machinery. This is largely attributed to its interaction with myosin ATPase and its influence on calcium sensitivity.
Quantitative Data on Cardiomyocyte Response to Diacetyl Monoxime
| Parameter | Species/Model | Concentration | Observed Effect | Citation |
| Contractile Force | Guinea-pig papillary muscles | 0.2-20 mM | Concentration-dependent inhibition | [1][2] |
| Guinea-pig papillary muscles | 2 mM | 27% decrease | [2] | |
| Guinea-pig papillary muscles | 10 mM | 58% decrease | [2] | |
| Guinea-pig papillary muscles | 30 mM | 87% decrease | [2] | |
| Intracellular Ca2+ Transients | Guinea-pig papillary muscles | 10 mM | 38% increase | [2] |
| Guinea-pig papillary muscles | 30 mM | 225% increase | [2] | |
| L-type Ca2+ Current (ICa(L)) | SHR ventricular myocytes | 17 mM | IC50 for suppression | [1] |
| WKY ventricular myocytes | 29 mM | IC50 for suppression | [1] | |
| Action Potential Duration (APD90) | Guinea pig ventricular myocytes | 15 mM | 29% decrease | [3] |
Smooth Muscle Cells
DAM's effect on smooth muscle cells is also characterized by inhibition of contraction. This is primarily achieved by interfering with the cross-bridge cycling of myosin and actin filaments.
Quantitative Data on Smooth Muscle Cell Response to Diacetyl Monoxime
| Parameter | Species/Model | Concentration | Observed Effect | Citation |
| Maximum Shortening Ability (ΔLmax) | Canine tracheal smooth muscle | 7.5 mM | 47% decrease | [4] |
| Velocity of Shortening (early contraction) | Canine tracheal smooth muscle | 7.5 mM | 48% decrease | [4] |
Endothelial Cells
Data on the direct effects of Diacetyl monoxime on endothelial cells are limited. However, considering the role of calcium signaling in endothelial function, including the production of nitric oxide (NO), it is plausible that DAM could modulate these processes. Further research is required to elucidate the specific effects of DAM on endothelial cell viability, proliferation, and signaling.
Neuronal Cells
Specific quantitative data on the effects of Diacetyl monoxime on neuronal cells are scarce. Much of the available research focuses on a structurally similar compound, diacetyl, which has been shown to potentiate amyloid-β cytotoxicity in models of Alzheimer's disease. The direct impact of DAM on neuronal viability, apoptosis, and signaling pathways remains an area for further investigation.
Signaling Pathways Modulated by Diacetyl Monoxime
The following diagrams illustrate the known and potential signaling pathways affected by DAM in different cell types.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of Diacetyl monoxime.
Cardiomyocyte Contractility and Calcium Transient Measurement
This protocol is adapted for use with an IonOptix system for simultaneous measurement of sarcomere length and intracellular calcium.
1. Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from adult rat or mouse hearts via Langendorff perfusion and enzymatic digestion.
-
Resuspend isolated myocytes in a calcium-containing solution.
2. Fluorescent Dye Loading:
-
For calcium imaging, incubate myocytes with a calcium-sensitive dye such as Fura-2 AM.
3. Perfusion and Stimulation:
-
Place a coverslip with adherent myocytes in a perfusion chamber on the stage of an inverted microscope.
-
Perfuse with Tyrode's solution at 37°C.
-
Electrically stimulate the myocytes at a fixed frequency (e.g., 1 Hz).
4. Data Acquisition:
-
Record sarcomere length (as an index of contraction) and intracellular calcium transients simultaneously using the IonOptix system.
-
Establish a baseline recording before introducing DAM.
-
Perfuse with increasing concentrations of DAM (e.g., 1, 5, 10, 20 mM) and record the changes in contractility and calcium transients.
5. Data Analysis:
-
Analyze the recorded traces to determine parameters such as peak shortening, time to peak shortening, time to 90% relengthening, peak calcium, and calcium decay rate.
Cell Viability and Apoptosis Assays
Standard assays can be employed to assess the impact of DAM on cell viability and apoptosis across different cell types.
1. Cell Culture:
-
Plate cardiomyocytes, smooth muscle cells, endothelial cells, or neuronal cells in appropriate culture vessels and media.
-
Allow cells to adhere and grow to a desired confluency.
2. Treatment:
-
Treat cells with a range of DAM concentrations for a specified duration (e.g., 24, 48 hours).
-
Include a vehicle-treated control group.
3. Viability Assay (MTT Assay):
-
After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Cell viability is proportional to the absorbance.
4. Apoptosis Assay (TUNEL Assay):
-
Fix and permeabilize the cells after treatment.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Visualize and quantify apoptotic cells using fluorescence microscopy.
Conclusion
Diacetyl monoxime exhibits profound and well-characterized effects on the contractile machinery of cardiomyocytes and smooth muscle cells. Its utility as a reversible inhibitor of contraction makes it an indispensable tool for studying muscle physiology and pathophysiology. However, its effects on non-muscle cells, such as endothelial and neuronal cells, are less understood. The available data suggest potential modulatory roles in signaling pathways dependent on calcium and phosphorylation, but further dedicated research is necessary to fully elucidate these mechanisms and establish a comprehensive comparative profile of DAM's cellular effects. The experimental protocols provided herein offer a framework for conducting such investigations.
References
- 1. Effects of diacetyl monoxime on cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opposing effects of diacetyl monoxime on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. neuroproof.com [neuroproof.com]
Validating Myosin II Inhibition: A Comparative Guide to Biacetyl Monoxime and Genetic Knockdowns
For researchers, scientists, and drug development professionals, understanding the precise role of molecular motors like non-muscle myosin II is critical for dissecting cellular processes and identifying novel therapeutic targets. Pharmacological inhibition and genetic knockdown are two primary methodologies employed to probe myosin II function. This guide provides a comprehensive comparison of the experimental data obtained from using biacetyl monoxime (BDM), a chemical inhibitor of myosin ATPase, and genetic knockdown approaches (siRNA/knockout) targeting myosin II heavy chains.
This guide will delve into the quantitative effects of both techniques on key cellular processes, namely cytokinesis and skeletal muscle contraction. Detailed experimental protocols for both approaches are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized to clarify the underlying mechanisms and experimental designs.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data from studies utilizing either this compound or genetic knockdown to inhibit myosin II function. It is important to note that the data are compiled from different studies and experimental systems, which may contribute to variability.
Table 1: Effects on Cytokinesis
| Parameter | This compound (BDM) | Myosin II Knockdown (siRNA/Knockout) | Model System | Citation |
| Cytokinesis Failure Rate | Increased septation index (approx. 2-fold) with 20 mM BDM | Multinucleation phenotype observed upon knockdown of MHC IIB. Expression of GFP-IIA rescues this phenotype. | Fission Yeast (S. pombe) / HeLa Cells | [1][2] |
| Recruitment to Cleavage Furrow | N/A (Inhibits ATPase activity, not necessarily localization) | GFP-IIA-ΔIQ2 (lacking RLC binding) still localizes to the furrow. | HeLa Cells | [2] |
| Mitotic Progression | Delayed initiation of mitosis and cytokinesis in cdc25.22 arrested cells | Inhibition of MLCK (a myosin II activator) with ML-7 or knockdown of MLCK increases cortex tension during metaphase. | Fission Yeast (S. pombe) / HeLa Cells | [1][3] |
Table 2: Effects on Skeletal Muscle Contraction
| Parameter | This compound (BDM) | Myosin II Heavy Chain Knockout | Model System | Citation |
| Maximum Tetanic Force (P0) | Suppressed by 1.0 and 1.8 mM BDM | Muscle from IIb null mice has significantly reduced ability to generate force. | Frog Single Muscle Fibers / Mouse Muscle | [4][5] |
| Maximum Shortening Speed (Vmax) | Suppressed by 1.0 and 1.8 mM BDM | IId null mouse muscle has altered kinetic properties. | Frog Single Muscle Fibers / Mouse Muscle | [4][5] |
| Ca2+ Sensitivity | Reduced amplitude of the calcium transient in aequorin-injected fibers. | N/A | Rat Skeletal Muscle | [6] |
| Cross-bridge Kinetics | Increased rate of relaxation during isometric tetanus. | IId null mouse muscle has altered kinetic properties of contraction and relaxation. | Frog Single Muscle Fibers / Mouse Muscle | [7][8] |
Experimental Protocols
Protocol 1: Inhibition of Cytokinesis in HeLa Cells with this compound
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
BDM Preparation: Prepare a stock solution of 500 mM this compound (BDM) in sterile water.
-
Treatment: When cells reach 70-80% confluency, replace the culture medium with fresh medium containing the desired final concentration of BDM (e.g., 20 mM).
-
Time-Lapse Microscopy: Immediately after adding BDM, place the culture dish on a temperature-controlled microscope stage equipped for time-lapse imaging.
-
Data Acquisition: Acquire phase-contrast or DIC images every 2-5 minutes for a period of 12-24 hours to monitor mitotic progression and cytokinesis.
-
Analysis: Quantify the rate of cytokinesis failure by counting the number of cells that fail to complete division and become binucleated, expressed as a percentage of the total number of mitotic cells.
Protocol 2: siRNA-Mediated Knockdown of Myosin IIA (MYH9) in HeLa Cells
-
Cell Seeding: One day prior to transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, prepare two tubes. In tube A, dilute the MYH9 siRNA (or a non-targeting control siRNA) in serum-free Opti-MEM medium. In tube B, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM.
-
Complex Formation: Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the wells containing the HeLa cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by Western blotting using an antibody specific for MYH9.
-
Phenotypic Analysis: At 48-72 hours post-transfection, perform time-lapse microscopy as described in Protocol 1 to observe the effects on cytokinesis.
Protocol 3: Measurement of Isometric Contraction in Isolated Skeletal Muscle Fibers
-
Muscle Fiber Preparation: Isolate single skeletal muscle fibers from a suitable animal model (e.g., mouse extensor digitorum longus) and chemically permeabilize the fibers using a detergent like Triton X-100 to allow for the direct manipulation of the intracellular environment.[9]
-
Apparatus Setup: Mount the single muscle fiber between a force transducer and a length controller in a temperature-controlled experimental chamber.[10]
-
Sarcomere Length Adjustment: Adjust the sarcomere length of the fiber to the optimal length for force production (typically 2.5-2.7 µm) using laser diffraction.[10]
-
BDM Application (for pharmacological inhibition): Perfuse the experimental chamber with a relaxing solution (low Ca2+) containing the desired concentration of BDM.
-
Contraction Induction: To induce contraction, rapidly switch to an activating solution containing a high concentration of Ca2+ (pCa 4.5).
-
Force Measurement: Record the isometric force generated by the muscle fiber using the force transducer.[11]
-
Data Analysis: Measure the peak isometric force and other contractile parameters. For BDM experiments, compare the force generated in the presence and absence of the inhibitor. For genetic knockdown experiments, compare the force generated by fibers from knockout animals to that of wild-type controls.
Mandatory Visualization
Caption: Myosin II Inhibition Pathways.
Caption: Comparative Experimental Workflow.
References
- 1. The myosin ATPase inhibitor 2,3-butanedione-2-monoxime (BDM) inhibits tip growth and cytokinesis in the fission yeast, Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myosin II Recruitment during Cytokinesis Independent of Centralspindlin-mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin light chain kinase-driven myosin II turnover regulates actin cortex contractility during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of 2,3-butanedione monoxime (BDM) on the force-velocity relation in single muscle fibres of the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth and Muscle Defects in Mice Lacking Adult Myosin Heavy Chain Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Butanedione monoxime increases speed of relaxation in single muscle fibres of frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. youtube.com [youtube.com]
- 10. Measurement of Maximum Isometric Force Generated by Permeabilized Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isometric and Eccentric Force Generation Assessment of Skeletal Muscles Isolated from Murine Models of Muscular Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Dephosphorylation: Biacetyl Monoxime vs. Other Chemical and Enzymatic Phosphatases
For researchers in cell biology, biochemistry, and drug development, the ability to manipulate the phosphorylation state of proteins is a critical tool for dissecting signaling pathways and validating potential therapeutic targets. While enzymatic phosphatases are the gold standard for in vitro dephosphorylation, other chemical agents are also utilized to achieve similar outcomes in cellular and tissue models. This guide provides a comprehensive comparison of biacetyl monoxime, a compound historically termed a "chemical phosphatase," with conventional enzymatic phosphatases and the newer class of molecules known as Phosphorylation Targeting Chimeras (PhosTACs).
Understanding the Landscape of Dephosphorylation Tools
Protein dephosphorylation can be achieved through various mechanisms. It is crucial to distinguish between agents that directly catalyze the removal of phosphate groups, those that inhibit the enzymes responsible for phosphorylation (kinases) or dephosphorylation (phosphatases), and those that modulate cellular machinery to achieve a dephosphorylation event.
This compound (BDM) , also known as 2,3-butanedione monoxime, has been described in older literature as a "chemical phosphatase." However, contemporary research has refined this classification. BDM is now understood to primarily function as a low-affinity, non-competitive inhibitor of myosin ATPase, particularly myosin II.[1][2][3] Its "phosphatase" effect is largely a consequence of its ability to stabilize the myosin-ADP-Pi intermediate, thereby hindering the release of inorganic phosphate and functionally mimicking a dephosphorylated state in the context of muscle contraction.[2] Some studies suggest it may also indirectly promote dephosphorylation by enhancing the activity of endogenous protein phosphatases.[4] It is important to note that BDM is not a general myosin inhibitor and has been shown to have numerous off-target effects, warranting caution in its experimental use.[3]
Enzymatic phosphatases , such as alkaline phosphatase and lambda protein phosphatase, are enzymes that directly catalyze the hydrolysis of phosphate monoesters from a variety of substrates.[5] They are widely used in vitro to dephosphorylate proteins for functional assays or to validate the specificity of phospho-antibodies.[6]
Phosphorylation Targeting Chimeras (PhosTACs) represent a novel class of chemical biology tools. These are heterobifunctional molecules designed to recruit an endogenous phosphatase to a specific phosphorylated protein, thereby inducing its targeted dephosphorylation.[7][8] Unlike the broad activity of enzymatic phosphatases or the inhibitory action of BDM, PhosTACs offer a highly specific method for modulating the phosphorylation state of a single protein of interest within a cellular context.[9]
Quantitative Comparison of Performance
Direct quantitative comparison between these agents is challenging due to their fundamentally different mechanisms of action. BDM's effect is measured by its inhibitory concentration, while the performance of enzymatic phosphatases is quantified by their specific activity. PhosTACs' performance is typically assessed by the extent of target dephosphorylation they induce in cellular models.
| Feature | This compound (BDM) | Alkaline Phosphatase (AP) | Lambda Protein Phosphatase (λ PP) | Phosphorylation Targeting Chimeras (PhosTACs) |
| Primary Mechanism | Non-competitive inhibitor of myosin ATPase[1][2] | Enzymatic hydrolysis of phosphate monoesters | Enzymatic hydrolysis of phosphate monoesters[5][10] | Proximity-induced dephosphorylation by recruiting endogenous phosphatases[7][8] |
| Substrate Specificity | Primarily skeletal muscle myosin-II; numerous off-targets[3] | Non-specific; acts on proteins and nucleic acids | Serine, Threonine, and Tyrosine residues[5][10] | Highly specific to the protein of interest targeted by the chimera[9] |
| Typical Working Concentration | 2-20 mM for inhibition of muscle contraction[11][12] | 1 unit per µg of protein for in-solution dephosphorylation[6] | 100-1000 units/ml for dephosphorylation of proteins[5] | Micromolar to nanomolar concentrations in cell culture[7] |
| Quantitative Performance Metric | IC50 (inhibitory concentration) | Specific Activity (e.g., DEA units/mg) | Specific Activity (~600,000 - 800,000 units/mg)[5][13] | DC50 (concentration for 50% dephosphorylation) |
| Key Application | Reversible inhibition of muscle contraction; experimental tool in cell motility studies[11][14] | General dephosphorylation of proteins and nucleic acids in vitro; immunoassays[6][15] | Broad-spectrum protein dephosphorylation in vitro; validation of phospho-specific antibodies[10][16] | Targeted dephosphorylation of specific proteins in living cells[9][17] |
Experimental Methodologies
The application of these dephosphorylating agents requires distinct experimental protocols tailored to their properties and intended use.
Protocol 1: Inhibition of Myosin ATPase Activity with this compound
This protocol is adapted from studies on muscle fibers and cell motility.
-
Preparation of BDM Stock Solution: Prepare a stock solution of BDM (e.g., 500 mM) in an appropriate physiological buffer (e.g., Krebs-Ringer solution or cell culture medium).
-
Treatment of Samples:
-
For isolated muscle fibers, perfuse the preparation with the physiological buffer containing the desired final concentration of BDM (typically 2-20 mM).[11][12]
-
For cell culture experiments, add the BDM stock solution directly to the culture medium to achieve the final working concentration (e.g., 20 mM).[14]
-
-
Incubation: Incubate the samples for a period sufficient to observe the desired effect, which can range from minutes for muscle contraction studies to hours for cell division studies.[11][14]
-
Assay: Measure the endpoint of interest, such as changes in cell morphology, motility, or ATPase activity.
-
Washout (Optional): The effects of BDM are generally reversible. To demonstrate reversibility, wash the cells or tissue with BDM-free buffer.
Protocol 2: In-solution Protein Dephosphorylation with Alkaline Phosphatase
This is a general protocol for dephosphorylating a purified protein or a protein in a cell lysate.
-
Buffer Preparation: Prepare a suitable reaction buffer for Calf Intestinal Alkaline Phosphatase (CIP), typically 50 mM Tris-HCl, pH 8.5, with 5 mM MgCl₂. Ensure the buffer is free of phosphate and chelating agents like EDTA.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein sample (e.g., 400 µg) with the reaction buffer.
-
Add CIP to the reaction mixture. A common starting point is 1 unit of CIP per microgram of protein.[6]
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[6] The optimal time may need to be determined empirically.
-
Termination of Reaction (Optional): The reaction can be stopped by adding a phosphatase inhibitor (e.g., sodium phosphate to a final concentration of 10 mM) or by heat inactivation (e.g., 65°C for 10 minutes, though this may denature the protein of interest).[6]
-
Analysis: The dephosphorylated protein can then be analyzed by Western blot, mass spectrometry, or used in downstream functional assays.
Protocol 3: Broad-Spectrum Protein Dephosphorylation with Lambda Protein Phosphatase
This protocol is suitable for dephosphorylating proteins on serine, threonine, and tyrosine residues.
-
Buffer Preparation: Prepare the reaction buffer by diluting the supplied 10X buffer (e.g., NEBuffer for PMP: 50 mM HEPES, 100 mM NaCl, 2 mM DTT, 0.01% Brij 35, pH 7.5) to 1X with sterile water.[13] Supplement the 1X buffer with MnCl₂ to a final concentration of 2 mM.[5]
-
Reaction Setup:
-
Incubation: Incubate the reaction at 30°C for 30 minutes.[18]
-
Termination of Reaction: The reaction can be stopped by adding EDTA to a final concentration of 50 mM and heating at 65°C for 1 hour.[5] Alternatively, the reaction can be terminated by the addition of SDS-PAGE loading buffer.
-
Analysis: Analyze the dephosphorylation status of the protein by Western blot using phospho-specific antibodies or other relevant methods.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling and logical pathways for each class of dephosphorylating agent.
Caption: Mechanism of this compound as a myosin ATPase inhibitor.
Caption: General workflow for enzymatic protein dephosphorylation.
Caption: Mechanism of action for Phosphorylation Targeting Chimeras (PhosTACs).
References
- 1. Effect of 2,3-butanedione monoxime on myosin and myofibrillar ATPases. An example of an uncompetitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. amidbiosciences.com [amidbiosciences.com]
- 6. Protein dephosphorylation protocol | Abcam [abcam.com]
- 7. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 9. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
- 14. The myosin ATPase inhibitor 2,3-butanedione-2-monoxime (BDM) inhibits tip growth and cytokinesis in the fission yeast, Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 18. neb.com [neb.com]
Safety Operating Guide
Biacetyl monoxime proper disposal procedures
Proper disposal of biacetyl monoxime is crucial for laboratory safety and environmental protection. Disposal procedures must comply with institutional guidelines as well as local, regional, and national hazardous waste regulations.[1][2] Chemical waste generators are responsible for correctly classifying waste to ensure safe and compliant disposal.[2][3]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| Physical State | Solid Powder[2] |
| Appearance | White / Cream-colored[2][4] |
| Melting Point | 75 - 78 °C (167 - 172.4 °F)[2] |
| Boiling Point | 185 - 186 °C (365 - 366.8 °F) at 760 mmHg[2] |
| Solubility in Water | 10 to 50 mg/mL at 17.78 °C (64 °F)[4][5] |
| Storage Temperature | 2 - 8 °C in a tightly sealed container[1] or a refrigerator[4]. |
Disposal and Decontamination Protocol
The following protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste and for the cleanup of spills. This is a general guideline; always consult your institution's specific safety protocols.
I. Personal Protective Equipment (PPE) and Handling
-
PPE: Always wear appropriate personal protective equipment, including chemical safety goggles, a lab coat, and chemical-resistant gloves (inspect gloves before use).[1][6][7]
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or fumes.[1][6]
-
Avoid Dust: Minimize the generation and accumulation of dust during handling.[3][6]
II. Disposal of Unused or Contaminated this compound
-
Waste Identification: Identify the material as this compound waste. Do not mix with other waste streams unless directed by your institution's waste management plan.
-
Containerization:
-
Storage Pending Disposal: Store the waste container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents.[3][6]
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[7] Do not pour this compound down the drain.[2][9]
III. Spill Cleanup Protocol
-
Evacuation and Control: Evacuate non-essential personnel from the immediate spill area. Ensure the area is well-ventilated.[6]
-
Small Spills (Solid):
-
Final Decontamination:
-
Disposal: Dispose of the sealed container of spill cleanup debris as hazardous waste, following the procedure outlined in Section II.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. labtestsguide.com [labtestsguide.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 2,3-Butanedione monoxime | C4H7NO2 | CID 6409633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.sangon.com [store.sangon.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. suchmiorganics.com [suchmiorganics.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Essential Safety and Operational Guide for Handling Biacetyl Monoxime
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Biacetyl monoxime (also known as Diacetyl monoxime), including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be used to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][2] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] | |
| Respiratory Protection | Respirator (if needed) | Not required under normal use with adequate ventilation. If dust is generated, a particle filter is recommended. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements may be necessary in certain situations.[1][2] |
Health Hazard Information
While this compound is not classified as a hazardous substance or mixture according to the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care as the toxicological properties have not been fully investigated.[1][2] Potential health effects include:
-
Eye Contact : May cause eye irritation.[2]
-
Skin Contact : May cause skin irritation.[2]
-
Inhalation : May cause respiratory tract irritation.[2]
-
Ingestion : May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2]
Operational Procedures
Adherence to proper operational procedures is critical for the safe handling of this compound.
Handling:
-
Use with adequate ventilation.[2]
-
Avoid contact with skin, eyes, or clothing.[1]
-
Minimize dust generation and accumulation.[2]
-
Do not breathe dust, vapor, mist, or gas.[2]
Storage:
-
Store away from incompatible substances.[2]
Emergency and Disposal Plans
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2] |
| Ingestion | If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.[2] |
Spill and Leak Procedures: In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate unnecessary personnel from the area.[3]
-
Ensure adequate ventilation.
-
Wear the appropriate personal protective equipment as outlined above.
-
For small spills, dampen the solid material with water to avoid generating dust.[4]
-
Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[2]
-
Clean the spill area thoroughly.
Waste Disposal:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
-
Consult and comply with all local, regional, and national hazardous waste regulations for proper disposal.[1]
-
Dispose of the chemical in its original container; do not mix it with other waste.
-
Uncleaned containers should be handled as if they contain the product itself.
Experimental Workflow: Handling a this compound Spill
The following diagram illustrates the step-by-step workflow for safely managing a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
